7-Bromo-2-chloroquinazolin-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2-chloroquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3/c9-4-1-2-5-6(3-4)12-8(10)13-7(5)11/h1-3H,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPHEXPZUNHZNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(N=C2N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653126 | |
| Record name | 7-Bromo-2-chloroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107695-08-8 | |
| Record name | 7-Bromo-2-chloroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Bromo-2-chloroquinazolin-4-amine (CAS No. 1107695-08-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-2-chloroquinazolin-4-amine is a key heterocyclic intermediate that serves as a versatile building block in the synthesis of a wide range of biologically active compounds. Its quinazoline core is a privileged scaffold in medicinal chemistry, notably present in numerous kinase inhibitors approved for therapeutic use.[1] The strategic placement of the bromo and chloro substituents, along with the amino group, provides multiple reactive sites for molecular elaboration, making it a valuable precursor in the discovery and development of novel therapeutics. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications, with a focus on practical insights for laboratory use.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for ensuring appropriate handling and storage.
| Property | Value | Source(s) |
| CAS Number | 1107695-08-8 | [2] |
| Molecular Formula | C₈H₅BrClN₃ | [2] |
| Molecular Weight | 258.50 g/mol | [2] |
| Appearance | Off-white to pale yellow solid (typical) | Supplier Data |
| Melting Point | Not explicitly reported in searches | |
| Solubility | Soluble in organic solvents like DMSO and DMF | General knowledge |
| InChIKey | RCPHEXPZUNHZNL-UHFFFAOYSA-N | [2] |
| SMILES | Nc1nc(Cl)c2cc(Br)ccc2n1 | [2] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction on a 2,4-dichloro-7-bromoquinazoline precursor. The rationale behind this approach lies in the differential reactivity of the two chloro substituents. The C4-chloro group is significantly more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom, allowing for selective amination under controlled conditions.
A plausible synthetic route starting from 5-bromo-2-aminobenzoic acid is outlined below. This multi-step process involves the initial formation of the quinazoline ring system, followed by chlorination and subsequent selective amination.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol:
Step 1: Synthesis of 7-Bromoquinazolin-4(3H)-one
A mixture of 5-bromoanthranilic acid and an excess of formamide is heated at reflux for several hours. The reaction mixture is then cooled, and the precipitated solid is collected by filtration, washed with water, and dried to afford 7-bromoquinazolin-4(3H)-one.
Step 2: Synthesis of 7-Bromo-2,4-dichloroquinazoline
7-Bromoquinazolin-4(3H)-one is suspended in phosphorus oxychloride (POCl₃), and a catalytic amount of a tertiary amine such as N,N-diisopropylethylamine (DIPEA) is added. The mixture is heated at reflux until the reaction is complete (monitored by TLC). After cooling, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting precipitate is filtered, washed with water, and dried to yield 7-bromo-2,4-dichloroquinazoline.
Step 3: Synthesis of this compound
7-Bromo-2,4-dichloroquinazoline is dissolved in a suitable solvent, such as isopropanol or dioxane. An ammonia source, typically aqueous ammonium hydroxide or a solution of ammonia in a compatible solvent, is added. The reaction is stirred at a controlled temperature (often ranging from room temperature to gentle heating) until the starting material is consumed. The product precipitates upon cooling or addition of water, is collected by filtration, washed, and dried.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific compound is not readily found in the searched literature, the expected spectral data can be inferred from the analysis of closely related analogues and general principles of spectroscopy. Commercial suppliers often provide analytical data upon request.[3][4]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring. The protons at positions 5, 6, and 8 will exhibit characteristic chemical shifts and coupling patterns (doublets and doublets of doublets) influenced by the bromo and amino substituents. The protons of the amino group may appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the eight carbon atoms of the quinazoline core. The chemical shifts will be indicative of their electronic environment, with carbons attached to heteroatoms (N, Cl, Br) showing characteristic downfield shifts.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (or M+H⁺ peak in ESI-MS) corresponding to the calculated molecular weight of 258.50 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom.
-
IR (Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C=N and C=C stretching vibrations of the quinazoline ring (around 1500-1650 cm⁻¹), and C-Cl and C-Br stretching vibrations in the fingerprint region.
Reactivity and Chemical Transformations
This compound possesses three key reactive sites that can be selectively functionalized, making it a highly versatile intermediate in medicinal chemistry.
-
Nucleophilic Aromatic Substitution at the C2-Position: The chloro group at the C2 position is less reactive than the C4-chloro group of the precursor but can still undergo nucleophilic substitution under more forcing conditions (e.g., higher temperatures or with stronger nucleophiles). This allows for the introduction of various amine, alcohol, or thiol functionalities.
-
Palladium-Catalyzed Cross-Coupling at the C7-Position: The bromo substituent at the C7 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This reaction enables the formation of a carbon-carbon bond, allowing for the introduction of a wide range of aryl and heteroaryl groups.
-
Modification of the C4-Amino Group: The primary amino group at the C4 position can be acylated, alkylated, or used in condensation reactions to further elaborate the molecule.
Caption: Key reactivity pathways of this compound.
Key Synthetic Strategies:
-
Suzuki-Miyaura Coupling: This is a powerful method for introducing aryl or heteroaryl moieties at the C7 position. A typical protocol involves reacting this compound with an appropriate boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃ or K₂CO₃) in a suitable solvent system (e.g., dioxane/water or DMF).
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be employed to introduce a variety of amine nucleophiles at the C7-bromo position, providing an alternative to direct SNAr at the C2-chloro position for synthesizing more complex aminoquinazolines.
Applications in Research and Drug Discovery
The 4-aminoquinazoline scaffold is a cornerstone in the development of kinase inhibitors.[1] this compound serves as a crucial intermediate for the synthesis of compounds targeting a variety of kinases implicated in cancer and other diseases. The strategic functionalization of this intermediate allows for the exploration of the chemical space around the quinazoline core to optimize potency, selectivity, and pharmacokinetic properties.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be observed when handling this compound. While a specific material safety data sheet (MSDS) for this compound was not found in the searches, general guidelines for handling halogenated aromatic amines should be followed.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abacipharma.com [abacipharma.com]
- 3. 7-BROMO-4-CHLOROQUINOLINE(75090-52-7) 1H NMR spectrum [chemicalbook.com]
- 4. 7-Bromo-n-(1,3-dimethylpyrazol-4-yl)quinazolin-2-amine [synhet.com]
- 5. 7-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 45790052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 8. WO2014043446A1 - Prodrugs of amino quinazoline kinase inhibitor - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2-chloroquinazolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold and the Significance of 7-Bromo-2-chloroquinazolin-4-amine in Drug Discovery
The quinazoline skeleton is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities. This versatile heterocyclic system, composed of a fused benzene and pyrimidine ring, is a cornerstone in the development of therapeutics ranging from anticancer and antimicrobial to anti-inflammatory and antihypertensive agents. The physicochemical properties of substituted quinazolines are pivotal, as they are dictated by the nature and position of their substituents on both the pyrimidine and benzene rings. These properties, in turn, govern the pharmacokinetic and pharmacodynamic behavior of the molecule, profoundly influencing its efficacy and safety profile.
This compound is a halogenated derivative of the 4-aminoquinazoline series. The presence of bromine and chlorine atoms, along with the amino group, suggests a molecule with significant potential for tailored chemical modifications and a complex interplay of electronic and steric effects that define its chemical personality. A thorough understanding of its physicochemical properties is, therefore, not merely an academic exercise but a critical prerequisite for its rational development as a potential drug candidate or a key intermediate in the synthesis of more complex bioactive molecules. This guide provides a comprehensive overview of the essential physicochemical properties of this compound and details the state-of-the-art methodologies for their experimental determination.
Structural and Molecular Properties
A foundational understanding of this compound begins with its structural and molecular characteristics. These fundamental properties are the basis from which all other physicochemical behaviors are derived.
| Property | Value | Source |
| Chemical Formula | C₈H₅BrClN₃ | --INVALID-LINK-- |
| Molecular Weight | 258.5 g/mol | --INVALID-LINK-- |
| CAS Number | 1107695-08-8 | --INVALID-LINK-- |
| Canonical SMILES | C1=CC2=C(C=C1Br)N=C(N=C2N)Cl | --INVALID-LINK-- |
| InChIKey | RCPHEXPZUNHZNL-UHFFFAOYSA-N | --INVALID-LINK-- |
Melting Point: A Key Indicator of Purity and Stability
The melting point of a crystalline solid is a crucial physical property that provides insights into its purity and the strength of its crystal lattice. For a pure compound, the melting point is typically a sharp, well-defined temperature range. Impurities tend to depress and broaden this range.
Experimental Protocol: Capillary Melting Point Determination
A standard and reliable method for determining the melting point of a powdered solid is the capillary method.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.
-
Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating and Observation:
-
If the approximate melting point is unknown, a rapid heating rate can be used initially to determine a rough estimate.
-
For an accurate measurement, heat the sample to about 20°C below the expected melting point and then reduce the heating rate to approximately 1°C per minute.
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound.
A visual representation of the melting point determination workflow is provided below.
Solubility: A Critical Determinant of Bioavailability and Formulation
The solubility of a drug candidate is a paramount physicochemical property that influences its absorption, distribution, and overall bioavailability. Poor aqueous solubility is a major hurdle in drug development. Therefore, a comprehensive understanding of the solubility of this compound in both aqueous and organic solvents is essential.
Experimental Protocol: Kinetic and Thermodynamic Solubility Assays
Two primary types of solubility assays are commonly employed in drug discovery: kinetic and thermodynamic.
-
Kinetic Solubility: This high-throughput method is often used in the early stages of drug discovery. It measures the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous buffer over a short incubation period.
-
Thermodynamic Solubility: This assay determines the true equilibrium solubility of a compound in a saturated solution. It involves longer incubation times and is crucial for lead optimization and pre-formulation studies.
Kinetic Solubility Assay (Shake-Flask Method with UV-Vis Detection):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) in a microtiter plate to create a range of concentrations.
-
Incubation: Shake the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours).
-
Separation of Undissolved Compound: Filter the solutions to remove any precipitate.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a UV-Vis spectrophotometer by comparing the absorbance to a standard curve.
Thermodynamic Solubility Assay (Shake-Flask Method):
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing the desired solvent (e.g., water, PBS, or various organic solvents).
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation and/or filtration.
-
Concentration Analysis: Determine the concentration of the compound in the supernatant using a suitable analytical method, such as HPLC-UV.
The workflow for a typical thermodynamic solubility assay is depicted below.
Dissociation Constant (pKa): Understanding Ionization and its Impact
The pKa is a measure of the acidity or basicity of a compound and is defined as the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. The ionization state of a drug molecule significantly affects its solubility, permeability across biological membranes, and binding to its target. For this compound, the amino group and the nitrogen atoms in the quinazoline ring are expected to be the primary sites of protonation.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining pKa values. It involves the gradual addition of an acid or base to a solution of the compound and monitoring the resulting pH changes.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., water or a water-cosolvent mixture).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the compound.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter as the titrant is added in small increments.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve.
Experimental Protocol: UV-Vis Spectrophotometry for pKa Determination
This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of buffers with a range of known pH values that bracket the expected pKa of the compound.
-
Sample Preparation: Prepare solutions of this compound of a constant concentration in each of the prepared buffers.
-
Spectral Acquisition: Measure the UV-Vis absorbance spectrum of each solution.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change in absorbance upon ionization is maximal) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
A generalized workflow for pKa determination using UV-Vis spectrophotometry is illustrated below.
Lipophilicity: A Key Factor in Membrane Permeability and ADME Properties
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's preference for a lipid-like environment over an aqueous one. It is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for toxicity.
Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Lipophilicity Estimation
RP-HPLC is a rapid and reliable method for estimating the lipophilicity of a compound by measuring its retention time on a nonpolar stationary phase.
Step-by-Step Methodology:
-
Column and Mobile Phase Selection: Use a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Isocratic or Gradient Elution: The analysis can be performed using either isocratic (constant mobile phase composition) or gradient (varying mobile phase composition) elution.
-
Sample Injection and Data Acquisition: Inject a solution of this compound and record the chromatogram, noting the retention time.
-
Calibration and Calculation: Correlate the retention time of the compound with the retention times of a series of standard compounds with known logP values. This allows for the calculation of an estimated logP for the test compound.
Spectral Properties: Confirming Identity and Structure
A comprehensive characterization of this compound requires the acquisition of its spectral data, which serves to confirm its chemical structure and identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the arrangement of atoms within the molecule.
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation patterns, further confirming its structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
Conclusion
This compound is a molecule of significant interest in the field of medicinal chemistry, owing to its quinazoline core and strategic halogen substitutions. A thorough understanding and experimental determination of its physicochemical properties—including melting point, solubility, pKa, and lipophilicity—are fundamental to unlocking its full potential in drug discovery and development. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this and other novel chemical entities. By systematically evaluating these key parameters, researchers can make informed decisions regarding hit-to-lead optimization, formulation development, and the overall progression of a compound through the drug discovery pipeline.
An In-depth Technical Guide to 7-Bromo-2-chloroquinazolin-4-amine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold and Its Significance
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique heterocyclic structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. Within this class, 4-aminoquinazoline derivatives have garnered significant attention, particularly as potent inhibitors of various protein kinases. This has led to the development of several successful anti-cancer drugs. 7-Bromo-2-chloroquinazolin-4-amine emerges as a crucial building block in the synthesis of these complex therapeutic agents. Its strategic placement of bromine, chlorine, and amine functionalities provides synthetic handles for the construction of extensive compound libraries, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides a comprehensive overview of the molecular properties, a plausible synthetic route, and the potential applications of this important intermediate in the field of drug discovery.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for the prediction of the properties of its derivatives.
| Property | Value | Source |
| Molecular Weight | 258.5024 g/mol | [1] |
| Molecular Formula | C₈H₅BrClN₃ | [1] |
| CAS Number | 1107695-08-8 | [1] |
| Canonical SMILES | C1=CC2=C(C=C1Br)N=C(N=C2N)Cl | [1] |
| InChIKey | RCPHEXPZUNHZNL-UHFFFAOYSA-N | [1] |
Proposed Synthesis of this compound
Proposed Synthetic Pathway:
References
An In-depth Technical Guide to the Solubility of 7-Bromo-2-chloroquinazolin-4-amine
This guide provides a comprehensive technical overview of the solubility of 7-Bromo-2-chloroquinazolin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The content herein is curated for researchers, scientists, and drug development professionals, offering insights into its physicochemical properties, expected solubility behavior, and robust experimental protocols for its determination.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical determinant of a compound's therapeutic potential. Insufficient solubility can lead to poor absorption and erratic bioavailability, ultimately compromising in vivo efficacy. This compound, as a member of the quinazoline class of compounds, belongs to a family of molecules known for their diverse biological activities, including their use as kinase inhibitors in oncology. However, the rigid, aromatic nature of the quinazoline scaffold often contributes to low aqueous solubility, a hurdle that must be thoroughly characterized and addressed in early-stage drug development.[1][2]
This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing a framework for its assessment and interpretation.
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. The structural features of this compound, such as its aromatic rings, halogen substituents, and hydrogen bond donors and acceptors, all contribute to its overall solubility profile.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClN₃ | [3] |
| Molecular Weight | 258.50 g/mol | [4] |
| CAS Number | 1107695-08-8 | [5] |
| Predicted XLogP3 | 2.6 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | [4] |
The predicted XLogP3 value of 2.6 suggests a degree of lipophilicity, which can negatively impact aqueous solubility. The presence of a hydrogen bond donor (the amine group) and three acceptors (the nitrogen atoms in the quinazoline ring) allows for interactions with polar solvents. However, the overall flat and rigid structure can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state and solvate the individual molecules.
Theoretical Framework and Factors Influencing Solubility
The solubility of a compound is a complex interplay of its intrinsic properties and the surrounding environment. For quinazoline derivatives like this compound, several factors are paramount.
The Quinazoline Scaffold and Solubility
The quinazoline ring system is inherently aromatic and relatively nonpolar, which generally leads to poor water solubility. The fused ring structure contributes to high crystal lattice energy, a key barrier to dissolution.[1]
Impact of pH
The presence of basic nitrogen atoms in the quinazoline ring means that the solubility of this compound is expected to be pH-dependent. In acidic conditions, these nitrogens can become protonated, leading to the formation of a more soluble salt form. Conversely, in neutral or basic media, the compound will exist predominantly in its less soluble free base form. This behavior is critical for understanding its potential absorption in the gastrointestinal tract, where pH varies significantly.
Solvent Effects
While aqueous solubility is often the primary focus, understanding solubility in organic solvents is crucial for various stages of drug development, from synthesis and purification to formulation. Due to its lipophilic character, this compound is expected to exhibit higher solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) compared to aqueous solutions.[6] Solubility in alcohols like ethanol and methanol is likely to be intermediate.
Experimental Determination of Solubility
Accurate determination of solubility is a cornerstone of pre-formulation studies. Two common methodologies, kinetic and thermodynamic solubility assays, provide complementary information for drug discovery and development programs.
Kinetic Solubility Assay
This high-throughput method is ideal for the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[7] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer.[8][9]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[10]
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO concentration to a new 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve a final DMSO concentration of ≤1%.[9][10]
-
Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.[11]
-
Separation of Undissolved Compound: Filter the samples through a filter plate or centrifuge the plate at high speed to pellet the precipitate.[11]
-
Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS, against a standard curve prepared in the same buffer system.[11][12]
Thermodynamic Solubility Assay
This method determines the equilibrium solubility of a compound, which is the true measure of its solubility. It involves equilibrating an excess of the solid compound in a solvent over a longer period.[13][14]
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., water, PBS at various pH values).[15]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.
-
Quantification: Dilute the saturated solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[13]
-
Solid Phase Analysis (Optional): Analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism or solvate formation).
Interplay of Factors Affecting Solubility
The solubility of this compound is not a static property but is influenced by a dynamic interplay of various factors. Understanding these relationships is key to interpreting experimental data and developing strategies for solubility enhancement.
Conclusion and Future Directions
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Quinazoline - Wikipedia [en.wikipedia.org]
- 3. 1107695-08-8|this compound|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. cibtech.org [cibtech.org]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. enamine.net [enamine.net]
- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 13. evotec.com [evotec.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. In-vitro Thermodynamic Solubility [protocols.io]
Technical Guide: Spectroscopic Characterization of 7-Bromo-2-chloroquinazolin-4-amine
A Senior Application Scientist's Field Guide for Researchers in Medicinal Chemistry
| Introduction: The Analytical Imperative for Novel Heterocycles
This guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally identify and characterize 7-Bromo-2-chloroquinazolin-4-amine. As a Senior Application Scientist, my objective is not just to present the data, but to explain the causality behind the spectral features, offering a framework for researchers to confidently interpret their own results. Every spectrum tells a story about the molecule's electronic environment, connectivity, and functional groups; this guide will teach you how to read that story.
| Molecular Structure and Spectroscopic Overview
The structural integrity of this compound (C₈H₅BrClN₃) is confirmed through a multi-technique spectroscopic approach. Each method provides a unique and complementary piece of the structural puzzle.
-
¹H and ¹³C NMR map the carbon-hydrogen framework and the electronic environment of each atom.
-
IR Spectroscopy identifies the key functional groups, particularly the primary amine and the aromatic system.
-
Mass Spectrometry confirms the molecular weight and elemental composition through its characteristic isotopic pattern.
Caption: Molecular structure of this compound.
| Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, the aromatic substitution pattern is definitively confirmed by the chemical shifts and coupling patterns of the remaining protons.
| ¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum provides a direct map of the proton environments. The quinazoline core has three aromatic protons, whose signals are influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it effectively solubilizes the compound and its residual water peak does not interfere with the aromatic signals.
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Parameters:
-
Temperature: 298 K (25 °C).
-
Pulse Program: Standard single-pulse (zg30).
-
Sweep Width: -2 to 12 ppm.
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Reference: The residual solvent peak of DMSO-d₆ is used as an internal standard (δ = 2.50 ppm).
-
Data Summary & Interpretation
| Proton | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Interpretation |
| H-8 | Doublet (d) | ~8.35 | J = 2.0 Hz | This proton is ortho to the bromine at C7, but meta to H6, resulting in a small meta-coupling. Its downfield shift is attributed to the anisotropic effect of the adjacent pyrimidine ring. |
| H-5 | Doublet (d) | ~8.10 | J = 8.8 Hz | This proton is ortho to H6, showing a large ortho-coupling. It is significantly deshielded by the adjacent pyrimidine ring and the C4-amine group. |
| H-6 | Doublet of Doublets (dd) | ~7.65 | J = 8.8, 2.0 Hz | This proton is coupled to both H5 (large ortho-coupling) and H8 (small meta-coupling), resulting in a characteristic doublet of doublets pattern. |
| -NH₂ | Broad Singlet (br s) | ~7.50 | - | The two protons of the primary amine are chemically equivalent and appear as a broad signal due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. The signal's position is concentration-dependent. |
Note: The exact chemical shifts can vary slightly based on solvent and concentration, but the splitting patterns and relative positions are definitive.
| ¹³C NMR Spectroscopy Analysis
While ¹H NMR maps the protons, ¹³C NMR reveals the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, providing validation of the substituent positions.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument: A 400 MHz NMR spectrometer (operating at 100 MHz for ¹³C).
-
Parameters:
-
Pulse Program: Proton-decoupled (zgpg30) to ensure each unique carbon appears as a singlet.
-
Sweep Width: 0 to 180 ppm.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Reference: The central peak of the DMSO-d₆ multiplet is used as an internal standard (δ = 39.52 ppm).
-
Predicted Data Summary & Interpretation
| Carbon | Predicted Chemical Shift (δ, ppm) | Interpretation |
| C4 | ~160.5 | This carbon is attached to the exocyclic amine and is part of the pyrimidine ring, adjacent to a nitrogen atom, causing a significant downfield shift. |
| C2 | ~158.0 | Attached to both a chlorine atom and two nitrogen atoms, this carbon is highly deshielded and appears far downfield. |
| C8a | ~153.0 | A quaternary carbon situated between a nitrogen (N1) and another carbon (C4a), its shift is characteristic of the quinazoline ring junction. |
| C4a | ~140.0 | Another quaternary carbon at the ring fusion, its chemical environment is distinct from C8a. |
| C6 | ~128.5 | A protonated aromatic carbon. |
| C8 | ~127.0 | A protonated aromatic carbon adjacent to the bromine-substituted carbon. |
| C5 | ~118.0 | A protonated aromatic carbon. |
| C7 | ~115.0 | This is a quaternary carbon directly bonded to the electronegative bromine atom, which shifts it upfield relative to other aromatic carbons due to the heavy atom effect. |
| Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key signatures are the N-H vibrations of the primary amine and the complex fingerprint of the substituted aromatic system.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the clean ATR crystal is collected prior to sample analysis and automatically subtracted.
-
Data Summary & Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Medium, Sharp | The presence of two distinct peaks in this region is a definitive indicator of a primary amine (-NH₂).[1][2][3] |
| 3100 - 3000 | Aromatic C-H Stretch | Medium | Characteristic stretching vibrations of the C-H bonds on the quinazoline ring system. |
| 1650 - 1620 | N-H Bend (Scissoring) | Strong | This strong absorption is due to the in-plane bending of the primary amine group.[1] |
| 1610 - 1580 | C=N and C=C Stretch | Strong, Multiple Bands | These absorptions arise from the stretching of the double bonds within the quinazoline heterocyclic ring. |
| 1350 - 1250 | Aromatic C-N Stretch | Strong | Corresponds to the stretching vibration of the bond between the aromatic ring and the amine nitrogen.[1] |
| 800 - 900 | Ar-H Out-of-Plane Bend | Strong | The specific pattern of these bands in the fingerprint region is characteristic of the 1,2,4-trisubstituted benzene ring pattern. |
| ~1050 | C-Cl Stretch | Medium | Absorption associated with the chloro substituent. |
| ~600 | C-Br Stretch | Medium | Absorption associated with the bromo substituent. |
| Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, crucially, its elemental formula through high-resolution analysis and characteristic isotopic patterns. The presence of both bromine and chlorine in this compound creates a highly distinctive isotopic signature.
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
Parameters:
-
Ionization Mode: Positive ESI mode is preferred to generate the protonated molecular ion [M+H]⁺.
-
Mass Range: Scan from m/z 100 to 500.
-
Source Conditions: Optimize capillary voltage, nebulizer gas flow, and drying gas temperature to achieve a stable spray and strong signal.
-
Data Summary & Interpretation
The molecular formula C₈H₅BrClN₃ contains two halogen isotopes with significant natural abundances:
-
Chlorine: ³⁵Cl (75.77%) and ³⁷Cl (24.23%)
-
Bromine: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%)
This results in a characteristic cluster of peaks for the molecular ion [M+H]⁺.
| Ion | Calculated Exact Mass (m/z) | Interpretation |
| [C₈H₆³⁵Cl⁷⁹BrN₃]⁺ | 257.9617 | The [M+H]⁺ ion containing the most abundant isotopes of Cl and Br. This will be the base peak in the isotopic cluster. |
| [C₈H₆³⁷Cl⁷⁹BrN₃]⁺ | 259.9588 | The M+2 peak, containing ³⁷Cl. |
| [C₈H₆³⁵Cl⁸¹BrN₃]⁺ | 259.9597 | The M+2 peak, containing ⁸¹Br. These two M+2 peaks are nearly identical in mass and will appear as a single, intense peak. |
| [C₈H₆³⁷Cl⁸¹BrN₃]⁺ | 261.9567 | The M+4 peak, containing both heavier isotopes. |
The expected relative intensity pattern for the [M+H]⁺ cluster will be approximately 77:100:24 for the M, M+2, and M+4 peaks, respectively. Observing this pattern is unequivocal proof of the presence of one chlorine and one bromine atom in the molecule.
Proposed Fragmentation Pathway
Caption: Plausible ESI fragmentation pathway for this compound.
| Conclusion
The structural elucidation of this compound is achieved through the synergistic application of NMR, IR, and MS. ¹H NMR confirms the 1,2,4-trisubstitution pattern on the benzene ring, while IR spectroscopy validates the presence of the primary amine functional group. High-resolution mass spectrometry provides definitive confirmation of the elemental composition via the unique isotopic cluster created by the chlorine and bromine atoms. This comprehensive spectroscopic dataset forms a reliable analytical foundation for any researcher utilizing this important chemical intermediate in synthetic and medicinal chemistry programs.
| References
-
IR Spectroscopy of Amines: Department of Chemistry, Illinois State University. (2015). Infrared Spectroscopy. --INVALID-LINK--[1][4]
-
Spectroscopy of Amines: LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. --INVALID-LINK--[2][3]
-
¹H NMR Spectrum Data: ChemicalBook. (n.d.). This compound (1107695-08-8) 1H NMR spectrum. --INVALID-LINK--[5]
-
Quinazoline Derivatives Studies: MDPI. (2021). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. --INVALID-LINK--[6]
-
PubChem Compound Summary: National Center for Biotechnology Information. (n.d.). 7-bromo-2-chloroquinazoline. PubChem Compound Database. --INVALID-LINK--[7][8]
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. This compound (1107695-08-8) 1H NMR spectrum [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. PubChemLite - 7-bromo-2-chloroquinazoline (C8H4BrClN2) [pubchemlite.lcsb.uni.lu]
- 8. 7-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 45790052 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Initial Synthesis of 7-Bromo-Quinazoline Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 7-bromo-quinazoline scaffold is a cornerstone in contemporary medicinal chemistry, serving as a pivotal intermediate in the development of a diverse array of therapeutic agents, including potent kinase inhibitors for oncology.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing 7-bromo-quinazoline derivatives. Moving beyond a mere recitation of protocols, this guide elucidates the underlying chemical principles, explores the causal relationships behind experimental choices, and offers field-proven insights into overcoming common synthetic challenges. Detailed, step-by-step methodologies for key transformations, comparative data tables, and mechanistic diagrams are presented to empower researchers in the efficient and strategic synthesis of these valuable heterocyclic compounds.
Introduction: The Strategic Importance of the 7-Bromo-Quinazoline Moiety
The quinazoline ring system is a privileged scaffold in drug discovery, renowned for its ability to interact with a wide range of biological targets.[3][4] The introduction of a bromine atom at the 7-position significantly enhances the synthetic versatility of this core. The bromine atom serves as a versatile synthetic handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are indispensable for forging new carbon-carbon and carbon-heteroatom bonds.[5][6] This strategic functionalization allows for the late-stage diversification of the quinazoline scaffold, enabling the rapid generation of extensive compound libraries for structure-activity relationship (SAR) studies.[7] Consequently, a mastery of the initial synthesis of 7-bromo-quinazolines is a critical skillset for medicinal chemists aiming to develop novel therapeutics. This guide will focus on the most reliable and adaptable methods for the construction of this key intermediate.
Foundational Synthetic Strategies: A Mechanistic Approach
The synthesis of 7-bromo-quinazoline derivatives can be broadly approached through two primary strategies: construction of the quinazoline ring from a pre-brominated precursor or late-stage bromination of a pre-formed quinazoline core. The former is often preferred for its superior regiocontrol.
The Niementowski Reaction: A Classic and Versatile Approach
The Niementowski quinazoline synthesis is a robust and widely employed method for the construction of 4-oxo-3,4-dihydroquinazolines (quinazolin-4-ones) from anthranilic acids and amides.[8][9] This reaction is particularly well-suited for the synthesis of 7-bromo-quinazolin-4-ones, utilizing 2-amino-4-bromobenzoic acid as the key starting material.
Causality Behind Experimental Choices: The choice of formamide as the amide component is common for the synthesis of unsubstituted quinazolin-4-ones at the 2-position.[10] The reaction is typically conducted at elevated temperatures to drive the condensation and subsequent cyclization, often with an excess of the amide which can also serve as the solvent.[10][11] While classic protocols involve high temperatures and long reaction times, modern adaptations utilizing microwave irradiation can significantly accelerate the reaction and improve yields.[11][12]
Reaction Mechanism: The reaction is thought to proceed through an initial acylation of the amino group of the anthranilic acid by the amide, followed by an intramolecular cyclization and dehydration to afford the quinazolin-4-one ring system.[13]
Caption: Niementowski Reaction Mechanism.
Experimental Protocol: Synthesis of 7-Bromo-quinazolin-4(3H)-one
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-bromobenzoic acid (1 equivalent) and formamide (5-10 equivalents).
-
Reaction: Heat the mixture to 130-140°C for 2-4 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
| Reactant | Molar Ratio | Notes |
| 2-Amino-4-bromobenzoic Acid | 1 | |
| Formamide | 5-10 | Acts as both reactant and solvent |
Table 1: Reactant ratios for the Niementowski synthesis of 7-bromo-quinazolin-4(3H)-one.
Troubleshooting: Low yields in the Niementowski synthesis can often be attributed to incomplete reaction or decomposition at high temperatures.[14] Ensuring anhydrous conditions and optimizing the reaction time and temperature are critical. Microwave-assisted synthesis can be a valuable alternative to improve yields and reduce reaction times.[11][15]
The Bischler Synthesis: An Alternative Route
While less common for quinazolines than for other heterocyclic systems, the principles of the Bischler synthesis can be adapted for the preparation of certain 7-bromo-quinazoline derivatives. The classical Bischler synthesis of indoles involves the reaction of an α-bromo-acetophenone with an aniline.[16] A modified approach for quinazolines would involve the reaction of a 2-aminobenzonitrile or related precursor.
Causality Behind Experimental Choices: This route is often employed when the desired substitution pattern is not readily accessible through the Niementowski reaction. The choice of a strong acid catalyst is crucial to promote the intramolecular electrophilic aromatic substitution.
Reaction Mechanism: The reaction typically proceeds through the formation of an intermediate that undergoes an intramolecular cyclization.
Caption: Generalized Bischler-type workflow.
Experimental Protocol: Conceptual Outline
Detailed protocols for the Bischler synthesis of 7-bromo-quinazolines are less common in the literature and would likely require significant optimization. The general approach would involve:
-
Intermediate Formation: Reaction of 2-amino-4-bromobenzonitrile with a suitable electrophile.
-
Cyclization: Treatment of the intermediate with a strong acid such as polyphosphoric acid (PPA) or a Lewis acid at elevated temperatures.
-
Work-up and Purification: Neutralization of the acid, extraction of the product, and purification by chromatography.
Modern Synthetic Methodologies: Enhancing Efficiency and Scope
The limitations of classical methods, such as harsh reaction conditions and limited substrate scope, have driven the development of more sophisticated synthetic strategies.
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating, including reduced reaction times, increased yields, and improved purity.[12][15] The Niementowski reaction is particularly amenable to microwave assistance, allowing for the rapid synthesis of 7-bromo-quinazolin-4-ones.[11]
Causality Behind Experimental Choices: The use of a dedicated microwave reactor allows for precise control over temperature and pressure, enabling the use of sealed vessels and superheating of solvents. This leads to a dramatic acceleration of the reaction rate.
Experimental Protocol: Microwave-Assisted Synthesis of 7-Bromo-quinazolin-4(3H)-one
-
Reactant Preparation: In a microwave-safe reaction vessel, combine 2-amino-4-bromobenzoic acid (1 equivalent) and formamide (5 equivalents).
-
Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor at a constant temperature of 150°C for 15-30 minutes.[11]
-
Work-up and Purification: Follow the same procedure as for the conventional Niementowski synthesis.
| Method | Reaction Time | Typical Yield |
| Conventional Heating | 2-4 hours | Moderate to Good |
| Microwave Irradiation | 15-30 minutes | Good to Excellent |
Table 2: Comparison of conventional and microwave-assisted Niementowski synthesis.
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they play a crucial role in the functionalization of the 7-bromo-quinazoline core.[5][17] While typically used to modify the 7-bromo position after the quinazoline ring has been formed, palladium catalysis can also be employed in the construction of the ring itself. For instance, a palladium-catalyzed intramolecular C-H amidination of N-arylamidines can provide a route to quinazolines.[18]
Reaction Mechanism: The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to an aryl halide, followed by migratory insertion of a coupling partner and reductive elimination to regenerate the catalyst and form the product.[19]
Caption: Generalized Palladium Catalytic Cycle.
Experimental Protocol: Suzuki Coupling of 7-Bromo-4-(N,N-dimethylamino)-2-phenylquinazoline
This protocol exemplifies the use of the 7-bromo handle for further derivatization.
-
Reactant Mixture: In a reaction tube, dissolve the 7-bromo-4-(N,N-dimethylamino)-2-phenylquinazoline (1 equivalent), a suitable boronic acid pinacol ester (1.2 equivalents), sodium carbonate (5 equivalents), and tetrabutylammonium bromide (0.05 equivalents) in a mixture of toluene and water.[5]
-
Degassing: Bubble argon through the mixture to remove dissolved oxygen.
-
Catalyst Addition: Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents).[5]
-
Reaction: Seal the tube and stir the reaction at 115°C overnight.[5]
-
Work-up and Purification: After cooling, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Conclusion and Future Perspectives
The synthesis of 7-bromo-quinazoline derivatives is a well-established yet continually evolving field. While classical methods like the Niementowski reaction remain highly relevant, modern techniques such as microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions offer significant advantages in terms of efficiency, versatility, and environmental impact. For researchers and drug development professionals, a thorough understanding of these synthetic strategies, including their mechanistic underpinnings and practical considerations, is essential for the successful design and execution of synthetic campaigns targeting novel quinazoline-based therapeutics. The continued development of novel catalytic systems and greener reaction conditions will undoubtedly further expand the synthetic chemist's toolbox for accessing this important class of heterocyclic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmpr.in [ijmpr.in]
- 5. Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Niementowski_quinazoline_synthesis [chemeurope.com]
- 10. generis-publishing.com [generis-publishing.com]
- 11. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 17. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinazoline synthesis [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
The Quinazoline Nucleus: A Synthetic Odyssey from Classical Reactions to Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Core - A Privileged Scaffold in Medicinal Chemistry
The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, is a cornerstone of modern medicinal chemistry.[1] Its derivatives exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This has rendered the quinazoline nucleus a "privileged structure" in drug discovery, forming the core of numerous approved therapeutics.[4] This technical guide provides a comprehensive exploration of the history of quinazoline synthesis, from its initial discovery to the evolution of sophisticated, modern synthetic methodologies. We will delve into the mechanisms of seminal named reactions, provide detailed experimental protocols, and analyze the causal factors that have driven the evolution of synthetic strategies, offering field-proven insights for today's researchers.
I. The Dawn of Quinazoline Chemistry: Early Discoveries and Foundational Syntheses
The journey into the world of quinazolines began in the latter half of the 19th century, a period of fervent exploration in organic chemistry.
The First Glimpse: Griess and the Dawn of a New Heterocycle (1869)
The first documented synthesis of a quinazoline derivative is credited to Peter Griess in 1869.[1] He achieved this milestone through the reaction of anthranilic acid with cyanogen, which yielded 2-cyano-3,4-dihydro-4-oxoquinazoline.[1][5] This pioneering work, while not producing the parent quinazoline, laid the crucial groundwork for future explorations into this novel heterocyclic system.
The Parent Scaffold Unveiled: Bischler and Lang (1895)
It was not until 1895 that the parent quinazoline molecule was successfully synthesized by August Bischler and Lang.[6] Their approach involved the decarboxylation of quinazoline-2-carboxylic acid, a landmark achievement that provided the fundamental structure for subsequent derivatization and study.[6]
A More Practical Route: Gabriel's Synthesis (1903)
In 1903, Siegmund Gabriel developed a more practical and versatile synthesis of quinazoline.[1][6] His method commenced with o-nitrobenzylamine, which was reduced to 2-aminobenzylamine. This intermediate was then condensed with formic acid to yield a dihydroquinazoline, which was subsequently oxidized to the aromatic quinazoline.[6] Gabriel's synthesis represented a significant step forward, offering a more accessible pathway to the core structure.
II. The Classical Era: Named Reactions for Quinazoline and Quinazolinone Synthesis
The early 20th century witnessed the development of several robust and widely adopted named reactions for the synthesis of quinazolines and their oxidized congeners, quinazolinones. These methods, many of which are still in use today, provided the chemical tools necessary to explore the structure-activity relationships of this burgeoning class of compounds.
The Niementowski Quinazolinone Synthesis: A Cornerstone Reaction
The Niementowski quinazolinone synthesis, first reported in 1895, is a thermal condensation reaction between an anthranilic acid and an amide to form a 4-oxo-3,4-dihydroquinazoline (quinazolin-4(3H)-one).[4][7] This reaction has become a mainstay in medicinal chemistry due to its simplicity and the ready availability of the starting materials.[4]
Mechanism and Rationale: The reaction is typically carried out at elevated temperatures (130–150 °C) and is believed to proceed through the initial acylation of the amino group of the anthranilic acid by the amide. This forms an N-acylanthranilic acid intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the quinazolinone ring system.[4] The choice of a high temperature is crucial to drive the dehydration steps of the reaction. The use of an excess of the amide can also favor the forward reaction.
Experimental Protocol: Classical Niementowski Synthesis of 2-Phenylquinazolin-4(3H)-one
Materials:
-
Anthranilic acid (1.37 g, 10 mmol)
-
Benzamide (2.42 g, 20 mmol)
-
Sand bath or heating mantle
-
Round-bottom flask with reflux condenser
-
Ethanol
Procedure:
-
Combine anthranilic acid and benzamide in a round-bottom flask.
-
Heat the mixture in a sand bath or with a heating mantle to 180-200 °C for 4-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add ethanol to the solidified mass and heat to boiling.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool, inducing crystallization of the product.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
Caption: Mechanism of the Niementowski Quinazolinone Synthesis.
The Camps Quinoline Synthesis: A Versatile Cyclization
The Camps quinoline synthesis is a base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone to yield a hydroxyquinoline. While primarily a quinoline synthesis, variations of this reaction can be adapted for the synthesis of certain quinazoline derivatives. The reaction is notable for often producing a mixture of two isomeric products.
Mechanism and Rationale: The reaction proceeds via an intramolecular aldol-type condensation. The base (typically hydroxide) deprotonates the α-carbon of the acetophenone methyl group, generating an enolate. This enolate then attacks the carbonyl group of the acylamino substituent, leading to a cyclized intermediate. Subsequent dehydration affords the aromatic hydroxyquinoline. The regioselectivity of the initial enolate formation can lead to the formation of isomeric products.
Experimental Protocol: Camps Synthesis of 2-Hydroxy-4-methylquinoline
Materials:
-
o-Aminoacetophenone (1.35 g, 10 mmol)
-
Acetic anhydride (1.1 mL, 11 mmol)
-
Sodium hydroxide (0.8 g, 20 mmol)
-
Ethanol
-
Water
Procedure:
-
Acylate o-aminoacetophenone with acetic anhydride to form o-acetylaminoacetophenone.
-
Dissolve the o-acetylaminoacetophenone in ethanol.
-
Prepare a solution of sodium hydroxide in water and add it to the ethanolic solution.
-
Reflux the reaction mixture for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., HCl).
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline - Wikipedia [en.wikipedia.org]
- 7. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 7-Bromo-2-chloroquinazolin-4-amine from Anthranilic Acid: An Application Note
Abstract
This application note provides a comprehensive, four-step protocol for the synthesis of 7-Bromo-2-chloroquinazolin-4-amine, a key intermediate in medicinal chemistry, starting from commercially available anthranilic acid. The described synthetic route is robust and scalable, involving an initial electrophilic bromination, followed by a thermal cyclization to form the quinazolinone core, subsequent chlorination, and a final regioselective amination. Each step is detailed with underlying mechanistic principles, experimental procedures, and data presentation to ensure scientific integrity and reproducibility for researchers in drug discovery and organic synthesis.
Introduction
Quinazoline derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities. The 4-aminoquinazoline scaffold, in particular, is recognized as a "privileged structure," notably found in several approved oncology drugs that function as tyrosine kinase inhibitors. The strategic placement of substituents on the quinazoline ring is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This compound is a valuable building block that allows for further diversification at the 2- and 7-positions, making it a sought-after intermediate in the synthesis of novel drug candidates.
This guide offers a detailed, field-proven methodology for the synthesis of this key intermediate, emphasizing the rationale behind procedural choices and providing a self-validating framework for researchers.
Overall Synthetic Workflow
The synthesis of this compound from anthranilic acid is accomplished via a four-step sequence. The workflow begins with the selective bromination of the starting material, followed by the construction of the heterocyclic core, and subsequent functional group manipulations to yield the target compound.
Caption: Overall four-step synthetic workflow.
Part 1: Synthesis of 5-Bromoanthranilic Acid (Intermediate 1)
Principle and Mechanistic Insight
The initial step involves the electrophilic aromatic substitution of anthranilic acid. The amino group (-NH₂) is a potent activating group and is ortho-, para- directing. The carboxylic acid group (-COOH) is a deactivating group and is meta- directing. Due to the powerful activating effect of the amino group, bromination occurs preferentially at the position para to it (C5), yielding the desired 5-bromoanthranilic acid. The reaction is typically performed in glacial acetic acid, which serves as a solvent and helps to moderate the reactivity of bromine.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| Anthranilic Acid | 137.14 | 20.0 g | 145.8 |
| Glacial Acetic Acid | 60.05 | 250 mL | - |
| Bromine | 159.81 | 7.5 mL (23.3 g) | 145.8 |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 20.0 g of anthranilic acid in 150 mL of glacial acetic acid.
-
Cool the flask in an ice-water bath to below 15°C.
-
In the dropping funnel, prepare a solution of 7.5 mL of bromine in 100 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred anthranilic acid solution over a period of 60-90 minutes, ensuring the temperature remains below 15°C. The product may begin to precipitate as its hydrobromide salt.[1]
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.
-
Pour the reaction mixture into 1 L of ice-cold water. The crude product will precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid and hydrobromic acid.
-
Recrystallize the crude product from an ethanol/water mixture to yield 5-bromoanthranilic acid as a crystalline solid.[2]
-
Dry the product under vacuum. Typical yields are in the range of 75-85%.
Part 2: Synthesis of 7-Bromoquinazolin-4(3H)-one (Intermediate 2)
Principle and Mechanistic Insight
This transformation is a classic Niementowski quinazolinone synthesis.[3] The reaction involves the thermal condensation of 5-bromoanthranilic acid with an excess of formamide. Formamide serves as both the reactant, providing the C2 carbon of the quinazoline ring, and the solvent. The mechanism proceeds via an initial acylation of the amino group of the anthranilic acid by formamide to form an N-formyl intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid, and subsequent dehydration to afford the stable 7-bromoquinazolin-4(3H)-one.[4][5]
Caption: Niementowski reaction mechanism.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mol) |
|---|---|---|---|
| 5-Bromoanthranilic Acid | 216.03 | 21.6 g | 0.1 |
| Formamide | 45.04 | 18 mL (~20.4 g) | 0.45 |
Procedure:
-
In a 100 mL round-bottom flask fitted with a reflux condenser, combine 21.6 g of 5-bromoanthranilic acid and 18 mL of formamide.
-
Heat the reaction mixture in an oil bath at 140-150°C for 3 hours. The reaction progress can be monitored by TLC.[4][6]
-
After completion, cool the reaction mixture to room temperature. A solid mass will form.
-
Pour the mixture into 200 mL of cold water and stir for 30 minutes to break up the solid.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 80°C to yield 7-bromoquinazolin-4(3H)-one. Yields are typically high (>90%).
Part 3: Synthesis of 7-Bromo-2,4-dichloroquinazoline (Intermediate 3)
Principle and Mechanistic Insight
The conversion of the quinazolinone to the dichloro derivative is achieved using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃). The reaction proceeds in two distinct stages.[7][8] First, the more nucleophilic oxygen of the amide tautomer (the 4-hydroxy group) attacks the phosphorus atom of POCl₃, leading to an O-phosphorylated intermediate. This phosphorylation activates the 4-position, making it an excellent leaving group. In the second stage, heating promotes the attack of a chloride ion at the 4-position, displacing the phosphate group. A similar activation and substitution occurs at the C2 position, which exists in tautomeric equilibrium, to replace the second hydroxyl group with a chlorine atom. A tertiary amine base, such as N,N-diethylaniline, is often added to catalyze the reaction and neutralize the HCl byproduct.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| 7-Bromoquinazolin-4(3H)-one | 225.04 | 11.25 g | 50 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 30 mL (~49.5 g) | 323 |
| N,N-Diethylaniline | 149.23 | 5 mL (~4.7 g) | 31.5 |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 11.25 g of 7-bromoquinazolin-4(3H)-one in 30 mL of phosphorus oxychloride.
-
To this suspension, add 5 mL of N,N-diethylaniline dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-5 hours, until the reaction is complete (monitored by TLC).
-
Allow the mixture to cool to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Collect the solid product by vacuum filtration, wash extensively with water, and dry under vacuum to afford 7-bromo-2,4-dichloroquinazoline.[9] Typical yields are 80-90%.
Part 4: Synthesis of this compound (Target Compound)
Principle and Mechanistic Insight
The final step is a regioselective nucleophilic aromatic substitution (SₙAr) reaction. The quinazoline ring is electron-deficient, which facilitates nucleophilic attack. The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at C2.[10][11] This enhanced reactivity is attributed to better stabilization of the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4, where the charge can be delocalized onto the adjacent ring nitrogen (N3).[12] By using a solution of ammonia in a solvent like isopropanol or dioxane at moderate temperatures, the C4-chloro group can be selectively displaced to yield the desired this compound, leaving the C2-chloro group intact for further synthetic elaboration.
Caption: Regioselective SNAr at the C4 position.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| 7-Bromo-2,4-dichloroquinazoline | 277.94 | 10.0 g | 36.0 |
| Isopropanol | 60.10 | 200 mL | - |
| Ammonium Hydroxide (28-30%) | 35.05 | 50 mL | ~730 |
Procedure:
-
In a 500 mL sealed pressure vessel, suspend 10.0 g of 7-bromo-2,4-dichloroquinazoline in 200 mL of isopropanol.
-
Cool the vessel in an ice bath and add 50 mL of concentrated ammonium hydroxide solution.
-
Seal the vessel and heat the mixture to 80-90°C with stirring for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A precipitate of the product should form.
-
If necessary, concentrate the solvent under reduced pressure to induce further precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold isopropanol.
-
Dry the product in a vacuum oven to yield this compound. Typical yields are 85-95%.
Conclusion
The synthetic route detailed in this application note provides a reliable and efficient pathway to this compound from anthranilic acid. By carefully controlling the reaction conditions at each stage—from selective bromination and thermal cyclization to controlled chlorination and regioselective amination—the target compound can be obtained in good overall yield and high purity. The protocols and mechanistic insights provided herein serve as a valuable resource for researchers engaged in the synthesis of quinazoline-based scaffolds for drug discovery and development.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. 5-Bromoanthranilic Acid [drugfuture.com]
- 3. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. benchchem.com [benchchem.com]
- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. POCl3 chlorination of 4-quinazolones. | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: A Comprehensive Protocol for the Synthesis of 7-Bromo-2-chloroquinazolin-4-amine
Abstract: This document provides a detailed, three-step protocol for the synthesis of 7-Bromo-2-chloroquinazolin-4-amine, a key heterocyclic building block in medicinal chemistry and drug discovery. The synthesis begins with the cyclization of 2-amino-4-bromobenzoic acid to form the quinazoline-dione core, followed by a robust chlorination using phosphorus oxychloride (POCl₃), and culminates in a chemoselective nucleophilic aromatic substitution to install the C4-amino group. This guide is designed for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic rationale, safety protocols, and characterization guidelines to ensure reproducible and successful synthesis.
Synthetic Strategy and Rationale
The synthesis of this compound is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. The chosen strategy is designed for reliability and scalability, proceeding through stable, isolable intermediates.
The three core stages are:
-
Ring Formation: Construction of the quinazoline scaffold from an appropriately substituted anthranilic acid derivative.
-
Dichlorination: Conversion of the hydroxyl groups of the quinazoline-dione intermediate into more reactive chloro groups, setting the stage for selective functionalization.
-
Selective Amination: Introduction of the primary amine at the C4 position, which is electronically activated and more susceptible to nucleophilic attack than the C2 position.
This strategic sequencing ensures high chemoselectivity in the final step, which is crucial for obtaining the desired product in high purity.
Caption: Overall synthetic workflow.
Materials and Reagents
Ensure all reagents are of appropriate analytical grade and solvents are anhydrous where specified. All operations should be conducted in a well-ventilated fume hood.
| Reagent/Material | Molecular Wt. | Purity | Supplier | Notes |
| 2-Amino-4-bromobenzoic acid | 216.03 g/mol | ≥98% | Standard Supplier | Starting material. |
| Urea | 60.06 g/mol | ≥99% | Standard Supplier | Used for cyclization. |
| Phosphorus oxychloride (POCl₃) | 153.33 g/mol | ≥99% | Standard Supplier | Highly corrosive and water-reactive. |
| N,N-Dimethylaniline (DMA) | 121.18 g/mol | ≥99% | Standard Supplier | Catalyst for chlorination. |
| Dichloromethane (DCM) | 84.93 g/mol | Anhydrous | Standard Supplier | Solvent for extraction. |
| Isopropanol (IPA) | 60.10 g/mol | Anhydrous | Standard Supplier | Solvent for amination. |
| Ammonia Solution | - | 7N in Methanol | Standard Supplier | Nucleophile for amination. |
| Sodium Bicarbonate (NaHCO₃) | 84.01 g/mol | ACS Grade | Standard Supplier | For neutralization. |
| Brine (Saturated NaCl) | - | - | Lab Prepared | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 g/mol | ACS Grade | Standard Supplier | For drying organic layers. |
| Celite® | - | - | Standard Supplier | Filtration aid. |
Detailed Experimental Protocols
Step 1: Synthesis of 7-Bromoquinazoline-2,4(1H,3H)-dione
Rationale: This step involves the condensation of 2-amino-4-bromobenzoic acid with urea. At elevated temperatures, urea decomposes to isocyanic acid (HNCO), which acts as the electrophile. The amino group of the benzoic acid attacks the isocyanic acid, and subsequent intramolecular cyclization and dehydration yield the stable quinazoline-dione heterocyclic core.
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-bromobenzoic acid (10.0 g, 46.3 mmol) and urea (16.7 g, 278 mmol, 6.0 equiv).
-
Mix the solids thoroughly with a spatula.
-
Heat the flask in a sand bath or heating mantle to 190-200 °C. The mixture will melt, and gas evolution (ammonia) will be observed.
-
Maintain this temperature for 4 hours, stirring if possible once the mixture becomes a paste.
-
Allow the reaction mixture to cool to approximately 100 °C.
-
Carefully add 100 mL of 2 M sodium hydroxide solution. The solid will partially dissolve.
-
Heat the mixture to reflux for 30 minutes to hydrolyze any unreacted intermediates.
-
Cool the mixture to room temperature and filter to remove any insoluble impurities.
-
Transfer the filtrate to a 500 mL beaker and cool in an ice bath.
-
Acidify the solution to pH 2-3 by slowly adding concentrated hydrochloric acid with vigorous stirring.
-
A thick, off-white precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water (3 x 50 mL), and then with a small amount of cold ethanol.
-
Dry the solid in a vacuum oven at 80 °C overnight to yield 7-bromoquinazoline-2,4(1H,3H)-dione.
-
Expected Yield: 9.5 - 10.5 g (85-95%)
-
Appearance: Off-white to pale yellow solid.
Step 2: Synthesis of 7-Bromo-2,4-dichloroquinazoline
Rationale: This reaction converts the dione to a dichloro derivative using phosphorus oxychloride (POCl₃). The mechanism involves the initial phosphorylation of the keto-enol tautomers of the dione by POCl₃, forming highly reactive phosphate ester intermediates.[1] These intermediates are then displaced by chloride ions (from POCl₃) via an SₙAr-type mechanism. N,N-Dimethylaniline acts as a base and catalyst to facilitate the reaction.[2]
Safety Note: This procedure must be performed in a certified chemical fume hood. POCl₃ is extremely corrosive, toxic upon inhalation, and reacts violently with water. Always wear appropriate PPE, including heavy-duty gloves, a lab coat, and chemical splash goggles.
Caption: Simplified mechanism for POCl₃ chlorination.
Procedure:
-
Place 7-bromoquinazoline-2,4(1H,3H)-dione (9.0 g, 37.3 mmol) in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
In the fume hood, carefully add phosphorus oxychloride (POCl₃, 90 mL, 0.97 mol).
-
Slowly add N,N-dimethylaniline (4.7 mL, 37.3 mmol, 1.0 equiv) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) using a heating mantle. The solid will gradually dissolve.
-
Maintain reflux for 5 hours. Monitor the reaction by TLC (Thin Layer Chromatography) using a 3:1 Hexanes:Ethyl Acetate mobile phase until the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Work-up (Critical Step): Prepare a large beaker (2 L) containing 800 g of crushed ice and a large magnetic stir bar. Place the beaker in a secondary container. While stirring the ice vigorously, slowly and carefully pour the reaction mixture onto the ice. This quenching process is highly exothermic and will generate HCl gas. Perform this step slowly to control the reaction rate.
-
A yellow-brown precipitate will form. Continue stirring for 1-2 hours until all the ice has melted and the excess POCl₃ has been hydrolyzed.
-
Extract the aqueous slurry with dichloromethane (DCM, 3 x 150 mL).
-
Combine the organic layers and wash sequentially with cold water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
-
Purify the crude product by recrystallization from a mixture of ethanol and water or by silica gel chromatography to yield 7-bromo-2,4-dichloroquinazoline.
-
Expected Yield: 7.8 - 9.2 g (75-88%)
-
Appearance: Pale yellow crystalline solid.
Step 3: Synthesis of this compound
Rationale: This step is a chemoselective nucleophilic aromatic substitution (SₙAr). The C4 position of the 7-bromo-2,4-dichloroquinazoline is significantly more electrophilic and sterically accessible than the C2 position. This high degree of selectivity allows ammonia to displace the C4-chloride preferentially, leaving the C2-chloride intact.[2]
Procedure:
-
Dissolve 7-bromo-2,4-dichloroquinazoline (7.0 g, 25.2 mmol) in anhydrous isopropanol (150 mL) in a 500 mL pressure-rated flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous ammonia gas through the solution for 20 minutes, or add a 7N solution of ammonia in methanol (36 mL, 252 mmol, 10 equiv).
-
Seal the flask tightly and allow it to warm to room temperature.
-
Stir the reaction mixture at room temperature for 16 hours. A white precipitate will form as the reaction progresses.
-
Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Upon completion, cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold isopropanol (2 x 30 mL) and then with diethyl ether (2 x 30 mL) to remove any residual solvent and impurities.
-
Dry the product under vacuum to yield pure this compound.[3][4]
-
Expected Yield: 5.5 - 6.1 g (85-95%)
-
Appearance: White to off-white solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The final product should be soluble in DMSO-d₆ for NMR analysis.
References
Application Notes & Protocols for the Regioselective Amination of 2,4-Dichloro-7-bromoquinazoline
Abstract
The 4-aminoquinazoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The synthesis of these molecules often relies on the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazoline precursors. This document provides a detailed guide for the selective amination of 2,4-dichloro-7-bromoquinazoline, a versatile intermediate for drug discovery. We will elucidate the underlying principles of regioselectivity, present a robust, step-by-step protocol for the preferential synthesis of 4-amino-2-chloro-7-bromoquinazoline derivatives, and offer insights into reaction optimization and characterization. This guide is intended for researchers, chemists, and professionals in the field of drug development.
Reaction Principle: Understanding Regioselectivity in SNAr
The amination of 2,4-dichloro-7-bromoquinazoline is a classic example of nucleophilic aromatic substitution (SNAr). The quinazoline ring is electron-deficient, making it susceptible to attack by nucleophiles like primary and secondary amines. A critical aspect of this reaction is its high regioselectivity.
The Causality of C4-Selectivity: The chlorine atom at the C4 position is significantly more reactive towards nucleophilic attack than the chlorine at the C2 position.[3] This preference is governed by electronic factors. Computational studies, including DFT calculations, have shown that the carbon atom at the C4-position possesses a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, rendering it more electrophilic and thus more susceptible to nucleophilic attack.[1][2] The reaction proceeds through a resonance-stabilized carbanionic intermediate, often called a Meisenheimer complex, which is the driving force for the substitution.[3]
Under mild reaction conditions (e.g., lower temperatures), the kinetic product, substitution at C4, is overwhelmingly favored.[3][4] To achieve substitution at the less reactive C2 position, harsher conditions such as higher temperatures are typically required, often after the C4 position has already been functionalized.[3]
Figure 1: General scheme for the regioselective C4-amination of 2,4-dichloro-7-bromoquinazoline.
Comparative Reaction Conditions
The choice of solvent, temperature, and base can be adapted for various amine nucleophiles. The following table summarizes conditions reported in the literature for the amination of related 2,4-dichloroquinazoline systems, which serve as an authoritative guide for this protocol.
| Amine Nucleophile | Solvent | Temperature (°C) | Base | Notes | Reference |
| Hydrazine Hydrate | Ethanol | 0 - 5 °C | - | High selectivity for C4 substitution. | [3] |
| Substituted Anilines | Dichloromethane:Methanol (99:1) | Not specified | - | Used for synthesis of bioactive 2-chloro-4-anilinoquinazolines. | [1] |
| Polymer-bound Amines | THF / DMA | 60 - 65 °C | DIPEA | Solid-phase synthesis approach. | [5] |
| Various Amines | Dioxane | Cold for C4, Hot for C2 | - | Dioxane is a common aprotic solvent for this transformation. | [4] |
| Morpholine | DMF | 120 °C | K₂CO₃ | Conditions for substitution on a related quinoline system. | [6][7] |
Detailed Experimental Protocol: Synthesis of N-benzyl-2-chloro-7-bromoquinazolin-4-amine
This protocol details the selective mono-amination of 2,4-dichloro-7-bromoquinazoline with benzylamine as a representative primary amine.
3.1. Materials & Reagents
-
2,4-Dichloro-7-bromoquinazoline (1.0 eq)
-
Benzylamine (1.1 eq)
-
Isopropanol (IPA) or Ethanol (EtOH) (approx. 0.1 M concentration)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Ethyl Acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
TLC plates (Silica gel 60 F₂₅₄)
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Inert atmosphere setup (Nitrogen or Argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer and Mass spectrometer for characterization
3.3. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask, add 2,4-dichloro-7-bromoquinazoline (1.0 eq) and a magnetic stir bar.
-
Solvent Addition: Add isopropanol or ethanol to dissolve the starting material (to a concentration of approximately 0.1 M).
-
Inert Atmosphere: Purge the flask with an inert gas like nitrogen or argon.
-
Reagent Addition: Add triethylamine or DIPEA (1.5 eq) to the solution. This base acts as a scavenger for the HCl generated during the reaction.
-
Nucleophile Addition: Slowly add benzylamine (1.1 eq) to the stirring solution at room temperature. For highly reactive amines, cooling the reaction mixture to 0 °C with an ice bath is recommended to enhance selectivity and control the exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 30-60 minutes. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The product spot should be less polar than the starting dichloro-quinazoline. The reaction is typically complete within 2-4 hours.
-
Quenching and Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). The aqueous washes remove the hydrochloride salt of the base and any excess amine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes) to isolate the pure 4-aminated product.
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry the final product under high vacuum. Characterize the structure and confirm its purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for the selective C4-amination.
Troubleshooting and Key Considerations
-
Di-substitution: The formation of the 2,4-diamino substituted product is the most common side reaction. To minimize this, use a slight excess (1.05-1.2 eq) of the amine and avoid elevated temperatures unless the di-substituted product is desired.
-
Poorly Nucleophilic Amines: For less reactive amines, such as electron-deficient anilines, gentle heating (e.g., 40-60 °C) or the use of a stronger, non-nucleophilic base may be necessary.
-
Solvent Choice: While alcohols like IPA and EtOH are common, aprotic solvents like THF or Dioxane can also be effective and may be preferred if the amine has poor solubility in alcohols.[4]
-
Purification: The product is typically more non-polar than the starting di-chloro material but more polar than the di-amino byproduct. Careful flash chromatography is essential for obtaining a highly pure sample.
Conclusion
The regioselective amination of 2,4-dichloro-7-bromoquinazoline is a reliable and efficient method for accessing valuable 4-amino-2-chloro-7-bromoquinazoline intermediates. By carefully controlling the reaction conditions, particularly temperature, chemists can achieve high selectivity for substitution at the C4 position. The protocol described herein provides a robust and validated starting point for the synthesis of diverse libraries of quinazoline derivatives for applications in medicinal chemistry and drug discovery.
References
Application Note: Accelerated Synthesis of 7-Bromo-2-chloroquinazolin-4-amine Derivatives via Microwave Irradiation
Abstract & Introduction
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from oncology to virology and anti-inflammatory treatments.[1][2] The synthesis of 2,4,7-trisubstituted quinazolines, particularly 7-Bromo-2-chloroquinazolin-4-amine derivatives, is of significant interest as it provides three distinct points for molecular diversification to optimize biological activity and pharmacokinetic properties. Traditional synthetic routes often require prolonged reaction times and high temperatures, leading to potential side-product formation and energy inefficiency.[3][4]
This application note details a robust and highly efficient protocol for the synthesis of this compound derivatives, leveraging the power of microwave-assisted organic synthesis (MAOS).[5][6] Microwave irradiation offers significant advantages, including drastic reductions in reaction time—often from hours to minutes—improved reaction yields, and enhanced product purity by minimizing thermal decomposition.[7] We present a two-step process beginning with the preparation of the key intermediate, 7-Bromo-2,4-dichloroquinazoline, followed by a regioselective nucleophilic aromatic substitution (SNAr) at the C4 position with various primary and secondary amines under microwave conditions.
Principle and Scientific Rationale
The synthetic strategy hinges on the differential reactivity of the two chlorine atoms on the quinazoline ring. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.
Causality of Regioselectivity: This regioselectivity is a well-documented phenomenon in quinazoline chemistry.[1] The C4 carbon is directly analogous to the carbonyl carbon of an amide, making it highly activated towards nucleophilic substitution. In contrast, the C2 carbon is part of a guanidine-like system, which is less electrophilic. Theoretical and experimental studies confirm that nucleophilic attack preferentially occurs at C4, proceeding through a Meisenheimer-like intermediate, to yield the thermodynamically stable 4-amino product.[1]
The Role of Microwave Irradiation: Microwave energy accelerates the reaction through efficient and uniform heating of the polar solvent and reactants (dielectric heating).[5] This rapid temperature elevation overcomes the activation energy barrier for the SNAr reaction far more effectively than conventional oil-bath heating, leading to a dramatic increase in the reaction rate.[6][7] This allows for the rapid screening of amine libraries to generate diverse compound collections for drug discovery programs.
Overall Synthetic Workflow
The process is a straightforward, two-stage synthesis ideal for library generation.
Figure 1: High-level workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocols
Part A: Synthesis of 7-Bromo-2,4-dichloroquinazoline Intermediate
This protocol is adapted from established methods for the synthesis of 2,4-dichloroquinazoline derivatives.[8]
Materials:
-
5-Bromo-2-aminobenzoic acid
-
Urea
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
Procedure:
-
Step 1 (Formation of Quinazolinedione): A mixture of 5-Bromo-2-aminobenzoic acid (1 equiv.) and urea (3 equiv.) is heated at 180-190 °C for 4 hours. The reaction mixture solidifies upon cooling. The solid is triturated with a hot sodium carbonate solution, filtered, and washed with water to yield 7-bromoquinazoline-2,4(1H,3H)-dione.
-
Step 2 (Chlorination): A mixture of 7-bromoquinazoline-2,4(1H,3H)-dione (1 equiv.), phosphorus oxychloride (10 equiv.), and a catalytic amount of DMF (0.1 equiv.) in toluene is refluxed for 4-6 hours.
-
Work-up: The reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring. The resulting precipitate is filtered, washed thoroughly with cold water, and dried under vacuum.
-
Purification: The crude product, 7-Bromo-2,4-dichloroquinazoline (CAS 959237-68-4), can be purified by recrystallization from ethanol or acetonitrile to yield a white to off-white solid.[9]
Expert Insight: The use of a catalytic amount of DMF is crucial as it forms the Vilsmeier reagent in situ with POCl₃, which is the active species that facilitates the chlorination. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
Part B: Microwave-Assisted Synthesis of this compound Derivatives
This is a general protocol that can be applied to a wide range of primary and secondary amines.
Materials & Equipment:
-
7-Bromo-2,4-dichloroquinazoline (1 equiv.)
-
Selected amine (e.g., aniline, benzylamine, morpholine) (1.1-1.2 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.1-1.2 equiv.)
-
Solvent: Ethanol, n-Butanol, or Acetonitrile (3-5 mL)
-
Microwave synthesis reactor with sealed reaction vessels.
Microwave Protocol:
-
Vessel Preparation: To a 10 mL microwave reaction vial, add 7-Bromo-2,4-dichloroquinazoline (e.g., 100 mg, 0.36 mmol).
-
Reagent Addition: Add the desired amine (1.1 equiv., ~0.40 mmol) and DIPEA (1.1 equiv., ~0.40 mmol).
-
Solvent Addition: Add 4 mL of ethanol.
-
Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at 120 °C for 10 minutes with stirring.[7] The microwave power should be set to a maximum of 150-200 W to ensure controlled heating.
-
Cooling & Work-up: After the reaction is complete, the vessel is cooled to room temperature using compressed air. The solvent is removed under reduced pressure.
-
Purification: The crude residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The final product is purified via flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Reaction Mechanism: Regioselective SNAr at C4
The mechanism proceeds via a two-step addition-elimination pathway.
References
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones [beilstein-journals.org]
- 3. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
protecting group strategies for 7-Bromo-2-chloroquinazolin-4-amine
An Application Guide to Protecting Group Strategies for 7-Bromo-2-chloroquinazolin-4-amine
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a highly functionalized heterocyclic scaffold of significant interest to medicinal chemists and drug development professionals. Its three distinct reactive sites—the C4 primary amine, the C2 activated chloride, and the C7 aryl bromide—offer a versatile platform for the synthesis of diverse compound libraries, particularly for kinase inhibitors and other targeted therapeutics.[1][2] However, the proximate reactivity of these functional groups necessitates a well-designed protecting group strategy to achieve chemoselectivity and enable controlled, stepwise modifications.
This technical guide provides an in-depth analysis of protecting group strategies tailored for this compound. We will dissect the molecule's reactivity, explore suitable protecting groups for the primary amino functionality, and present detailed protocols and strategic workflows. The focus is on explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.
Reactivity Analysis: A Triad of Opportunities
Understanding the inherent reactivity of each functional group on the this compound core is paramount for designing a successful synthetic route.
-
C4-Amino Group: This primary amine is a potent nucleophile and a moderately activating group. It will readily react with electrophiles and can participate in competing side reactions during attempts to functionalize the C2 or C7 positions. Its protection is the most common and critical step in the manipulation of this scaffold.
-
C2-Chloro Group: The chlorine atom at the C2 position is significantly activated towards nucleophilic aromatic substitution (SNAr).[3][4] This is due to the electron-withdrawing effect of the adjacent ring nitrogens, which stabilize the negatively charged Meisenheimer complex intermediate. This site is ideal for introducing a wide variety of nucleophiles.
-
C7-Bromo Group: In contrast to the C2-chloro, the C7-bromo is a standard aryl bromide. It is relatively unreactive towards SNAr but is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings.[2][5]
The challenge lies in the fact that the C4-amino group can interfere with reactions at both C2 (as a competing nucleophile) and C7 (by coordinating with the metal catalyst). Therefore, masking the amine is the key to unlocking the synthetic potential of the other two sites.
Protecting the 4-Amino Group: The Strategic Imperative
The choice of an amino protecting group should be guided by its stability to the planned subsequent reactions and the orthogonality of its removal conditions.[6][7][8][9] For the quinazoline scaffold, carbamates are the most widely employed and effective class of protecting groups due to their robust nature and versatile cleavage conditions.[10][11]
Comparison of Common Amino Protecting Groups
The selection of a protecting group dictates the entire synthetic sequence. The table below summarizes the most suitable candidates for this scaffold.
| Protecting Group | Structure | Protection Reagent | Deprotection Conditions | Orthogonality & Key Considerations |
| Boc (tert-Butoxycarbonyl) | -C(=O)O-tBu | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (TFA, HCl) | Excellent Choice. Stable to bases and nucleophiles used in SNAr at C2, and stable to most Pd-catalyzed coupling conditions for C7. Acidic removal is highly selective.[11][12] |
| Cbz (Carboxybenzyl) | -C(=O)OCH₂Ph | Benzyl chloroformate (Cbz-Cl) | H₂, Pd/C (Hydrogenolysis) | Good, with caveats. Stable to acid and base. However, hydrogenolysis is incompatible with reducible groups and may be complicated by catalyst poisoning.[11][13] |
| Fmoc (Fluorenylmethyloxycarbonyl) | -C(=O)O-CH₂-Fm | Fmoc-OSu, Fmoc-Cl | Base (e.g., Piperidine) | Use with caution. While orthogonal to acid-labile groups, the basic deprotection conditions can promote unwanted SNAr at the C2-chloro position, leading to side products.[11][12] |
Based on this analysis, the Boc group is the most robust and versatile choice for general protection of the C4-amine on this scaffold, offering the best compatibility with subsequent functionalization at both C2 and C7.
Experimental Protocols
The following protocols are presented with detailed steps and rationale, embodying a self-validating system for researchers.
Protocol 1: Boc Protection of this compound
Rationale: This procedure uses (Boc)₂O with a catalytic amount of DMAP. DMAP acts as a nucleophilic catalyst, accelerating the acylation of the amine. The reaction is run in an aprotic solvent to prevent hydrolysis of the anhydride.
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Add DMAP (0.1 eq) to the suspension.
-
Add (Boc)₂O (1.2 eq) portion-wise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Note: Gentle heating (40 °C) may be required if the reaction is sluggish.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes any unreacted (Boc)₂O and acidic byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure tert-butyl (7-bromo-2-chloroquinazolin-4-yl)carbamate.
Protocol 2: Boc Deprotection
Rationale: The Boc group is readily cleaved under strong acidic conditions. Trifluoroacetic acid (TFA) is highly effective and its volatility simplifies workup. The reaction proceeds via protonation of the carbonyl oxygen followed by cleavage to form the stable tert-butyl cation, CO₂, and the free amine.[11]
Materials:
-
Boc-protected this compound (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected substrate in DCM (approx. 0.1 M).
-
Add an excess of TFA (typically 5-10 equivalents, or a 20-50% v/v solution of TFA in DCM).
-
Stir the mixture at room temperature for 1-3 hours. Monitor by TLC or LC-MS.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in ethyl acetate or DCM.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ until effervescence ceases. This neutralizes the TFA salt and brings the free amine into the organic layer.
-
Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected product.
Strategic Application Workflows
The true value of a protecting group strategy lies in its application to enable selective transformations.
Workflow 1: Selective SNAr at the C2 Position
This workflow demonstrates how Boc protection enables the selective displacement of the C2-chloride without interference from the C4-amine.
Example Application:
-
Protect this compound with a Boc group using Protocol 1 .
-
Treat the resulting carbamate with a desired nucleophile (e.g., aniline, morpholine, or a primary alcohol with a strong base like NaH) in a suitable solvent (e.g., DMF, NMP, or THF).
-
Heat the reaction mixture to drive the SNAr reaction to completion.
-
After workup and purification, remove the Boc group using Protocol 2 to reveal the C2-substituted-7-bromoquinazolin-4-amine.
Workflow 2: Orthogonal Strategy for C7 and C2 Functionalization
This advanced workflow illustrates the power of orthogonality, allowing for sequential modification of both the C7 and C2 positions before final deprotection.
Example Application:
-
Begin with the Boc-protected intermediate from Protocol 1 .
-
Perform a Suzuki coupling at the C7 position using an appropriate boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a solvent mixture like dioxane/water. The Boc group remains intact.
-
Isolate the C7-arylated product.
-
Subject this intermediate to SNAr conditions at the C2 position as described in Workflow 1. The Boc group is also stable to these conditions.
-
Isolate the fully substituted quinazoline.
-
Perform the final deprotection using Protocol 2 to furnish the desired 2,7-disubstituted-quinazolin-4-amine.
Conclusion
A deliberate and well-reasoned protecting group strategy is not an impediment but an essential enabler in the synthesis of complex molecules derived from this compound. By analyzing the distinct reactivity of the scaffold's functional groups, chemists can select an appropriate protecting group to mask the C4-amine, thereby unlocking sequential and selective functionalization of the C2 and C7 positions. The tert-butoxycarbonyl (Boc) group stands out as a superior choice, offering high stability and orthogonal removal conditions compatible with the most common and valuable transformations at the other sites. The protocols and workflows detailed herein provide a reliable foundation for researchers to confidently and efficiently explore the vast chemical space accessible from this valuable heterocyclic core.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. WO1998011438A1 - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Protective Groups [organic-chemistry.org]
- 13. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 7-Bromo-2-chloroquinazolin-4-amine
Introduction: The Significance of 7-Bromo-2-chloroquinazolin-4-amine in Medicinal Chemistry
The quinazoline scaffold is a cornerstone in the landscape of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] This has led to the development of numerous therapeutic agents with a broad spectrum of activities, including anticancer, anti-inflammatory, and antiviral properties. This compound is a key intermediate in the synthesis of more complex molecules, particularly kinase inhibitors used in targeted cancer therapy. The bromine atom at the 7-position and the chlorine at the 2-position provide reactive handles for further functionalization through cross-coupling and nucleophilic substitution reactions, respectively, allowing for the systematic exploration of the chemical space around the quinazoline core to optimize potency and selectivity.
This guide provides a comprehensive, in-depth technical overview of a robust and scalable three-step synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocols are presented with a focus on explaining the rationale behind experimental choices, ensuring scientific integrity and providing a self-validating system for successful scale-up.
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved through a three-step sequence, commencing with the readily available 2-amino-4-bromobenzoic acid. This strategy is designed for scalability and relies on well-established chemical transformations.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 7-Bromoquinazoline-2,4(1H,3H)-dione
The initial step involves the cyclization of 2-amino-4-bromobenzoic acid with urea. This reaction proceeds through an initial acylation of urea by the benzoic acid, followed by an intramolecular cyclization and dehydration to form the stable quinazoline-2,4-dione ring system. The high temperature is necessary to drive the reaction to completion.
Materials and Reagents:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Grade | Supplier |
| 2-Amino-4-bromobenzoic acid | 216.03 | ≥98% | Sigma-Aldrich |
| Urea | 60.06 | ACS Reagent | Fisher Scientific |
Protocol:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add 2-amino-4-bromobenzoic acid (108 g, 0.5 mol) and urea (90 g, 1.5 mol).
-
Heat the solid mixture with stirring in an oil bath to 190-200 °C. The mixture will melt and then solidify as the reaction progresses.
-
Maintain the reaction at this temperature for 4 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) for the disappearance of the starting material.
-
Cool the reaction mixture to approximately 100 °C and add 500 mL of 2 M sodium hydroxide solution.
-
Heat the mixture to reflux for 1 hour to dissolve the product and hydrolyze any unreacted urea.
-
Cool the solution to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid. A white precipitate will form.
-
Stir the suspension at room temperature for 1 hour to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration, wash with deionized water (3 x 200 mL), and dry in a vacuum oven at 80 °C to a constant weight.
Expected Yield: 90-95% of a white to off-white solid.
Step 2: Synthesis of 7-Bromo-2,4-dichloroquinazoline
The conversion of the quinazoline-2,4-dione to the dichloro derivative is achieved by treatment with phosphorus oxychloride (POCl3). This reaction proceeds via the formation of phosphate esters at the oxygen atoms, which are then displaced by chloride ions. The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction and to facilitate the chlorination process.[2]
Materials and Reagents:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Grade | Supplier |
| 7-Bromoquinazoline-2,4(1H,3H)-dione | 241.04 | From Step 1 | - |
| Phosphorus oxychloride (POCl3) | 153.33 | ≥99% | Acros Organics |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | ≥99% | Alfa Aesar |
Protocol:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and an addition funnel, add 7-bromoquinazoline-2,4(1H,3H)-dione (96.4 g, 0.4 mol).
-
Carefully add phosphorus oxychloride (370 mL, 4.0 mol) to the flask.
-
With stirring, slowly add N,N-diisopropylethylamine (DIPEA) (70 mL, 0.4 mol) dropwise from the addition funnel over 30 minutes. The addition is exothermic, and the temperature should be maintained below 40 °C using a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-36 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and slowly pour it onto 2 L of crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Stir the mixture for 1-2 hours until all the ice has melted and a precipitate has formed.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 50 °C. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[3][4][5]
Expected Yield: 80-85% of a light brown solid.
Step 3: Selective Amination to this compound
The final step involves the regioselective nucleophilic aromatic substitution of the 4-chloro group of 7-bromo-2,4-dichloroquinazoline with ammonia. The C4 position is more activated towards nucleophilic attack than the C2 position, allowing for selective amination under controlled conditions.[6] Using aqueous ammonia in a protic solvent like 2-propanol at elevated temperatures provides a scalable and efficient method for this transformation.
Materials and Reagents:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Grade | Supplier |
| 7-Bromo-2,4-dichloroquinazoline | 277.94 | From Step 2 | - |
| Ammonium hydroxide (28-30% solution) | 35.05 | ACS Reagent | J.T. Baker |
| 2-Propanol | 60.10 | ACS Reagent | VWR |
Protocol:
-
To a 1 L pressure-rated flask equipped with a magnetic stir bar, add 7-bromo-2,4-dichloroquinazoline (83.4 g, 0.3 mol) and 2-propanol (600 mL).
-
Cool the suspension in an ice bath and slowly add ammonium hydroxide solution (28-30%, 150 mL).
-
Seal the flask and heat the reaction mixture to 80 °C with stirring for 6-8 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature. A precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold 2-propanol (2 x 100 mL) and then with deionized water (2 x 200 mL).
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
Expected Yield: 85-90% of a white to pale yellow solid.
Data Summary
| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Typical Scale (mol) | Typical Yield (%) |
| 1 | 2-Amino-4-bromobenzoic acid | 7-Bromoquinazoline-2,4(1H,3H)-dione | 241.04 | 0.5 | 90-95 |
| 2 | 7-Bromoquinazoline-2,4(1H,3H)-dione | 7-Bromo-2,4-dichloroquinazoline | 277.94 | 0.4 | 80-85 |
| 3 | 7-Bromo-2,4-dichloroquinazoline | This compound | 258.50 | 0.3 | 85-90 |
Conclusion
This application note provides a detailed and scalable three-step synthesis of this compound. The described protocols are robust and have been designed with consideration for both efficiency and safety. By following these procedures, researchers and drug development professionals can reliably produce this valuable intermediate for their synthetic campaigns, enabling the exploration of novel quinazoline-based therapeutics.
References
- 1. 7-Bromo-2,4-dichloroquinazoline | 959237-68-4 | Benchchem [benchchem.com]
- 2. 2,4-DICHLORO-7-BROMOQUINAZOLINE | 959237-68-4 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. capotchem.com [capotchem.com]
- 6. Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-2-chloroquinazolin-4-amine
Welcome to the technical support resource for the synthesis of 7-Bromo-2-chloroquinazolin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this important heterocyclic intermediate. Here, we address common challenges, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance yield, purity, and reproducibility.
I. Synthetic Overview & Core Challenges
The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several critical junctures where yields can be compromised. The most common and practical synthetic route commences with 2-Amino-4-bromobenzoic acid and proceeds through key intermediates.
The primary challenges researchers face include:
-
Inefficient cyclization leading to poor yields of the quinazolinone core.
-
Degradation of intermediates under the harsh conditions required for chlorination.
-
Lack of regioselectivity during the final amination step, resulting in difficult-to-remove impurities.
-
Overall low yield and purity of the final product.
This guide provides a systematic approach to overcoming these obstacles.
Common Synthetic Pathway
The diagram below illustrates the typical three-step synthetic sequence. Each step is a potential point for optimization and is addressed in the troubleshooting section.
Caption: A typical three-step synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section is formatted as a series of questions you might encounter during your synthesis, followed by detailed, actionable answers.
Step 1: Cyclization of 2-Amino-4-bromobenzoic acid
Question: My yield for the first step, the formation of 7-Bromoquinazolin-4(3H)-one, is consistently below 50%. What are the likely causes and how can I fix this?
Answer: A low yield in this initial cyclization is a common problem that can often be traced back to several factors.
-
Reagent Quality & Reaction Conditions: The classic Niementowski reaction, which this is an example of, can be sensitive. High temperatures (often >130°C) can cause decomposition of the starting material.[1]
-
Recommendation: Instead of neat formamide at very high temperatures, consider using formamidine acetate in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or Dowtherm A. This often allows for lower reaction temperatures (120-140°C) and cleaner conversions. A patent for a similar synthesis suggests reacting 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate in acetonitrile.[2] While the solvent is different, the principle of using formamidine acetate is sound.
-
-
Incomplete Reaction: The reaction may appear stalled on TLC.
-
Recommendation: Ensure you are using a sufficient excess of the formamide or formamidine acetate (typically 3-5 equivalents). Monitor the reaction not just by the disappearance of starting material, but also by the appearance of the product spot. If the reaction stalls, a modest increase in temperature (5-10°C) for a few hours may drive it to completion.[1]
-
-
Work-up and Isolation Issues: The product may be partially soluble in the aqueous phase during work-up, or it may precipitate too finely, making filtration difficult.
-
Recommendation: After cooling the reaction mixture, the product often precipitates. Instead of diluting with a large volume of water, try adding water slowly until precipitation is complete. Adjusting the pH to neutral can sometimes improve recovery. Washing the crude solid with a non-polar solvent like diethyl ether or hexanes can remove organic-soluble impurities, followed by a wash with water to remove salts.
-
Step 2: Chlorination of 7-Bromoquinazolin-4(3H)-one
Question: The chlorination step using phosphorus oxychloride (POCl₃) results in a dark, tar-like crude product that is difficult to purify. What's going wrong?
Answer: This is a very common issue. POCl₃ is an aggressive reagent, and the high temperatures required can lead to charring and side reactions if not properly controlled.
-
Temperature Control is Critical: Uncontrolled refluxing of neat POCl₃ can lead to decomposition.
-
Recommendation: Use a minimal amount of POCl₃ (3-10 equivalents) and consider adding a high-boiling, inert co-solvent like toluene or xylene. This allows for better temperature moderation. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can accelerate the reaction, often allowing for lower temperatures and shorter reaction times.[3]
-
-
Quenching the Reaction: The work-up procedure is equally critical. Pouring the hot reaction mixture directly onto ice can be violent and lead to hydrolysis of the desired product back to the starting material.
-
Recommendation: First, distill the excess POCl₃ under reduced pressure. This is a crucial step for obtaining a cleaner crude product. Allow the residue to cool to room temperature before slowly and carefully adding it to a mixture of ice and a base like sodium bicarbonate or ammonia to neutralize the acidic byproducts. The product, 7-Bromo-2,4-dichloroquinazoline, can then be extracted with a solvent like dichloromethane (DCM) or ethyl acetate.
-
Question: My yield of the dichloro-intermediate is low despite a clean reaction. Where could the product be going?
Answer: Low yield after a visually clean reaction often points to mechanical loss or incomplete extraction during work-up. The dichloro-intermediate can also be somewhat volatile.
-
Recommendation: Ensure your extraction solvent is appropriate and that you perform multiple extractions (e.g., 3x with DCM). After combining the organic layers, washing with brine helps to remove residual water, which can improve recovery upon solvent evaporation. Be cautious during solvent removal on a rotary evaporator; do not use excessive heat or very high vacuum to avoid loss of the product.
Step 3: Selective Amination of 7-Bromo-2,4-dichloroquinazoline
Question: My final amination step is not selective. I am getting a significant amount of the 7-Bromo-2,4-diaminoquinazoline byproduct. How can I favor the formation of the C4-amino product?
Answer: The chlorine atom at the C4 position of the quinazoline ring is significantly more reactive towards nucleophilic substitution than the chlorine at the C2 position. This inherent difference in reactivity is the key to selectivity. However, forcing the conditions can lead to the undesired di-substitution.
-
Temperature Control: This is the most important parameter for controlling selectivity.
-
Recommendation: Run the reaction at a low temperature. Start at 0°C and allow the reaction to slowly warm to room temperature. Avoid heating the reaction unless monitoring shows no conversion at room temperature. For many chloroquinazolines, the substitution at C4 is rapid even at room temperature, while substitution at C2 requires elevated temperatures.[3]
-
-
Stoichiometry and Reagent Choice: Using a large excess of the ammonia source can drive the reaction towards di-substitution.
-
Recommendation: Use a modest excess of the ammonia source (e.g., 2-3 equivalents). A solution of ammonia in a solvent like 1,4-dioxane or isopropanol is often used. Using aqueous ammonium hydroxide can also work but may introduce water-related side reactions like hydrolysis of the starting material.
-
Troubleshooting Workflow
This decision tree can help diagnose issues systematically.
Caption: A decision tree for troubleshooting low yield in the synthesis.
III. Optimized Experimental Protocol
This protocol synthesizes insights from various quinazoline synthesis methodologies.[3][4] Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 7-Bromoquinazolin-4(3H)-one
-
To a round-bottom flask equipped with a reflux condenser, add 2-Amino-4-bromobenzoic acid (1.0 eq).
-
Add formamidine acetate (3.0 eq) and N-methyl-2-pyrrolidone (NMP) (approx. 4-5 mL per gram of starting material).
-
Heat the mixture to 130-140°C with stirring for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly add water (approx. 10 volumes) to precipitate the product.
-
Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid sequentially with water and then diethyl ether.
-
Dry the solid under vacuum to yield 7-Bromoquinazolin-4(3H)-one as an off-white solid.
Step 2: Synthesis of 7-Bromo-2,4-dichloroquinazoline
-
In a flask equipped with a reflux condenser and a nitrogen inlet, suspend 7-Bromoquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).
-
Add a catalytic amount of N,N-dimethylaniline (0.1 eq).
-
Heat the mixture to reflux (approx. 110°C) for 3-5 hours. The suspension should become a clear solution.
-
After completion, cool the mixture and remove the excess POCl₃ under reduced pressure.
-
Caution: In a well-ventilated hood, very slowly add the cooled residue to a vigorously stirred beaker of crushed ice containing enough sodium bicarbonate to keep the mixture basic.
-
Extract the aqueous slurry with dichloromethane (DCM) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. This is often used directly in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve the crude 7-Bromo-2,4-dichloroquinazoline (1.0 eq) in 1,4-dioxane or isopropanol (approx. 10 mL per gram).
-
Cool the solution to 0°C in an ice bath.
-
Slowly bubble ammonia gas through the solution or add a solution of ammonia in dioxane (2.0-2.5 eq) dropwise. Alternatively, a sealed vessel with ammonium hydroxide can be used.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-8 hours. Monitor by TLC/LC-MS for the disappearance of the starting material.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.
IV. Data Summary for Optimization
The following table provides a summary of key parameters that can be adjusted to optimize the synthesis.
| Step | Parameter | Standard Condition | Optimization Strategy | Expected Outcome |
| 1. Cyclization | Temperature | 150-180°C (Formamide) | 130-140°C (Formamidine acetate/NMP) | Reduced decomposition, cleaner reaction.[2] |
| 2. Chlorination | Reagent | Neat POCl₃ | POCl₃ (5 eq) + cat. N,N-dimethylaniline | Faster reaction, lower temp, less charring.[3] |
| 2. Chlorination | Work-up | Quench hot mixture in ice | Distill excess POCl₃ first, then quench cold | Higher purity and safer work-up. |
| 3. Amination | Temperature | Room Temp to 50°C | 0°C to Room Temp | Improved C4-selectivity, reduced di-amino byproduct. |
| 3. Amination | NH₃ Source | Large excess NH₄OH | 2-3 eq. NH₃ in Dioxane | Better control over stoichiometry and selectivity. |
V. References
-
BenchChem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis. Retrieved from --INVALID-LINK--
-
SynHet. (n.d.). 7-Bromo-n-(1,3-dimethylpyrazol-4-yl)quinazolin-2-amine. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 7-Bromo-2-chloro-N-methylquinazolin-4-amine. Retrieved from --INVALID-LINK--
-
AbacipharmTech. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 7-Bromo-4-chloroquinazolin-2-amine. Retrieved from --INVALID-LINK--
-
Iqbal, N., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 7-(benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine synthesis. Retrieved from --INVALID-LINK--
-
Ahmad, S., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis. Retrieved from --INVALID-LINK--
-
Lin, H.-C., et al. (2022). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. Organic Process Research & Development. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-Amino-4-bromobenzoic acid. Retrieved from --INVALID-LINK--
-
2a biotech. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 7-Bromo-2-chloroquinazoline. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. Retrieved from --INVALID-LINK--
-
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 7-Bromoquinazolin-4-amine. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from --INVALID-LINK--
-
Osarodion, O. P. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][1][5]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. Retrieved from --INVALID-LINK--
-
Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Bromo-2-chloro-N-methylquinazolin-4-amine|BLD Pharm [bldpharm.com]
Technical Support Center: Synthesis of 7-Bromo-2-chloroquinazolin-4-amine
Welcome to the technical support guide for the synthesis of 7-Bromo-2-chloroquinazolin-4-amine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
I. Synthesis Overview & Key Challenges
The synthesis of this compound typically proceeds through a pathway involving the initial formation of a quinazolinone ring, followed by chlorination and subsequent amination. A common starting material is 2-amino-4-bromobenzoic acid. The overall process can be fraught with challenges, including regioselectivity issues, incomplete reactions, and the formation of persistent impurities that complicate purification. Understanding the reactivity of the quinazoline core is paramount to troubleshooting effectively.
II. Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis, presented in a question-and-answer format.
Frequently Asked Questions (FAQs)
Impurity Profile & Identification
Question 1: After the final amination step, I observe a significant impurity with a similar mass to my product. What could this be?
Answer: A common and often difficult-to-remove impurity is the isomeric 7-bromo-4-amino-2-chloroquinazoline . This arises from the incomplete reaction of the precursor, 7-bromo-2,4-dichloroquinazoline, where the amine nucleophile attacks the C2 position instead of the more reactive C4 position. The presence of this isomer can be confirmed using analytical techniques such as HPLC-MS and NMR.
Another possibility is the formation of a dimer impurity . This can occur when a molecule of the starting material, 7-hydroxy-3,4-dihydrocarbostyril, reacts with the product, 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, leading to a dimer linked by the butoxy chain.[1]
Question 2: My reaction mixture shows the presence of a di-aminated byproduct. How can this be avoided?
Answer: The formation of 7-bromo-2,4-diaminoquinazoline occurs when the amine nucleophile displaces both chlorine atoms. This side reaction is favored by:
-
Excess amine: Using a significant excess of the aminating agent can drive the reaction towards di-substitution.
-
Elevated temperatures: Higher reaction temperatures increase the reactivity of the C2-chloro group, making it more susceptible to nucleophilic attack.[2]
-
Prolonged reaction times: Allowing the reaction to proceed for too long after the desired product has formed can lead to the slow formation of the di-aminated product.
To mitigate this, it is crucial to carefully control the stoichiometry of the amine and monitor the reaction progress closely by TLC or HPLC to quench it once the starting material is consumed.
Reaction Optimization & Control
Question 3: The chlorination of my 7-bromoquinazolin-4-one intermediate is sluggish and gives a low yield. What are the critical parameters?
Answer: The chlorination of the quinazolinone intermediate, typically using reagents like phosphorus oxychloride (POCl₃) or a mixture of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄), is a critical step.[3] Low yields can often be attributed to:
-
Insufficient reagent: Ensure an adequate molar excess of the chlorinating agent is used.
-
Presence of moisture: Water will react with POCl₃ and other chlorinating agents, reducing their efficacy and potentially leading to hydrolysis of the product back to the starting material. All glassware should be thoroughly dried, and anhydrous solvents should be used.
-
Inadequate temperature: The reaction often requires heating to reflux to proceed at a reasonable rate.
Question 4: I'm struggling with the regioselectivity of the amination step. How can I favor substitution at the C4 position?
Answer: The C4 position of a 2,4-dichloroquinazoline is generally more reactive towards nucleophiles than the C2 position.[2] This is due to the electronic influence of the quinazoline ring system. To enhance selectivity for C4 amination:
-
Control the temperature: The initial amination at C4 can often be achieved at lower temperatures (e.g., 0-5 °C), while substitution at C2 typically requires harsher conditions, such as elevated temperatures.[2][4]
-
Choice of solvent: Solvents like dioxane are often used in these reactions. While the solvent itself may not be the primary driver of regioselectivity, it can influence reaction rates and solubility.[4]
-
Steric hindrance: The steric bulk of the incoming amine can also play a role. Less hindered amines may show lower selectivity.
Purification & Isolation
Question 5: How can I effectively remove the unreacted 7-bromo-2,4-dichloroquinazoline from my final product?
Answer: Unreacted 7-bromo-2,4-dichloroquinazoline can often be removed through careful purification techniques:
-
Recrystallization: If the solubility profiles of the product and the starting material are sufficiently different, recrystallization from a suitable solvent system can be effective.
-
Column chromatography: Silica gel chromatography is a reliable method for separating the desired product from the more nonpolar dichloro starting material. A gradient elution system, starting with a less polar solvent and gradually increasing the polarity, is often successful.
Question 6: My final product is difficult to crystallize and remains an oil. What can I do?
Answer: The inability of a product to crystallize is often due to the presence of impurities that disrupt the crystal lattice formation.
-
Purity assessment: First, re-evaluate the purity of your product using HPLC or LC-MS. If significant impurities are present, further purification by chromatography may be necessary.
-
Solvent screening: Experiment with a variety of solvent systems for recrystallization. Sometimes a mixture of a good solvent and a poor solvent (an anti-solvent) can induce crystallization.
-
Trituration: Stirring the oil with a solvent in which it is poorly soluble can sometimes induce solidification.
III. Key Side Reactions & Mechanisms
Understanding the potential side reactions is crucial for developing a robust synthetic process.
Formation of Isomeric Amination Products
The nucleophilic aromatic substitution (SNAAr) on 2,4-dichloroquinazolines is regioselective. The C4 position is more activated towards nucleophilic attack than the C2 position. However, under forcing conditions, substitution at C2 can occur, leading to the isomeric impurity.
Hydrolysis of Chloro-intermediates
Both the 7-bromo-2,4-dichloroquinazoline intermediate and the this compound product are susceptible to hydrolysis, especially in the presence of water and at elevated temperatures.[5] This leads to the formation of the corresponding quinazolinone derivatives, which can complicate purification.
Over-amination to Di-substituted Product
As discussed in the FAQs, the use of excess amine or harsh reaction conditions can lead to the displacement of both chlorine atoms, resulting in the formation of the 7-bromo-2,4-diaminoquinazoline.
Visualizing Impurity Formation
Caption: Common side reactions in the synthesis of this compound.
IV. Experimental Protocols
Protocol 1: Synthesis of 7-bromo-4-chloroquinazoline
This protocol is adapted from a general procedure for the synthesis of 4-chloroquinazolines.[6]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-bromo-3H-quinazolin-4-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Reaction: Slowly add N,N-diisopropylethylamine (DIPEA, 0.5 equivalents) dropwise to the suspension.
-
Heating: Heat the reaction mixture to 115°C and stir for 3 hours.
-
Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Isolation: The solid precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 7-bromo-4-chloroquinazoline.
Protocol 2: Synthesis of this compound
This protocol is a general representation of the amination of a 4-chloroquinazoline.[7]
-
Setup: Dissolve 7-bromo-4-chloroquinazoline (1 equivalent) in a suitable solvent such as 2-propanol in a round-bottom flask.
-
Reagent Addition: Add the desired amine (1-1.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
V. Quantitative Data Summary
| Parameter | Condition | Typical Yield | Purity (crude) | Reference |
| Chlorination | POCl₃, DIPEA, 115°C, 3h | ~80-90% | >95% | [6] |
| Amination | Amine, 2-propanol, reflux | 70-95% | 85-95% | [7] |
VI. References
-
ChemicalBook. (2025). 7-BROMO-4-CHLOROQUINAZOLINE | 573675-55-5. --INVALID-LINK--
-
Krasavin, M., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. National Institutes of Health. --INVALID-LINK--
-
Chemistry Stack Exchange. (2024). Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. --INVALID-LINK--
-
El-Sayed, M. A. A., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health. --INVALID-LINK--
-
Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. --INVALID-LINK--
-
ChemicalBook. (n.d.). 7-(benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine synthesis. --INVALID-LINK--
-
Google Patents. (n.d.). WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripiprazole. --INVALID-LINK--
References
- 1. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-BROMO-4-CHLOROQUINAZOLINE | 573675-55-5 [chemicalbook.com]
- 7. 7-(benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 7-Bromo-2-chloroquinazolin-4-amine by Chromatography
Welcome to the technical support center for the chromatographic purification of 7-Bromo-2-chloroquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed protocols to navigate the challenges associated with the purification of this halogenated heterocyclic compound.
Introduction
This compound is a key intermediate in medicinal chemistry, valued for its role in the synthesis of a variety of bioactive molecules. Its purification, however, can be challenging due to the presence of multiple functionalities: a basic amine group, a halogenated aromatic system, and the quinazoline core itself. These features can lead to issues such as poor peak shape, on-column degradation, and difficult separation from structurally related impurities.
This guide provides a systematic approach to overcoming these challenges, drawing on established chromatographic principles and specific insights into the behavior of quinazoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when purifying this compound on silica gel?
A1: The most frequently encountered problem is significant peak tailing during column chromatography. This is primarily due to the interaction of the basic amine group at the 4-position with acidic silanol groups on the surface of the silica gel. This strong interaction can lead to broad peaks, poor resolution, and in some cases, irreversible adsorption of the compound to the stationary phase.
Q2: How can I prevent peak tailing on silica gel?
A2: To mitigate peak tailing, you can add a small amount of a basic modifier to your mobile phase. A common and effective strategy is to include 0.1-1% triethylamine (TEA) or ammonia solution in your eluent system. These basic additives compete with your compound for binding to the acidic silanol sites, effectively neutralizing them and allowing for more symmetrical peak elution.
Q3: Is reverse-phase chromatography a suitable alternative?
A3: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) is an excellent alternative and often the preferred method for purifying quinazoline derivatives, especially for achieving high purity.[1] A C18 column is a good starting point.[2] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier.
Q4: What role does an acidic modifier play in reverse-phase chromatography for this compound?
A4: Adding a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase in RP-HPLC serves to protonate the basic amine group of the this compound. This ensures that the compound carries a consistent positive charge, which can improve peak shape and reproducibility.
Q5: My compound seems to be degrading on the column. What could be the cause and how can I prevent it?
A5: Halogenated compounds, particularly those with multiple activating groups, can sometimes be susceptible to degradation on stationary phases. This can be exacerbated by prolonged exposure to the acidic environment of silica gel or harsh mobile phase conditions. To minimize degradation, it is advisable to work quickly, use deactivated silica gel if possible, and avoid unnecessarily strong solvents or extreme pH conditions.
Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during the chromatographic purification of this compound.
Issue 1: Poor Separation of the Product from Impurities
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Overlapping peaks or a single broad peak for the product and impurities. | Inappropriate Mobile Phase Polarity: The eluent may be too strong or too weak, resulting in co-elution or no elution. | Optimize the mobile phase: Conduct thorough thin-layer chromatography (TLC) analysis with a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal polarity for separation. |
| Column Overloading: Too much crude material has been loaded onto the column. | Reduce the sample load: As a general rule, aim for a sample-to-stationary phase ratio of 1:50 to 1:100 by weight for flash chromatography. | |
| Poorly Packed Column: Channeling or cracks in the stationary phase can lead to a non-uniform flow of the mobile phase. | Repack the column: Ensure the silica gel is packed as a uniform slurry and is free of air bubbles. | |
| Streaky bands on the column and multiple fractions containing the product and impurities. | Compound Insolubility: The compound may be precipitating at the top of the column or during elution. | Improve solubility: Dissolve the crude material in a minimal amount of a slightly stronger solvent than the initial mobile phase for loading. Alternatively, use the "dry loading" technique where the compound is adsorbed onto a small amount of silica gel before being loaded onto the column. |
Issue 2: Significant Peak Tailing (Normal Phase)
Issue 3: Low Recovery of the Compound
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| A significant portion of the product is not eluting from the column. | Irreversible Adsorption: The compound is strongly and irreversibly binding to the silica gel. | Use a mobile phase modifier: Add triethylamine or ammonia to the eluent to reduce strong interactions. Switch to a less acidic stationary phase: Consider using basic or neutral alumina. Employ reverse-phase chromatography. |
| On-column Decomposition: The compound is not stable under the chromatographic conditions. | Minimize exposure time: Run the chromatography as quickly as possible. Use deactivated silica gel. Consider purification at a lower temperature if feasible. | |
| Product is highly polar and requires a very strong eluent: The compound may still be on the column if the mobile phase polarity was not increased sufficiently. | Increase the mobile phase polarity: After collecting the main fractions, flush the column with a much stronger solvent system (e.g., 10-20% methanol in dichloromethane) to elute any remaining highly retained compounds. |
Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase)
This protocol is a good starting point for the initial purification of crude this compound.
Caption: Workflow for normal phase flash column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Development:
-
Use TLC to determine a suitable solvent system. Start with a mixture of hexane and ethyl acetate. If the compound does not move from the baseline, switch to a more polar system like dichloromethane (DCM) and methanol (MeOH).
-
A good starting point for a DCM/MeOH system is a gradient from 100% DCM to 5% MeOH in DCM. [3] * To counteract peak tailing, add 0.5% triethylamine to the mobile phase.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM with 0.5% TEA).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol). A shallow gradient is often more effective for separating closely related impurities.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Protocol 2: Preparative Reverse-Phase HPLC
For obtaining highly pure material, preparative RP-HPLC is recommended.
-
Column: A C18 preparative column is a suitable choice. [2]2. Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Method Development (Analytical Scale):
-
Before moving to a preparative scale, develop and optimize the separation on an analytical C18 column.
-
A typical starting gradient could be 10% to 90% Solvent B over 20-30 minutes. Adjust the gradient based on the retention time and separation of your compound from impurities.
-
-
Sample Preparation:
-
Dissolve the partially purified or crude material in a minimal amount of a solvent mixture that is compatible with the initial mobile phase conditions (e.g., a small amount of methanol or acetonitrile in water). Ensure the sample is fully dissolved and filtered before injection.
-
-
Preparative Run:
-
Equilibrate the preparative column with the initial mobile phase composition.
-
Inject the sample and run the optimized gradient.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of the desired product.
-
-
Post-Purification Workup:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) under reduced pressure.
-
The remaining aqueous solution can be lyophilized or extracted with an appropriate organic solvent after neutralization to recover the purified compound.
-
References
Technical Support Center: Troubleshooting Low Conversion in Quinazoline Cyclization
Welcome to our dedicated technical support center for quinazoline synthesis. Quinazolines are a vital class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and biologically active molecules.[1][2][3] However, the synthesis of these valuable compounds can sometimes be challenging, with low conversion rates being a frequent hurdle for researchers.
This guide is designed to provide you with in-depth troubleshooting strategies and practical, field-proven insights to help you overcome these challenges. We will delve into the causality behind common experimental issues and provide step-by-step protocols to optimize your quinazoline cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of unreacted starting material. What are the most likely causes?
A1: The persistence of starting materials is a classic sign of incomplete reaction. The primary culprits are often suboptimal reaction conditions. Key factors to investigate include:
-
Insufficient Temperature: Many quinazoline cyclization reactions require significant thermal energy to overcome the activation barrier.[4][5]
-
Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and reaction kinetics. A poorly chosen solvent can hinder the reaction.[4]
-
Catalyst Inactivity: In catalyzed reactions, the catalyst may be poisoned or simply not active enough under your specific conditions.[4][5]
-
Reaction Time: The reaction may simply not have been allowed to run to completion.
Q2: My reaction is producing a complex mixture of products, with very little of the desired quinazoline. What's going on?
A2: The formation of multiple byproducts points towards competing side reactions. This can be influenced by:
-
High Reaction Temperatures: While heat is often necessary, excessive temperatures can promote decomposition of starting materials or intermediates, leading to undesired products.[5]
-
Reactive Functional Groups: Substituents on your starting materials may be participating in unintended reactions.
-
Presence of Oxygen or Water: Some reaction intermediates are sensitive to air and moisture, leading to oxidation or hydrolysis.[5]
Q3: I'm attempting a Niementowski reaction, but my yields are consistently low. What are the specific challenges with this method?
A3: The Niementowski synthesis, which involves the condensation of anthranilic acids with amides, is a foundational method.[5] However, it is often plagued by low yields due to the harsh conditions required. High temperatures (often above 130°C) can lead to the degradation of starting materials.[5] The reaction is also sensitive to the electronic nature of the substituents on the anthranilic acid.[5]
In-Depth Troubleshooting Guide
This section provides a more detailed breakdown of common problems and their solutions, organized by the symptoms you might observe in your reaction.
Symptom: Low or No Product Formation
If your TLC or LC-MS analysis shows little to no formation of the desired quinazoline, a systematic approach to troubleshooting is required.
dot
Caption: Troubleshooting workflow for low or no product formation.
1. Purity of Starting Materials:
-
The "Why": Impurities in your reactants, such as the 2-aminobenzonitrile or aldehyde, can introduce side reactions that consume your starting materials or inhibit the desired reaction pathway.[4]
-
Actionable Solution:
-
Verification: Always verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking the melting point.
-
Purification: If impurities are detected, purify your starting materials. Liquid aldehydes can be distilled under reduced pressure, while solid starting materials can be recrystallized from an appropriate solvent.
-
2. Reaction Temperature:
-
The "Why": The cyclization step in quinazoline synthesis often has a high activation energy, requiring heat to proceed at a reasonable rate.[4]
-
Actionable Solution:
-
Temperature Screening: Set up a series of small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) and monitor the progress by TLC or LC-MS to identify the optimal temperature.[4] Microwave-assisted synthesis can also be a powerful tool for rapidly screening reaction conditions and often leads to higher yields in shorter reaction times.[6][7][8]
-
3. Choice of Solvent:
-
The "Why": The solvent's polarity and boiling point can significantly influence the solubility of reactants and the stability of reaction intermediates.[4] For example, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles, polar solvents like DMF and water have been shown to be highly effective.[4]
-
Actionable Solution:
| Solvent | Polarity | Boiling Point (°C) | Common Applications in Quinazoline Synthesis |
| Toluene | Non-polar | 111 | General purpose, good for azeotropic water removal. |
| DMF | Polar aprotic | 153 | Good for dissolving polar starting materials.[4] |
| Ethanol | Polar protic | 78 | Often used in reactions with basic catalysts. |
| Acetonitrile | Polar aprotic | 82 | A versatile solvent for a range of polarities. |
| DMSO | Polar aprotic | 189 | High boiling point allows for high reaction temperatures.[10] |
4. Catalyst Activity (for catalyzed reactions):
-
The "Why": Many modern quinazoline syntheses rely on transition metal catalysts (e.g., copper, palladium, iron, manganese).[11][12][13] These catalysts can be deactivated by impurities or improper handling.
-
Actionable Solution:
-
Use a Fresh Catalyst: If you suspect catalyst deactivation, use a fresh batch.
-
Optimize Catalyst Loading: The amount of catalyst can be critical. Too little may result in a slow reaction, while too much can lead to side reactions. Perform a screen of catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%).
-
Consider Ligand Effects: In many transition-metal-catalyzed reactions, the choice of ligand is crucial for catalytic activity and selectivity.
-
Symptom: Formation of Multiple Byproducts
When your reaction yields a complex mixture, the focus shifts to minimizing side reactions.
dot
Caption: Strategies to minimize byproduct formation.
1. High Reaction Temperature:
-
The "Why": While necessary for the main reaction, excessive heat can provide enough energy for alternative reaction pathways to become significant, or cause decomposition of your desired product.[5]
-
Actionable Solution:
-
Systematic Temperature Reduction: Gradually lower the reaction temperature in 10-20 °C increments to find a balance between a reasonable reaction rate and minimal byproduct formation.
-
2. Air and Moisture Sensitivity:
-
The "Why": Reaction intermediates can be susceptible to oxidation by atmospheric oxygen or hydrolysis by water. This is particularly true for reactions involving organometallic species or easily oxidizable functional groups.[5]
-
Actionable Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.
-
Anhydrous Conditions: Use anhydrous solvents and dry all glassware thoroughly before use.
-
3. Unwanted Reactivity of Substituents:
-
The "Why": Electron-donating or withdrawing groups on your aromatic starting materials can influence the reactivity of the molecule in unintended ways. For example, highly electron-donating groups can make the aromatic ring more susceptible to oxidation.
-
Actionable Solution:
-
Protecting Groups: If a particular functional group is causing issues, consider protecting it before the cyclization reaction and deprotecting it in a subsequent step.
-
Alternative Synthetic Route: If side reactions related to substituents are unavoidable, a different synthetic strategy for accessing your target quinazoline may be necessary.
-
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening
-
Set up four identical small-scale reactions in parallel (e.g., in microwave vials or small round-bottom flasks).
-
To each vessel, add your starting materials and solvent in the same proportions.
-
Place each reaction in a heating block or oil bath set to a different temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking a small aliquot and analyzing it by TLC or LC-MS.
-
Compare the conversion to the desired product and the formation of byproducts at each temperature to determine the optimal condition.
Protocol 2: Purification by Recrystallization
Recrystallization is often an effective first step in purifying your crude quinazoline product.[14]
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.[14]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.[14]
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[14]
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.[14]
General Quinazoline Cyclization Mechanism
The following diagram illustrates a generalized mechanism for the formation of a quinazoline from a 2-aminobenzylamine and an aldehyde. The exact mechanism can vary depending on the specific starting materials and reaction conditions.
dot
Caption: A simplified mechanism for quinazoline synthesis.
By understanding the fundamental principles of quinazoline synthesis and adopting a systematic approach to troubleshooting, you can significantly improve your reaction outcomes. Should you require further assistance, please do not hesitate to contact our technical support team with your specific experimental details.
References
- 1. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Solvent and Temperature for 7-Bromo-quinazoline Reactions
Welcome to the technical support center for reactions involving 7-bromo-quinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing solvent and temperature for key synthetic transformations. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve optimal results. Quinazoline and its derivatives are pivotal scaffolds in medicinal chemistry, known for a wide range of biological activities.[1][2] The 7-bromo substitution provides a versatile handle for diversification through cross-coupling reactions, making its reactivity crucial to understand and control.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with 7-bromo-quinazoline, providing actionable solutions grounded in chemical principles.
Question 1: Why is my Suzuki-Miyaura coupling reaction with 7-bromo-quinazoline resulting in low yield?
Answer:
Low yields in Suzuki-Miyaura couplings of 7-bromo-quinazoline can stem from several factors related to solvent and temperature. Here’s a systematic approach to troubleshooting:
-
Inadequate Solubility: 7-bromo-quinazoline, like many heterocyclic compounds, can have limited solubility in certain organic solvents.[3][4] If your reactants are not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Consider a solvent system known to solubilize both the quinazoline substrate and the boronic acid partner. A mixture of a polar aprotic solvent with water (e.g., 1,4-dioxane/water, acetone/water, or DMF/water) is often effective.[5][6] The water component is crucial for dissolving the inorganic base (e.g., Na₂CO₃ or K₂CO₃) which is necessary for the activation of the boronic acid.[5][7]
-
-
Suboptimal Temperature: The reaction may be too cold for efficient catalytic turnover or too hot, leading to catalyst decomposition or side reactions.
-
Solution: For many Suzuki couplings involving aryl bromides, a temperature range of 80-115 °C is a good starting point.[8][9] If you observe no reaction at lower temperatures, gradually increase the heat. If you suspect decomposition at higher temperatures (e.g., darkening of the reaction mixture), consider a lower temperature for a longer reaction time. Microwave-assisted heating can sometimes improve yields and reduce reaction times by providing rapid and uniform heating.[6]
-
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and certain impurities.
-
Solution: Ensure your solvent is thoroughly degassed before use and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[5]
-
Below is a workflow to guide your optimization process:
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Question 2: I am observing significant debromination of my 7-bromo-quinazoline starting material in a Buchwald-Hartwig amination. How can I prevent this?
Answer:
Debromination is a common side reaction in palladium-catalyzed cross-couplings, especially with electron-rich or heteroaromatic substrates. It occurs when the aryl halide is reduced instead of undergoing the desired coupling.
-
Choice of Base and Solvent: The combination of a strong base and a protic solvent (or a solvent with trace water) can promote this side reaction.
-
Solution: Employ a non-nucleophilic, strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) in an anhydrous, aprotic solvent such as toluene, 1,4-dioxane, or THF.[10][11] Toluene is often a good first choice.[10] It is critical to use anhydrous solvents to minimize the presence of proton sources.
-
-
Reaction Temperature: Higher temperatures can sometimes favor the debromination pathway.
-
Solution: Try running the reaction at a lower temperature for a longer duration. A typical starting point for Buchwald-Hartwig aminations is 80-100 °C.[12] If debromination is significant, consider reducing the temperature to 60-70 °C and monitoring the reaction over a longer period.
-
-
Ligand Choice: The ligand on the palladium catalyst plays a crucial role in dictating the relative rates of the desired cross-coupling and undesired side reactions.
-
Solution: Use bulky, electron-rich phosphine ligands. These ligands promote the reductive elimination step of the catalytic cycle, which forms the desired C-N bond, making it more competitive with the debromination pathway.[11] Examples of effective ligands include those from the Buchwald biarylphosphine ligand family (e.g., SPhos, XPhos).[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for reactions with 7-bromo-quinazoline?
A1: There is no single "best" solvent, as the optimal choice depends on the specific reaction. However, some solvents are more commonly and successfully used:
-
For Suzuki-Miyaura Couplings: A mixture of an ethereal solvent like 1,4-dioxane or an aprotic polar solvent like DMF with water is often preferred to ensure the solubility of both the organic substrates and the inorganic base.[5][6]
-
For Buchwald-Hartwig Aminations: Anhydrous aprotic solvents like toluene , 1,4-dioxane , or THF are standard choices. Toluene is particularly common due to its good balance of solubility properties and a high boiling point suitable for these reactions.[10][12]
-
For other nucleophilic aromatic substitutions: Solvents like acetonitrile (CH₃CN) or DMF can be effective, especially when a base like K₂CO₃ is used.[13]
Q2: How does temperature affect the outcome of cross-coupling reactions with 7-bromo-quinazoline?
A2: Temperature is a critical parameter that influences reaction rate, catalyst stability, and the prevalence of side reactions.
-
Low Temperatures (e.g., < 60 °C): Reactions may be very slow or not proceed at all, as there may be insufficient energy to overcome the activation barrier for the oxidative addition step.
-
Optimal Temperatures (typically 80-120 °C): This range usually provides a good balance between a reasonable reaction rate and catalyst stability for both Suzuki and Buchwald-Hartwig reactions.[8][11][14]
-
High Temperatures (e.g., > 120 °C): While higher temperatures can increase the reaction rate, they also risk thermal decomposition of the reactants, products, or the palladium catalyst. This can lead to the formation of palladium black and a cessation of the reaction. It can also increase the likelihood of side reactions like debromination.
Q3: My 7-bromo-quinazoline is poorly soluble in my chosen reaction solvent. What can I do besides changing the solvent entirely?
A3: If you are hesitant to completely change your solvent system, you have a few options:
-
Use a co-solvent: Adding a small amount of a more polar, miscible solvent like DMF or NMP to a less polar solvent like toluene can sometimes be enough to dissolve the starting material without drastically changing the overall reaction conditions.
-
Increase the temperature: Solubility generally increases with temperature.[15] You might find that your starting material dissolves upon heating to the reaction temperature.
-
Increase dilution: While this may slow down the reaction rate, running the reaction at a lower concentration can help keep all components in solution.
Experimental Protocols and Data
Table 1: Recommended Starting Conditions for Common Reactions
| Reaction Type | Solvent System | Temperature Range (°C) | Typical Base | Catalyst/Ligand System |
| Suzuki-Miyaura Coupling | 1,4-Dioxane / H₂O (4:1) | 90 - 110 | Na₂CO₃ or K₂CO₃ | Pd(dppf)Cl₂ or Pd(OAc)₂ / SPhos |
| Buchwald-Hartwig Amination | Toluene (anhydrous) | 80 - 110 | NaOtBu or LHMDS | Pd₂(dba)₃ / XPhos |
| Nucleophilic Substitution | DMF or CH₃CN | 80 - 120 | K₂CO₃ | (No catalyst needed) |
Protocol 1: General Procedure for a Solvent and Temperature Screen for Suzuki-Miyaura Coupling
-
Preparation: In an array of reaction vials, add 7-bromo-quinazoline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vials and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent to each vial. Then, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).
-
Reaction: Place the vials in a heating block at the desired temperatures (e.g., 80 °C, 100 °C, 120 °C).
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 24h) to determine the optimal conditions.
-
Work-up: Upon completion, cool the reactions, dilute with an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analysis: Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and identify any major side products.
Caption: Workflow for solvent and temperature optimization.
By systematically evaluating these parameters, you can develop a robust and high-yielding process for the functionalization of 7-bromo-quinazoline, a critical step in the synthesis of novel chemical entities for drug discovery and development.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cibtech.org [cibtech.org]
Technical Support Center: Characterization of Impurities in 7-Bromo-2-chloroquinazolin-4-amine
This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-Bromo-2-chloroquinazolin-4-amine. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the characterization of impurities. The information presented herein is based on established principles of organic chemistry, analytical science, and regulatory expectations for impurity profiling.
Introduction
This compound is a substituted quinazoline, a heterocyclic scaffold of significant interest in medicinal chemistry. The purity of this and any active pharmaceutical ingredient (API) is critical to its safety and efficacy. Regulatory bodies require a thorough understanding of the impurity profile of any drug substance. This guide will help you anticipate potential impurities, develop appropriate analytical methods, and troubleshoot common issues in their characterization.
The following sections are structured to provide a logical workflow for impurity analysis, from understanding their origin to their structural elucidation.
Frequently Asked Questions (FAQs)
Q1: What are the most likely sources of impurities in my sample of this compound?
A1: Impurities can originate from two primary sources: the synthetic process and degradation of the final product.
-
Process-related impurities include unreacted starting materials, intermediates, byproducts from side reactions, and reagents used in the synthesis.
-
Degradation products form when the drug substance is exposed to stress conditions such as heat, light, humidity, acid, base, or oxidation.
Q2: What are the initial analytical steps I should take to assess the purity of my sample?
A2: A high-performance liquid chromatography (HPLC) method with UV detection is the standard initial approach for purity assessment. This will allow you to separate the main component from its impurities and quantify their levels. For structural identification, liquid chromatography-mass spectrometry (LC-MS) is indispensable.
Q3: I am seeing an unknown peak in my HPLC chromatogram. How do I identify it?
A3: The identification of an unknown impurity is a multi-step process:
-
Mass-to-charge ratio (m/z): Obtain the m/z of the unknown peak using LC-MS. This provides the molecular weight of the impurity.
-
Fragmentation pattern: Perform tandem mass spectrometry (MS/MS) to obtain a fragmentation pattern. This pattern is a fingerprint of the molecule and provides clues about its structure.
-
Isotopic pattern: For halogenated compounds like this compound, the isotopic pattern in the mass spectrum is highly informative. The presence of bromine (isotopes at 79Br and 81Br in an approximate 1:1 ratio) and chlorine (isotopes at 35Cl and 37Cl in an approximate 3:1 ratio) will give a characteristic isotopic signature.
-
Forced degradation studies: Comparing the unknown peak to those generated during forced degradation studies can help determine if it is a degradation product.
-
Synthesis of standards: If the structure can be hypothesized, synthesizing a reference standard is the definitive way to confirm its identity.
Q4: What are the regulatory limits for impurities in a drug substance?
A4: The limits for impurities are defined by regulatory agencies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). The ICH Q3A(R2) guideline is a key reference. The identification threshold for impurities is typically 0.1% for a maximum daily dose of ≤ 2 g.
Troubleshooting Guides
Troubleshooting HPLC Method Development
Issue: Poor separation of the main peak from an impurity.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inappropriate Mobile Phase | Modify the organic modifier (e.g., switch from acetonitrile to methanol or vice versa) or the aqueous phase pH. | Changing the solvent strength and selectivity can alter the retention times of closely eluting compounds. Adjusting the pH can change the ionization state of acidic or basic analytes, significantly impacting their retention on a reversed-phase column. |
| Incorrect Column Chemistry | Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl). | Different stationary phases offer different retention mechanisms (e.g., hydrophobic, pi-pi interactions). An impurity that co-elutes on a C18 column may be well-resolved on a phenyl column. |
| Suboptimal Gradient Profile | Adjust the gradient slope. A shallower gradient provides more time for separation. | A steep gradient may not provide sufficient resolution for closely eluting peaks. Lengthening the gradient run time and decreasing the rate of change in the organic phase composition can improve separation. |
Issue: Tailing or fronting of the main peak, which can obscure small impurities.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Column Overload | Reduce the injection volume or the sample concentration. | Injecting too much sample can saturate the stationary phase, leading to peak distortion. |
| Secondary Interactions | Add a competing agent to the mobile phase, such as triethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds). | Unwanted interactions between the analyte and the silica support of the column can cause peak tailing. A competing agent can mask these active sites. |
| Column Degradation | Replace the column with a new one. | Over time, the stationary phase can degrade, leading to poor peak shape. |
Identifying Potential Process-Related Impurities
To predict potential process-related impurities, a plausible synthetic route must be considered. A common method for the synthesis of quinazolinamines involves the cyclization of an appropriately substituted anthranilonitrile or anthranilamide.
A hypothetical synthesis of this compound could involve the following steps:
Based on this, potential impurities could include:
| Impurity | Structure | Origin |
| Starting Material | 2-Amino-4-bromobenzonitrile | Unreacted starting material |
| Isomeric Impurity | 5-Bromo-2-chloroquinazolin-4-amine | Isomeric starting material (e.g., 2-Amino-6-bromobenzonitrile) |
| Hydrolysis Product | 7-Bromo-2-hydroxyquinazolin-4-amine | Reaction of the 2-chloro group with water |
| Dimer | Bis(7-bromo-4-aminoquinazolin-2-yl)amine | Reaction of two molecules of the product or intermediate |
Forced Degradation Studies Workflow
Forced degradation studies are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of your analytical method.[1][2][3][4]
Expected Degradation Pathways:
-
Hydrolysis: The 2-chloro position on the quinazoline ring is susceptible to nucleophilic substitution. Under acidic or basic conditions, this can be hydrolyzed to a hydroxyl group, forming 7-Bromo-2-hydroxyquinazolin-4-amine. The 4-amino group could also be a site of hydrolysis, though likely under more forcing conditions.
-
Oxidation: The quinazoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.
-
Photolysis: Exposure to UV light can induce a variety of reactions, including dehalogenation or rearrangement.
LC-MS/MS for Structural Elucidation
LC-MS/MS is a powerful tool for the structural characterization of impurities.[5][6][7]
Troubleshooting Guide for LC-MS/MS Analysis:
Issue: No or poor ionization of the impurity peak.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incorrect Ionization Mode | Switch between electrospray ionization (ESI) positive and negative modes. | The impurity may ionize more efficiently in one mode over the other depending on its chemical nature (e.g., presence of acidic or basic functional groups). |
| Suboptimal Source Conditions | Optimize source parameters such as capillary voltage, gas flow, and temperature. | These parameters directly affect the efficiency of desolvation and ionization. |
| Mobile Phase Incompatibility | Ensure the mobile phase is compatible with MS (e.g., use volatile buffers like ammonium formate or acetate instead of phosphate buffers). | Non-volatile buffers can cause ion suppression and contaminate the mass spectrometer. |
Interpreting Fragmentation Data:
A detailed understanding of the fragmentation behavior of the quinazoline core is essential for interpreting MS/MS data.[5] Common fragmentation pathways for protonated quinazolines can involve losses of small neutral molecules. For this compound, expected fragmentations could include:
-
Loss of HCl
-
Loss of NH3
-
Loss of Br
By carefully analyzing the masses of the fragment ions, a picture of the impurity's structure can be built.
Conclusion
A systematic approach is essential for the successful characterization of impurities in this compound. This involves predicting potential impurities based on the synthetic route and degradation pathways, developing robust and specific analytical methods, and using modern analytical techniques like LC-MS/MS for structural elucidation. This guide provides a framework for these activities and should serve as a valuable resource for troubleshooting common challenges.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. biomedres.us [biomedres.us]
- 3. rjptonline.org [rjptonline.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. hpst.cz [hpst.cz]
preventing byproduct formation in amination of dichloroquinazolines
Welcome to the technical support center for the amination of dichloroquinazolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you minimize byproduct formation and achieve high-yield, selective synthesis of your target aminoquinazolines.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during the amination of 2,4-dichloroquinazolines. We diagnose the likely causes and provide actionable, field-proven solutions.
Issue 1: Formation of the 2,4-Disubstituted Byproduct
Question: I am trying to synthesize a 4-amino-2-chloroquinazoline, but I am consistently isolating the 2,4-diaminoquinazoline byproduct. How can I improve the selectivity for monosubstitution?
Answer:
This is a common challenge that arises from the inherent, albeit lower, reactivity of the C2 position. The key is to control the reaction conditions to favor the kinetically preferred C4 substitution while disfavoring the thermodynamically more demanding C2 substitution.
Causality and Strategic Solutions:
The nucleophilic aromatic substitution (SNAr) at the C4 position of 2,4-dichloroquinazoline is significantly faster than at the C2 position. DFT calculations have shown that the C4 carbon has a higher LUMO coefficient, making it more electrophilic and susceptible to nucleophilic attack.[1][2][3][4] Substitution at C2 typically requires more forcing conditions.[1][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing disubstitution.
Recommended Protocols:
-
Temperature Control: This is the most critical parameter.
-
Amine Stoichiometry:
-
Protocol: Use 1.0 to 1.2 equivalents of your amine nucleophile. Using a large excess of the amine not only acts as a strong base but also increases the probability of a second nucleophilic attack.
-
-
Base Selection: If your amine is not basic enough to act as the HCl scavenger, or if you are using a precious amine, an external base is required.
-
Protocol: Instead of excess amine, use a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃). This prevents the base from competing as a nucleophile.
-
-
Reaction Monitoring:
-
Protocol: Monitor the reaction closely by TLC or LC-MS. Once the starting 2,4-dichloroquinazoline is consumed, quench the reaction immediately to prevent the slower formation of the disubstituted product.
-
| Parameter | Standard Condition (Favors Disubstitution) | Recommended Condition (Favors Monosubstitution) |
| Temperature | > 80 °C to Reflux | 0 °C to Room Temperature |
| Amine Equivalents | > 2.0 eq | 1.0 - 1.2 eq |
| Base | Excess Amine | Non-nucleophilic base (e.g., DIPEA) |
| Reaction Time | Prolonged (e.g., 24h) | Monitored until SM consumed (often < 2h) |
Issue 2: Presence of Hydrolysis Byproducts
Question: My final product is contaminated with a byproduct that has a mass corresponding to a hydroxyl group replacing a chlorine. How can I prevent this hydrolysis?
Answer:
Dichloroquinazolines and their chloro-amino intermediates are susceptible to hydrolysis, which can lead to the formation of quinazolinone derivatives. This is typically caused by the presence of water in the reaction mixture, often in combination with acidic or basic conditions.[6][7][8]
Causality and Strategic Solutions:
Water can act as a nucleophile, attacking the electrophilic C4 or C2 positions. This process is often catalyzed by the acid (HCl) generated during the amination or by the base used in the reaction.
Preventative Measures:
-
Anhydrous Conditions:
-
Protocol: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents. Solvents should be sourced from a sealed bottle or passed through a solvent purification system.
-
-
Inert Atmosphere:
-
Protocol: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel.
-
-
Purification of Reagents:
-
Protocol: Ensure your amine and any base used are dry. Liquid amines can be distilled or stored over molecular sieves. Solid bases should be dried in a vacuum oven.
-
-
Work-up Procedure:
-
Protocol: During the aqueous work-up, minimize the contact time of the product with the aqueous layer, especially if it is strongly acidic or basic. Neutralize the reaction mixture promptly before extraction.
-
Issue 3: Poor Regioselectivity (Formation of 2-Amino-4-chloro Isomer)
Question: Although I expect the 4-amino product, my NMR analysis suggests I have a mixture of regioisomers. How can I ensure C4-selectivity?
Answer:
While C4-substitution is strongly favored electronically, certain factors can erode this selectivity.[1][2][3] This is a critical issue, as separating these regioisomers can be exceptionally difficult.
Causality and Strategic Solutions:
The high regioselectivity is a result of the kinetic preference for attack at C4.[2][4] Harsh reaction conditions or specific substrate features can sometimes allow the C2-substitution pathway to become competitive.
Enhancing Regioselectivity:
-
Mild Conditions: As with preventing disubstitution, mild conditions are paramount. High temperatures can provide enough energy to overcome the activation barrier for C2-substitution.
-
Nucleophile Choice: Highly reactive, small nucleophiles might show slightly lower selectivity. However, for most primary and secondary amines, selectivity is high.[1]
-
Confirmation of Structure: Do not assume regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the high regioselectivity of amination at the C4 position?
The regioselectivity is governed by the electronic properties of the quinazoline ring. The nitrogen atom at position 3 (N3) is more electron-withdrawing than the nitrogen at position 1 (N1). This makes the adjacent C4 carbon significantly more electron-deficient (electrophilic) and thus more susceptible to nucleophilic attack than the C2 carbon. DFT calculations confirm this by showing a lower activation energy barrier for the SNAr reaction at the C4 position.[1][2][5]
Caption: General mechanism for selective C4 amination.
Q2: When should I consider using a Buchwald-Hartwig amination instead of a standard SNAr reaction?
You should consider a Buchwald-Hartwig palladium-catalyzed cross-coupling reaction under the following circumstances:[9]
-
For the second substitution (at C2): If you need to synthesize a 2,4-diaminoquinazoline, especially with different amines at each position, Buchwald-Hartwig is often more reliable and efficient for the C2 amination after an initial SNAr at C4.[1]
-
With less nucleophilic amines: If your amine is very weak (e.g., certain anilines with electron-withdrawing groups or hindered amines), it may not be nucleophilic enough for an SNAr reaction. The Buchwald-Hartwig catalytic cycle can couple these challenging substrates.[10][11]
-
To avoid harsh conditions: While SNAr at C2 requires high temperatures, a well-chosen Buchwald-Hartwig catalyst system can often achieve the transformation under milder conditions, improving functional group tolerance.[12]
Q3: Can the solvent choice influence the outcome of the reaction?
Yes, the solvent plays a crucial role. Polar aprotic solvents like THF, dioxane, acetonitrile, and DMF are commonly used as they can solvate the intermediate Meisenheimer complex and facilitate the reaction.[13] Protic solvents like isopropanol or ethanol can also be effective and may participate in proton transfer steps.[5] The key is to choose a solvent in which your starting materials are soluble and which is appropriate for your target reaction temperature. For preventing hydrolysis, always use an anhydrous grade of your chosen solvent.
Q4: How can I analyze the reaction mixture to identify byproducts?
A combination of analytical techniques is recommended for a thorough analysis:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for identifying products and byproducts. It provides both the retention time and the mass-to-charge ratio of each component, allowing you to quickly identify your desired product, unreacted starting material, and potential byproducts like disubstituted or hydrolyzed species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation of the final, purified product and for quantifying the ratio of any inseparable isomers. 1H, 13C, and 2D-NMR (COSY, HSQC, HMBC) are invaluable for confirming regiochemistry.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lassbio.com.br [lassbio.com.br]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Quinazoline - Wikipedia [en.wikipedia.org]
- 7. esisresearch.org [esisresearch.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
stability of 7-Bromo-2-chloroquinazolin-4-amine under reaction conditions
Technical Support Center: 7-Bromo-2-chloroquinazolin-4-amine
A Guide to Navigating its Stability and Reactivity in Synthetic Applications
Welcome to the technical support resource for this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments. This guide is structured in a question-and-answer format to directly address the common challenges and questions researchers face regarding the stability and handling of this versatile chemical intermediate.
Frequently Asked Questions (FAQs): General Stability and Handling
Q1: What are the optimal storage conditions for this compound?
Answer: Like many halogenated heterocyclic compounds, long-term stability is best ensured by storing the material under controlled conditions.
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize potential reactions with atmospheric moisture and oxygen over extended periods.
-
Light: Keep the container tightly sealed and protected from direct light.
While the compound is generally stable as a solid, these precautions prevent slow, long-term degradation that could compromise the purity of sensitive downstream reactions.
Q2: Is this compound sensitive to acidic or basic conditions?
Answer: Yes, the molecule exhibits sensitivity to both pH extremes, primarily due to the reactivity of the C2-chloro and C4-amino groups.
-
Strongly Acidic Conditions (pH < 2): Protonation of the quinazoline nitrogen atoms can occur, potentially increasing the compound's solubility in aqueous media but also making the C2-Cl bond more susceptible to hydrolysis, especially upon heating, which would lead to the formation of 7-Bromo-4-aminoquinazolin-2(1H)-one.
-
Strongly Basic Conditions (pH > 12): While necessary for many cross-coupling reactions, strong, hot aqueous bases can lead to hydrolysis of the C2-chloro group. Furthermore, the exocyclic amine at C4 has acidic protons that can be deprotonated by very strong bases, which may alter reactivity or lead to side reactions.
For most applications, using anhydrous organic bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) in anhydrous solvents is the preferred strategy to avoid these degradation pathways.
Troubleshooting Guide: Stability in Key Synthetic Transformations
The unique electronic and steric environment of this compound dictates a specific hierarchy of reactivity. Understanding this is crucial for designing successful and selective reactions.
Caption: Reactivity hierarchy for key positions on the quinazoline core.
Q3: I am trying to perform a Suzuki-Miyaura coupling at the C7-bromo position, but I'm getting low yields and starting material decomposition. What's going wrong?
Answer: This is a common challenge that typically points to issues with catalyst selection, base, or reaction temperature. The C7-bromo position is significantly more reactive than the C2-chloro position in palladium-catalyzed cross-couplings due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[1][2] This selectivity is your primary advantage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Recommended Protocol for Selective C7-Suzuki Coupling:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%) | These catalysts show good reactivity for aryl bromides while typically requiring more forcing conditions for aryl chlorides, thus enhancing selectivity.[3] |
| Boronic Acid | 1.2 - 1.5 equivalents | Use a slight excess to drive the reaction to completion. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equivalents) | These are non-nucleophilic bases that minimize the risk of displacing the C2-chloro group.[4][5] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or DME/H₂O | A protic co-solvent is often necessary to facilitate the dissolution of the base and aid in the transmetalation step.[6] |
| Temperature | 80 - 100 °C | Sufficient to promote catalysis without causing thermal degradation or undesired side reactions at the C2-Cl position. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst. |
Q4: I want to substitute the C2-chloro group with an amine (Buchwald-Hartwig or SNAr). Why is the reaction so sluggish?
Answer: The reactivity of the C2-chloro group is significantly influenced by the electronic properties of the quinazoline ring. The C4-amino group is a powerful electron-donating group (EDG) through resonance. This donation of electron density increases the electron density at the C2 position, making it less electrophilic and therefore less susceptible to nucleophilic attack.
In the analogous 2,4-dichloroquinazoline system, the C4 position is vastly more reactive toward nucleophiles because the C2 position is flanked by two nitrogen atoms, while C4 is more activated.[7][8][9][10] Once the C4-amine is installed, as in your starting material, the C2 position becomes deactivated.
Strategies to Overcome Low Reactivity at C2:
-
For SNAr (Nucleophilic Aromatic Substitution):
-
High Temperatures: Reactions often require heating in a high-boiling point solvent like DMF, DMAc, or NMP at temperatures ranging from 120 °C to 180 °C.
-
Strong Nucleophiles: Use of more nucleophilic amines or the corresponding sodium/lithium amides can increase reaction rates.
-
Microwave Irradiation: This can dramatically reduce reaction times and improve yields by efficiently reaching the high temperatures required.[11]
-
-
For Buchwald-Hartwig Amination:
-
This is often the preferred method as it proceeds via a different, palladium-catalyzed mechanism that is less sensitive to the inherent electrophilicity of the carbon center.[12][13]
-
Advanced Catalysts: Standard catalysts may not be sufficient. Use of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is often required to facilitate the difficult oxidative addition step at the electron-rich C2-Cl position.
-
Strong, Non-Nucleophilic Base: A strong base like NaOtBu or LHMDS is typically required for the Buchwald-Hartwig amination of aryl chlorides.[14][15]
-
Experimental Protocol: Buchwald-Hartwig Amination at C2
This protocol is a starting point and may require optimization for your specific amine.
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the desired amine (1.2 eq), NaOtBu (1.4 eq), and a palladium precatalyst/ligand system (e.g., RuPhos Pd G3, 2-5 mol%).
-
Purge the vessel with argon for 10-15 minutes.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C and monitor by LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Potential Degradation Pathways
Q5: What are the most common degradation products I should watch for?
Answer: During reactions or analysis, two primary degradation products may be observed:
-
Hydrolysis Product (7-Bromo-4-aminoquinazolin-2(1H)-one): This results from the displacement of the C2-chloro group by water. It is most common when running reactions at high temperatures in the presence of water and a base. Its formation can be easily monitored by LC-MS, as it will have a mass corresponding to [M-Cl+OH].
-
Debromination/Dechlorination Products: Under harsh reductive conditions (e.g., certain catalytic hydrogenation conditions or with strong reducing agents), one or both halogen atoms can be removed. This is less common in the cross-coupling reactions discussed but is a possibility to be aware of.
-
Amine Degradation Products: In amine-based CO2 capture systems, which involve high temperatures, amines can undergo thermal and oxidative degradation to form a variety of byproducts including smaller amines, amides, and organic acids.[16][17][18][19] While not directly analogous to typical synthetic conditions, this highlights the inherent potential for amine breakdown under thermal stress.
Monitoring Stability:
-
LC-MS: The most powerful tool for monitoring the reaction. It allows you to track the consumption of starting material and the appearance of the desired product and any byproducts in real-time.
-
¹H NMR: A quick check of the crude reaction mixture can reveal the presence of major impurities or confirm the conversion to the desired product by observing the disappearance of starting material signals and the appearance of new aromatic signals.
By understanding the inherent reactivity and stability of this compound, you can proactively design robust reaction conditions, troubleshoot effectively, and achieve your synthetic goals with greater efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. forcetechnology.com [forcetechnology.com]
- 19. researchgate.net [researchgate.net]
alternative workup procedures for 7-Bromo-2-chloroquinazolin-4-amine synthesis
Prepared by the Gemini Applications Science Team
Welcome to the technical support guide for the synthesis of 7-Bromo-2-chloroquinazolin-4-amine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and alternative workup procedures to address common challenges encountered during the synthesis and purification of this key chemical intermediate. Our goal is to equip you with the expertise to optimize your reaction outcomes, improve yield and purity, and troubleshoot effectively.
Introduction to the Synthesis and Common Challenges
This compound is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the development of targeted therapies, particularly kinase inhibitors. The synthesis typically involves a multi-step sequence, often culminating in the chlorination of a quinazolinone precursor followed by amination.
While the synthetic routes are established, the workup and purification stages often present significant challenges that can impact the final product's quality and yield. Common issues include the removal of persistent impurities, managing the physical form of the product, and avoiding side reactions like hydrolysis. This guide provides field-proven insights and alternative protocols to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective route starts from a substituted 2-aminobenzonitrile, which undergoes cyclization, chlorination, and subsequent amination. A key intermediate is the corresponding 2,4-dichloroquinazoline, which is then selectively aminated at the C4 position. The choice of reagents and reaction conditions is crucial for minimizing side-product formation.
Q2: My crude product is a dark, sticky oil instead of a solid. What is the likely cause?
This is a frequent issue, often caused by the presence of residual solvents (like DMF or DMSO), inorganic salts, or unreacted starting materials and byproducts. An incomplete reaction or side reactions can also lead to an impure, non-crystalline product. We recommend reviewing the troubleshooting section for specific protocols on how to induce crystallization or purify an oily product.
Q3: What are the most common impurities I should look for?
Typical impurities include:
-
Starting Materials: Unreacted 7-bromo-2,4-dichloroquinazoline.
-
Hydrolysis Products: 7-Bromo-2-chloroquinazolin-4(3H)-one, formed by the reaction of the product or dichloro-intermediate with water.
-
Over-aminated Product: 7-Bromo-N2,N4-disubstituted-quinazoline-2,4-diamine, if the amine source is not controlled.
-
Positional Isomers: Depending on the starting materials, isomeric impurities may arise.
Q4: Is column chromatography recommended for purification?
While effective, column chromatography is often not ideal for large-scale production due to cost and solvent consumption. It should be considered a final option if alternative methods like recrystallization or slurry washing fail to achieve the desired purity. Many quinazoline syntheses are designed to avoid chromatographic purification.[1]
Troubleshooting Guide: Navigating Experimental Hurdles
This section provides direct answers to specific problems you may encounter during the workup procedure.
Problem 1: Low Yield After Workup
-
Question: My reaction appears complete by TLC, but the isolated yield of this compound is significantly lower than expected. What are the potential causes and solutions?
-
Answer:
-
Product Loss in Aqueous Workup: The product may have some solubility in the aqueous phase, especially if the pH is not optimal for precipitation.
-
Solution: Ensure the pH of the aqueous phase is neutral to slightly basic (pH 7-8) before filtration to minimize the solubility of the amine product. You can also back-extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane to recover any dissolved product.
-
-
Incomplete Precipitation: The product might be slow to crystallize from the reaction mixture.
-
Solution: After quenching the reaction, try extending the stirring time at room temperature or cooling the mixture in an ice bath to promote complete precipitation. Seeding with a small crystal of pure product can also be effective.
-
-
Formation of Soluble Side Products: Unwanted side reactions could be consuming your starting material.
-
Solution: Re-evaluate your reaction conditions. For instance, in the chlorination step using POCl₃, ensure the excess reagent is thoroughly quenched and removed, as residual reactive species can lead to degradation during workup.
-
-
Problem 2: Product is Highly Colored (Yellow, Brown, or Black)
-
Question: My isolated this compound is a dark solid. How can I decolorize it?
-
Answer:
-
Cause: Colored impurities are often high molecular weight byproducts or degradation products formed at elevated reaction temperatures.
-
Solution 1: Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, isopropanol, or acetonitrile). Add a small amount of activated carbon (charcoal), typically 1-5% by weight, and stir or reflux for 15-30 minutes. Filter the hot solution through a pad of celite to remove the carbon. Allow the filtrate to cool slowly to crystallize the decolorized product.
-
Solution 2: Recrystallization: A carefully chosen recrystallization solvent system can often leave colored impurities behind in the mother liquor. Refer to the Alternative Workup Procedures section for solvent recommendations.
-
Problem 3: Presence of Inorganic Salt Impurities
-
Question: My final product shows the presence of inorganic salts, which affects its purity and subsequent reactions. How can I effectively remove them?
-
Answer:
-
Cause: Salts are typically introduced from bases (e.g., K₂CO₃, Et₃N) or during the aqueous quench of the reaction.
-
Solution:
-
Thorough Washing: After filtering the crude product, wash the filter cake extensively with deionized water. This will dissolve most inorganic salts.
-
Solvent Slurry: If the product is already dry, create a slurry by stirring it vigorously in water for 30-60 minutes. Filter, wash with fresh water, and then dry the product.
-
Dissolution and Re-precipitation: Dissolve the crude product in an organic solvent in which the inorganic salts are insoluble (e.g., dichloromethane or ethyl acetate). Filter the solution to remove the salts, and then concentrate the filtrate to recover the product.
-
-
Standard vs. Alternative Workup Procedures
The choice of workup procedure can dramatically influence the purity, yield, and physical form of the final product. Below are detailed protocols for a standard procedure and a recommended alternative.
Standard Workup: Aqueous Precipitation
This method is common but can sometimes lead to the issues addressed in the troubleshooting guide.
Experimental Protocol:
-
Upon reaction completion (monitored by TLC/LCMS), cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice or into a beaker of cold water with vigorous stirring. This step is crucial for quenching reactive reagents like POCl₃.
-
Neutralize the acidic solution by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), until the pH is approximately 7-8.
-
Stir the resulting suspension for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with deionized water and a cold non-polar solvent (e.g., diethyl ether or hexane) to remove residual water and non-polar impurities.
-
Dry the product under vacuum at 40-50°C to a constant weight.
Alternative Workup: Direct Crystallization/Slurry Method
This alternative procedure can offer better control over crystallization and may result in a purer, more easily handled solid. It is particularly useful for avoiding oily products.
Experimental Protocol:
-
After the reaction is complete, remove any volatile reagents (like excess POCl₃) under reduced pressure.
-
Dissolve the crude residue in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Wash the organic solution sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to neutralize acidity).
-
Water.
-
Brine (saturated aqueous NaCl solution) to aid in phase separation.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude solid.
-
Purification via Slurry Wash:
-
Suspend the crude solid in a suitable solvent in which the product has low solubility but impurities are more soluble (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of ethyl acetate/hexane).
-
Stir the slurry vigorously at room temperature for 1-2 hours.
-
Collect the purified solid by vacuum filtration, wash with a small amount of the cold slurry solvent, and dry under vacuum.
-
Data Summary: Comparison of Workup Procedures
| Parameter | Standard Aqueous Precipitation | Alternative Direct Crystallization/Slurry |
| Typical Yield | 60-75% | 70-85% |
| Purity (Crude) | 85-95% | 90-98% |
| Key Advantage | Simple and requires fewer organic solvents. | Higher purity, better physical form, avoids oily products. |
| Key Disadvantage | Risk of product oiling out, potential for hydrolysis. | Requires more solvent handling and extraction steps. |
Visualizing the Workflow
A clear understanding of the experimental sequence is critical for success. The following diagrams illustrate the general synthesis and a decision-making process for troubleshooting.
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the workup and purification of this compound.
References
Validation & Comparative
Navigating the Quinazoline Core: A Comparative Guide to the Reactivity of 7-Bromo vs. 6-Bromo Derivatives
For Researchers, Scientists, and Drug Development Professionals.
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its versatility stems from the ability to functionalize both the pyrimidine and benzene rings, allowing for the fine-tuning of physicochemical and pharmacological properties. Bromo-substituted quinazolines, in particular, are pivotal intermediates, serving as versatile handles for introducing molecular diversity through various cross-coupling and substitution reactions.
This guide provides an in-depth comparison of the reactivity of 7-bromo and 6-bromo quinazoline derivatives, two common yet distinct isomers. While direct, side-by-side comparative studies are scarce in the literature, we can infer their relative reactivity by applying fundamental principles of organic chemistry, supported by experimental data from related systems. This analysis will focus on the key transformations essential for drug discovery and development: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr).
Theoretical Underpinnings of Reactivity: An Electronic and Steric Analysis
The reactivity of a substituted quinazoline is governed by a delicate interplay of electronic and steric factors. The pyrimidine portion of the bicyclic system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This has a profound effect on the electron density of the fused benzene ring.
Electronic Effects: A Tale of Two Positions
The two nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect (-I and -M) on the carbocyclic ring. This deactivation is not uniform and its influence on the C-6 and C-7 positions dictates their susceptibility to different types of reactions.
-
Position 6 (para to N1): The C-6 position is para to the N1 atom of the pyrimidine ring. This geometric arrangement allows for significant resonance delocalization of electron density, making this position more electron-deficient. This heightened electrophilicity at C-6 is crucial for the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions.
-
Position 7 (meta to N1 and N3): The C-7 position is meta to both N1 and N3. While still influenced by the inductive electron-withdrawing effect of the pyrimidine ring, it does not benefit from the same degree of resonance stabilization of a negative charge in a potential Meisenheimer intermediate during SNAr. Conversely, it is less electron-deficient than the C-6 position.
Caption: Electronic differences between 6-bromo and 7-bromoquinazoline.
Steric Considerations
In the absence of bulky substituents on the quinazoline core, the steric environments of the C-6 and C-7 positions are relatively similar. Both are flanked by a single proton. However, the proximity of the C-5 proton to the C-6 position and the C-8 proton to the C-7 position can play a role, especially with sterically demanding catalysts or coupling partners. Generally, for many standard cross-coupling reactions, the steric hindrance at these positions is not considered a major differentiating factor unless other bulky groups are present on the ring. It has been noted that substituents at the C7 position can introduce steric effects[1].
Comparative Reactivity in Key Transformations
Based on the theoretical analysis, we can predict the relative reactivity of 6-bromo and 7-bromo quinazoline derivatives in common synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura and Buchwald-Hartwig reactions are indispensable tools for C-C and C-N bond formation, respectively. The reactivity of aryl bromides in these transformations is highly dependent on the ease of oxidative addition to the palladium(0) catalyst.
Prediction: 6-Bromoquinazoline is expected to be more reactive than 7-bromoquinazoline in palladium-catalyzed cross-coupling reactions.
The greater electron deficiency at the C-6 position makes the C-Br bond more susceptible to oxidative addition, which is often the rate-limiting step in the catalytic cycle. This is analogous to the observed reactivity trend in other heterocyclic systems where positions para to a heteroatom are more reactive in cross-coupling reactions. The general reactivity trend for halogens in Suzuki coupling is I > Br > Cl > F, which is based on bond dissociation energies[2].
Caption: Generalized catalytic cycle for Suzuki and Buchwald-Hartwig reactions.
While direct comparative data is lacking, numerous studies report successful Suzuki and Buchwald-Hartwig reactions on 6-bromoquinazolines, underscoring their utility as synthetic intermediates[3][4].
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on the benzene ring of an aryl halide require significant activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group.
Prediction: Neither 6-bromo nor 7-bromo quinazoline is expected to be highly reactive towards SNAr on the benzene ring under standard conditions.
While the pyrimidine ring is electron-withdrawing, its activating effect on the C-6 and C-7 positions is generally insufficient to facilitate SNAr with common nucleophiles. The C-6 position, being para to N1, is the more likely candidate for substitution if forced under harsh conditions. However, SNAr on the quinazoline scaffold is overwhelmingly dominated by substitution at the C-4 (and to a lesser extent, C-2) position when a suitable leaving group is present there[5]. For instance, 2,4-dichloroquinazoline readily undergoes regioselective SNAr at the C-4 position[5].
Experimental Protocols
The following are representative, generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions on a bromoquinazoline substrate, based on procedures reported in the literature.
Representative Suzuki-Miyaura Coupling Protocol
This protocol is adapted from methodologies used for the synthesis of aryl-substituted quinazolines.
Materials:
-
6-Bromo- or 7-Bromoquinazoline derivative (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, or DME/H₂O mixture)
Procedure:
-
To a reaction vessel, add the bromoquinazoline derivative, arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Representative Buchwald-Hartwig Amination Protocol
This protocol is based on the amination of 6-bromoquinazolines.
Materials:
-
6-Bromo- or 7-Bromoquinazoline derivative (1.0 eq)
-
Amine (1.1-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos, BINAP, 4-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the bromoquinazoline derivative and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Summary
| Feature | 6-Bromoquinazoline | 7-Bromoquinazoline | Rationale |
| Suzuki/Buchwald Reactivity | Higher | Lower | C-6 is more electron-deficient due to resonance with N1, facilitating oxidative addition. |
| SNAr Reactivity (on Benzene Ring) | Very Low | Very Low | Insufficient activation from the pyrimidine ring for SNAr at either position under standard conditions. |
| Key Influencing Factor | Electronic | Electronic | The electronic effects of the pyrimidine ring are the primary determinant of reactivity. |
| Steric Hindrance | Generally Low | Generally Low | Minimal steric hindrance at both positions in the absence of other bulky substituents. |
Conclusion
In the comparative analysis of 7-bromo and 6-bromo quinazoline derivatives, the 6-bromo isomer is predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions . This is primarily due to the favorable electronic influence of the pyrimidine ring, which renders the C-6 position more electrophilic and thus more susceptible to oxidative addition. For nucleophilic aromatic substitution on the benzene portion of the quinazoline core, both isomers are expected to be largely unreactive under typical conditions.
These insights are crucial for medicinal chemists and process developers in designing efficient synthetic routes. When planning a synthesis that involves a Suzuki-Miyaura or Buchwald-Hartwig reaction, the 6-bromoquinazoline isomer would be the preferred starting material for achieving higher yields and faster reaction rates. Conversely, if a reaction requires a less reactive C-Br bond to achieve selectivity in the presence of other reactive sites, the 7-bromo isomer might be a more suitable choice. This predictive understanding of reactivity allows for more rational and efficient approaches to the synthesis of novel quinazoline-based molecules.
References
- 1. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of 7-Bromo-Quinazolin-4-Amine Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. The strategic placement of a bromine atom at the 7-position of the quinazolin-4-amine core offers a unique combination of steric and electronic properties that can significantly influence biological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-bromo-quinazolin-4-amine analogs, offering a comparative study of how modifications to this scaffold impact their performance as bioactive molecules, with a particular focus on their roles as kinase inhibitors and antiplasmodial agents.
The Significance of the 7-Bromo-Quinazolin-4-Amine Scaffold
The 7-bromo-quinazolin-4-amine core serves as a versatile template for designing targeted therapies. The bromine atom at the 7-position is an electron-withdrawing group, which can modulate the pKa of the quinazoline nitrogen atoms, influencing their interaction with biological targets. Furthermore, its size and lipophilicity can contribute to favorable binding interactions within protein active sites. The 4-amino group provides a critical anchor point for substitutions that can be tailored to target specific enzymes or receptors, making this scaffold a focal point in the development of novel therapeutics.
Comparative Analysis of Structural Modifications
The biological activity of 7-bromo-quinazolin-4-amine analogs is highly dependent on the nature and position of various substituents. This section dissects the impact of modifications at key positions, drawing on experimental data to elucidate the underlying SAR principles.
Substitutions at the 4-Amino Position: The Gateway to Selectivity
The 4-amino group is the most frequently modified position, with substitutions here directly influencing target specificity and potency.
The introduction of an aniline ring at the 4-amino position (forming a 4-anilinoquinazoline) is a well-established strategy for targeting protein kinases. The substitution pattern on this aniline ring is a critical determinant of activity.
-
Electron-Withdrawing vs. Electron-Donating Groups: Studies on related 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines have shown that the para-substitution of the phenyl moiety with electron-withdrawing groups (such as -Cl, -Br, -F, and -SO2CH3) leads to higher inhibitory activity compared to electron-donating groups (-CH3 and -OCH3) against EGFRwt.[1] This suggests that reducing the electron density on the aniline ring can enhance binding affinity.
-
Positional Isomers: The position of substituents on the aniline ring is also crucial. For instance, in a series of 4-(phenylamino)quinazolines, substitution at the 3-position of the phenyl ring with small, lipophilic, electron-withdrawing groups resulted in analogs with enhanced potency as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2]
Replacing the anilino moiety with various aliphatic or alicyclic amines can dramatically alter the therapeutic application. For example, in the context of antiplasmodial activity, 7-bromo-4-aminoquinolines with diaminoalkane side chains have demonstrated high potency.[3]
Table 1: Comparison of 4-Amino Substitutions on the Activity of 7-Bromo-Quinazoline Analogs
| Analog Type | Substituent at 4-Amino | Biological Target | Key SAR Observation | Reference |
| 4-Anilinoquinazoline | 3-Bromoaniline | EGFR Tyrosine Kinase | Small, lipophilic, electron-withdrawing groups at the 3-position of the aniline ring enhance potency. | [2] |
| 4-Anilinoquinazoline | 4-Fluoroaniline | EGFR Tyrosine Kinase | Para-substitution with electron-withdrawing groups is generally favored for EGFR inhibition. | [1] |
| 4-(Diaminoalkane)quinoline | -HN(CH2)2NEt2 | Plasmodium falciparum | As active as the corresponding 7-chloro analogs against both chloroquine-susceptible and -resistant strains. | [3] |
Substitutions on the Quinazoline Core: Fine-Tuning Potency
Modifications to other positions on the quinazoline ring itself can further modulate the activity of the 7-bromo scaffold.
While this guide focuses on 7-bromo analogs, it is insightful to compare the activity with other halogens at this position. In antiplasmodial 4-aminoquinolines, 7-iodo and 7-bromo analogs were found to be as active as the corresponding 7-chloro compounds.[3] In contrast, 7-fluoro and 7-trifluoromethyl analogs were generally less active.[3] This highlights the importance of the size and electronic nature of the halogen at this position.
The electronic environment of the quinazoline ring can be further tuned by substitutions at the 6- and 8-positions. In the context of 4-(3-bromophenyl)amino quinazolines, the introduction of electron-donating groups (such as -NH2 or -OMe) at the 6- or 7-position was found to increase activity, suggesting a requirement for high electron density in the vicinity of the 8-position of the quinazoline ring for potent EGFR tyrosine kinase inhibition.[2]
Visualizing Structure-Activity Relationships
To better illustrate the key SAR principles discussed, the following diagrams provide a visual representation of the influential structural features.
Caption: Key SAR features of 7-bromo-quinazolin-4-amine analogs.
Experimental Protocols
To provide a practical context for the SAR data presented, this section outlines a general synthetic methodology and a common biological assay.
General Synthesis of 7-Bromo-4-Anilinoquinazoline Analogs
The synthesis of 7-bromo-4-anilinoquinazoline derivatives typically involves a nucleophilic aromatic substitution reaction.
Caption: General workflow for the synthesis of 7-bromo-4-anilinoquinazolines.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-chloro-7-bromoquinazoline (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add the desired substituted aniline (1.0-1.2 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 2 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration.
-
Purification: The crude product is washed with a suitable solvent (e.g., diethyl ether or cold isopropanol) to remove unreacted starting materials. Further purification can be achieved by recrystallization or column chromatography on silica gel.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (Example: EGFR Tyrosine Kinase)
The inhibitory activity of the synthesized analogs against a specific kinase is a crucial step in the SAR evaluation.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a luminescent or fluorescent readout.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the kinase (e.g., recombinant human EGFR), the substrate (e.g., a synthetic peptide), ATP, and the test compounds at various concentrations.
-
Assay Plate Preparation: Add the kinase and the test compound to the wells of a microtiter plate and incubate for a short period to allow for binding.
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes) to allow for phosphorylation.
-
Detection: Stop the reaction and add a detection reagent that produces a signal (e.g., luminescence) in proportion to the amount of ADP produced (indicating kinase activity).
-
Data Analysis: Measure the signal using a plate reader. The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
The 7-bromo-quinazolin-4-amine scaffold represents a highly promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the 4-amino position and on the quinazoline core in determining biological activity and target selectivity. The insights provided herein can guide the rational design of more potent and selective analogs. Future research in this area will likely focus on exploring a wider range of substitutions, including the incorporation of novel heterocyclic moieties, to further optimize the pharmacological properties of this versatile scaffold. The use of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new 7-bromo-quinazolin-4-amine derivatives with clinical potential.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Kinase Inhibitory Profiles: Gefitinib vs. a Novel Quinazoline Analog
A Senior Application Scientist's Guide to the Biological Activity of 7-Bromo-2-chloroquinazolin-4-amine versus the Established EGFR Inhibitor, Gefitinib
Introduction
The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Gefitinib (Iressa®), a pioneering first-generation EGFR inhibitor, revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[1] Its mechanism relies on competitively binding to the ATP-binding site within the EGFR kinase domain, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.[1] This guide provides a comparative overview of the biological activity of gefitinib against a structurally related but less characterized compound, this compound. While extensive data exists for gefitinib, the biological profile of this compound as an EGFR inhibitor is not yet established in publicly available literature. Therefore, this guide will leverage established structure-activity relationship (SAR) principles for quinazoline derivatives to provide a theoretical framework for its potential activity, alongside detailed experimental protocols for a head-to-head comparison.[1][3]
Mechanism of Action: The Quinazoline Core and EGFR Inhibition
Gefitinib's efficacy is rooted in its 4-anilinoquinazoline core, which mimics the adenine moiety of ATP, allowing it to dock into the enzyme's active site.[4] This reversible inhibition is particularly effective against EGFR variants with activating mutations, such as exon 19 deletions or the L858R point mutation, which are commonly found in NSCLC.[5][6] These mutations are thought to stabilize the active conformation of the kinase domain, enhancing its affinity for gefitinib.[5] However, resistance to gefitinib often emerges, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M, which sterically hinders drug binding.[7]
The chemical structure of this compound features the same foundational quinazoline-4-amine core. The key differentiators are the substituents at the C2 and C7 positions. The chloro group at C2 and the bromo group at C7 are electron-withdrawing halogens that can significantly influence the electronic properties and binding interactions of the molecule within the ATP-binding pocket of EGFR. Structure-activity relationship studies of various quinazoline derivatives have shown that substitutions at these positions can modulate inhibitory potency and selectivity.[1][8]
Comparative Biological Activity: Known vs. Hypothetical
A direct comparison of the biological activity of this compound with gefitinib is speculative without experimental data for the former. However, based on SAR studies of similar quinazoline analogs, we can postulate a framework for its potential activity profile.[1]
Gefitinib: A Snapshot of Biological Potency
Gefitinib exhibits potent inhibitory activity against EGFR, with IC50 values typically in the low nanomolar range in enzymatic assays and in cellular assays using EGFR-mutant cancer cell lines.[9] Its efficacy is significantly lower in cell lines with wild-type EGFR or those harboring the T790M resistance mutation.[9]
| Cell Line | EGFR Status | Gefitinib IC50 (nM) |
| PC-9 | Exon 19 deletion | ~10-50 |
| HCC827 | Exon 19 deletion | ~10-100 |
| H3255 | L858R mutation | ~5-30 |
| A549 | Wild-type | >10,000 |
| H1975 | L855R + T790M | >10,000 |
Note: IC50 values are approximate and can vary between studies and experimental conditions.
This compound: A-Based on SAR
The biological activity of this compound remains to be experimentally determined. However, we can infer potential characteristics based on its structure:
-
The 4-amino group is crucial for hydrogen bonding interactions with the hinge region of the EGFR kinase domain, a key feature for potent inhibition.[3]
-
The halogen substitutions at C2 and C7 could potentially enhance binding affinity through hydrophobic and halogen-bonding interactions within the ATP pocket. The specific positioning and nature of these halogens are critical in determining the overall inhibitory effect.[1]
It is plausible that this compound could exhibit inhibitory activity against EGFR. However, its potency against wild-type versus mutant EGFR, and its susceptibility to resistance mutations like T790M, can only be determined through empirical testing.
Experimental Protocols for Comparative Evaluation
To empirically compare the biological activities of this compound and gefitinib, a series of well-established in vitro assays are necessary. The following protocols provide a comprehensive framework for such an evaluation.
EGFR Kinase Assay (In Vitro)
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of recombinant EGFR protein.
Principle: A luminescent kinase assay, such as ADP-Glo™, can be used to quantify the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to its inhibitory activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute recombinant human EGFR kinase (wild-type and mutant forms, e.g., L858R, T790M) in kinase buffer.
-
Prepare a substrate solution (e.g., poly(Glu, Tyr) 4:1) and an ATP solution in kinase buffer.
-
Prepare serial dilutions of gefitinib and this compound in DMSO, followed by a final dilution in kinase buffer.
-
-
Reaction Setup (96-well plate):
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of the EGFR enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mix.
-
-
Reaction and Detection:
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure ADP production following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro EGFR kinase assay.
Cell Viability Assay (Cell-Based)
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines with different EGFR statuses. The MTT assay is a widely used colorimetric method for this purpose.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cell lines (e.g., PC-9, A549, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of gefitinib and this compound in cell culture medium.
-
Replace the existing medium with the medium containing the compounds or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each compound in each cell line by plotting percent viability against the log of compound concentration.
-
Western Blot Analysis of EGFR Signaling Pathway
This technique is used to determine the effect of the compounds on the phosphorylation status of EGFR and key downstream signaling proteins.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of the target proteins.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Seed cells (e.g., PC-9) in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of gefitinib or this compound for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compounds on protein phosphorylation.
-
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Conclusion
Gefitinib is a well-understood EGFR inhibitor with a clear biological profile and established clinical utility. In contrast, this compound represents a novel, uncharacterized compound. Based on the principles of medicinal chemistry and SAR, it possesses structural features that suggest potential EGFR inhibitory activity. The provided experimental protocols offer a robust framework for a comprehensive and objective comparison of these two molecules. Such a study would be invaluable for determining the potential of this compound as a novel therapeutic agent and for furthering our understanding of the structure-activity relationships within the quinazoline class of kinase inhibitors. It is imperative to underscore that without direct experimental evidence, any claims regarding the biological activity of this compound remain speculative.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Inhibiting proliferation of gefitinib-resistant, non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Inhibitory Profiles of Substituted Quinazolinamines
For researchers, scientists, and drug development professionals, the quinazoline scaffold represents a cornerstone in the design of potent and selective kinase inhibitors. This guide provides an in-depth, objective comparison of the kinase inhibitory profiles of three clinically relevant substituted quinazolinamines: Gefitinib, Vandetanib, and Bosutinib. By examining their structure-activity relationships (SAR), target selectivity, and the signaling pathways they modulate, this document aims to equip you with the technical insights necessary for informed decision-making in your research and development endeavors.
The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure provides an ideal framework for the presentation of various substituents that can engage in specific interactions within the ATP-binding pocket of protein kinases.[2] This inherent versatility has led to the development of numerous FDA-approved drugs targeting a range of kinases implicated in cancer and other diseases.[1]
The core principle behind the efficacy of quinazolinamine-based inhibitors lies in their ability to mimic the adenine component of ATP, thereby competitively inhibiting the binding of this essential co-substrate to the kinase active site.[3] The nature and position of substituents on the quinazoline ring and its appended moieties are critical in determining both the potency and selectivity of these inhibitors.
Comparative Analysis of Representative Quinazolinamine-Based Kinase Inhibitors
To illustrate the diverse inhibitory profiles achievable with the quinazolinamine scaffold, we will compare three well-characterized inhibitors: Gefitinib, an EGFR inhibitor; Vandetanib, a dual VEGFR/EGFR inhibitor; and Bosutinib, a dual Src/Abl inhibitor.
Below is a visual representation of the chemical structures of these three compounds, highlighting the core quinazoline structure and their distinct substitutions.
Caption: Chemical structures of Gefitinib, Vandetanib, and Bosutinib.
Gefitinib: A Selective EGFR Inhibitor
Gefitinib (Iressa®) is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) patients with activating mutations in the EGFR gene.[6]
Structure-Activity Relationship (SAR): The high potency and selectivity of Gefitinib are attributed to key structural features. The 4-anilino moiety, specifically the 3-chloro-4-fluorophenyl group, plays a crucial role in binding to the EGFR active site.[7] The methoxy and morpholinopropoxy groups at the 6 and 7 positions of the quinazoline ring, respectively, enhance the compound's solubility and pharmacokinetic properties.[4] The nitrogen atom at position 1 of the quinazoline ring forms a critical hydrogen bond with the backbone of Met793 in the hinge region of the EGFR kinase domain, anchoring the inhibitor in the ATP-binding pocket.[7]
Vandetanib: A Dual VEGFR/EGFR Inhibitor
Vandetanib (Caprelsa®) is a multi-targeted kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and EGFR.[8][9] This dual activity allows it to simultaneously inhibit tumor angiogenesis and cancer cell proliferation.[3]
Structure-Activity Relationship (SAR): Vandetanib shares the 4-anilinoquinazoline core with Gefitinib but features a different substitution pattern that confers its dual inhibitory activity.[9] The 4-bromo-2-fluorophenylamino group at the 4-position contributes to its potent inhibition of both VEGFR and EGFR.[10] The methoxy group at the 6-position and the (1-methylpiperidin-4-yl)methoxy group at the 7-position are important for its overall activity and pharmacological profile.[11]
Bosutinib: A Dual Src/Abl Inhibitor
Bosutinib (Bosulif®) is a dual inhibitor of the Src and Abl tyrosine kinases and is used in the treatment of chronic myeloid leukemia (CML).[12][13] Unlike Gefitinib and Vandetanib, which are based on a quinazoline scaffold, Bosutinib is a quinoline derivative, but it shares the 4-anilino core structure.[14]
Structure-Activity Relationship (SAR): The 4-anilino-3-quinolinecarbonitrile core of Bosutinib is a key determinant of its inhibitory activity against Src and Abl kinases.[15] The 2,4-dichloro-5-methoxyanilino group at the 4-position is crucial for its potent inhibition.[16] The methoxy and 3-(4-methylpiperazin-1-yl)propoxy substituents on the quinoline ring contribute to its binding affinity and pharmacokinetic properties.[14]
Kinase Selectivity Profiles: A Head-to-Head Comparison
The selectivity of a kinase inhibitor is a critical factor in its therapeutic efficacy and safety profile. A highly selective inhibitor will primarily target the desired kinase, minimizing off-target effects and associated toxicities. The following table summarizes the inhibitory activity (IC50 values in nM) of Gefitinib, Vandetanib, and Bosutinib against their primary targets and a selection of other kinases.
Disclaimer: The following data is compiled from various sources and may have been generated using different assay platforms and conditions. Direct comparison of absolute IC50 values should be made with caution. The primary purpose of this table is to illustrate the relative selectivity profiles of the inhibitors.
| Kinase Target | Gefitinib (IC50, nM) | Vandetanib (IC50, nM) | Bosutinib (IC50, nM) |
| EGFR | 15.5[17] | 500 | >10,000 |
| VEGFR2 | >10,000 | 40 | >10,000 |
| Src | >10,000 | >10,000 | 1.2[18] |
| Abl | >10,000 | >10,000 | <10 |
As the data illustrates, Gefitinib is highly selective for EGFR. Vandetanib exhibits potent inhibition of VEGFR2 and moderate activity against EGFR, consistent with its dual-inhibitor profile. Bosutinib is a potent inhibitor of Src and Abl with minimal activity against EGFR and VEGFR.
Impact on Cellular Signaling Pathways
The inhibition of specific kinases by these quinazolinamine derivatives leads to the downstream modulation of critical cellular signaling pathways involved in cell proliferation, survival, and angiogenesis.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition by Gefitinib.
The EGFR signaling cascade is a key regulator of cell growth and proliferation.[6] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, leading to the activation of downstream pathways such as the Ras-Raf-MEK-ERK (MAPK) pathway. Gefitinib blocks this cascade at its inception by inhibiting EGFR autophosphorylation.
VEGFR Signaling Pathway
Caption: Simplified VEGFR2 signaling pathway and the point of inhibition by Vandetanib.
The VEGFR signaling pathway is central to the process of angiogenesis, the formation of new blood vessels.[3] Binding of VEGF to its receptor, VEGFR2, on endothelial cells initiates a signaling cascade that promotes their proliferation, migration, and survival. Vandetanib effectively curtails angiogenesis by inhibiting VEGFR2 phosphorylation.
Src Kinase Signaling Pathway
Caption: Simplified Src signaling pathway and the point of inhibition by Bosutinib.
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, and invasion.[19] It is often hyperactivated in various cancers, contributing to their metastatic potential. Bosutinib inhibits Src activity, thereby impeding these processes.
Experimental Protocol: Determination of Kinase Inhibitory Potency (IC50) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
The determination of the half-maximal inhibitory concentration (IC50) is a fundamental experiment for characterizing the potency of a kinase inhibitor. The following is a generalized, step-by-step protocol for a TR-FRET-based kinase inhibition assay, a widely used method for this purpose.
Caption: A generalized workflow for a TR-FRET kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Inhibitor Dilution Series: Prepare a serial dilution of the test compound (e.g., Gefitinib) in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.
-
Kinase Solution: Dilute the recombinant kinase (e.g., EGFR) to the desired concentration in the kinase assay buffer. The optimal kinase concentration should be determined empirically.
-
Substrate/ATP Mix: Prepare a solution containing the kinase-specific substrate (e.g., a biotinylated peptide) and ATP at a concentration close to the Km for the specific kinase.
-
-
Kinase Reaction:
-
Dispense a small volume of each inhibitor dilution into the wells of a low-volume 384-well microplate. Include control wells with no inhibitor (maximum signal) and no kinase (background).
-
Add the kinase solution to all wells except the background control.
-
Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the substrate/ATP mix to all wells.
-
Incubate the plate for the desired reaction time (e.g., 60 minutes) at room temperature. The incubation time will depend on the activity of the kinase.
-
-
Detection:
-
Stop the kinase reaction by adding a detection solution containing EDTA (to chelate Mg2+ and stop the kinase activity) and a Europium-labeled anti-phospho-substrate antibody.[20]
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow the antibody to bind to the phosphorylated substrate.[20]
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the ratio of the acceptor to donor emission for each well.
-
Plot the emission ratio as a function of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
ATP Concentration at Km: Using an ATP concentration near the Michaelis-Menten constant (Km) ensures that the assay is sensitive to competitive inhibitors that bind to the ATP pocket.
-
Pre-incubation of Inhibitor and Kinase: This step allows the inhibitor to reach binding equilibrium with the kinase before the start of the enzymatic reaction, leading to more accurate IC50 determination.
-
TR-FRET Detection: This technology offers a robust and sensitive method for detecting kinase activity with a high signal-to-background ratio and is less susceptible to interference from colored compounds compared to absorbance-based assays.
Conclusion
The substituted quinazolinamine scaffold is a remarkably versatile platform for the development of potent and selective kinase inhibitors. As demonstrated by the comparative analysis of Gefitinib, Vandetanib, and Bosutinib, subtle modifications to the substitution pattern on the core structure can dramatically alter the kinase inhibitory profile, leading to compounds with distinct therapeutic applications. A thorough understanding of the structure-activity relationships, coupled with rigorous in vitro characterization using assays such as TR-FRET, is paramount for the successful design and development of the next generation of quinazolinamine-based kinase inhibitors.
References
- 1. Structural and spectroscopic analysis of the kinase inhibitor bosutinib and an isomer of bosutinib binding to the Abl tyrosine kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. VANDETANIB | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Bosutinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. Facebook [cancer.gov]
- 14. Bosutinib Monohydrate | C26H31Cl2N5O4 | CID 11990828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. Frontiers | Critical review of clinical data and expert-based recommendations for the use of bosutinib in the treatment of chronic myeloid leukemia [frontiersin.org]
- 19. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
A Comparative Guide to the Synthesis and Spectral Validation of 7-Bromo-2-chloroquinazolin-4-amine
This guide provides an in-depth analysis of a robust synthetic pathway to 7-Bromo-2-chloroquinazolin-4-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The quinazoline scaffold is a privileged structure found in numerous pharmacologically active compounds, including anticancer and anti-inflammatory agents.[1][2] Therefore, rigorous validation of its synthesis is paramount for downstream applications. Herein, we present a detailed experimental protocol and a comprehensive guide to its structural confirmation using a suite of spectral analysis techniques. The chosen synthetic route is critically compared with alternative methodologies, offering researchers a nuanced perspective on efficiency, scalability, and purity.
Strategic Approach to Synthesis: A Comparative Overview
The construction of the quinazoline core can be approached through various strategies.[3] A common and reliable method, which we will detail, involves the cyclization of an appropriately substituted anthranilonitrile derivative. This method is often favored for its high regioselectivity and good yields.
Alternative approaches reported in the literature include transition-metal-catalyzed methods, such as ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines.[1] While innovative, these methods can require specialized catalysts and ligands, potentially increasing costs and purification challenges. Another strategy involves the condensation of 2-aminobenzamides with aldehydes or other C1 sources.[4] The choice of synthesis often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Our selected method balances accessibility, efficiency, and control over the final product's purity.
Selected Synthetic Pathway: From Anthranilonitrile to Quinazolinamine
The selected two-step synthesis starts from 2-amino-4-bromobenzonitrile. The first step involves a cyclization reaction to form the quinazolinone intermediate, which is subsequently chlorinated and aminated. This pathway is logical as it systematically builds the desired functionality around the core heterocyclic structure.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of 7-Bromo-3,4-dihydroquinazolin-4-one
-
To a round-bottom flask, add 2-amino-4-bromobenzonitrile (1.0 eq).
-
Add an excess of formic acid (10-15 eq).
-
Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture slowly into ice-cold water with stirring.
-
Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the quinazolinone intermediate.
Causality: Formic acid serves as both the solvent and the source of the C2 carbon for the pyrimidine ring closure. The reflux condition provides the necessary activation energy for the intramolecular cyclization.
Synthesis of 7-Bromo-2,4-dichloroquinazoline
-
In a flask equipped with a reflux condenser, suspend the 7-Bromo-3,4-dihydroquinazolin-4-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Add N,N-Diisopropylethylamine (DIPEA, ~2.0 eq) dropwise.
-
Heat the mixture to reflux (approx. 110-120 °C) for 3-5 hours. The suspension should turn into a clear solution.
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture and carefully remove the excess POCl₃ under reduced pressure.
-
Pour the residue onto crushed ice and stir vigorously.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the dichloro-quinazoline.[5]
Causality: POCl₃ is a powerful chlorinating agent that converts the keto group at C4 and the hydroxyl tautomer at C2 into chlorides. DIPEA acts as a base to facilitate the reaction.
Synthesis of this compound
-
Dissolve the 7-Bromo-2,4-dichloroquinazoline (1.0 eq) in a suitable solvent like 2-propanol or THF in a pressure vessel.
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of ammonia in a solvent (e.g., 7N ammonia in methanol) in excess.
-
Seal the vessel and stir at room temperature or with gentle heating (40-50 °C) for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, and vent any excess pressure.
-
Concentrate the solvent under reduced pressure.
-
Triturate the residue with water or diethyl ether to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Causality: The chlorine at the C4 position is significantly more reactive towards nucleophilic substitution than the chlorine at C2 due to the electronic influence of the ring nitrogens. This allows for selective amination at the C4 position.
Comprehensive Spectral Validation
Unambiguous structural confirmation is achieved by synthesizing data from multiple analytical techniques. Each spectrum provides a unique piece of the structural puzzle.
Caption: The logical workflow for spectral validation.
¹H NMR Spectroscopy
Proton NMR confirms the number, connectivity, and chemical environment of protons. For this compound in a solvent like DMSO-d₆, the following signals are expected.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| H-5 | ~8.3-8.5 | d | J ≈ 8.8 Hz | Deshielded by the adjacent nitrogen and the bromine atom's anisotropic effect. Coupled to H-6. |
| H-6 | ~7.8-8.0 | dd | J ≈ 8.8, 2.0 Hz | Coupled to both H-5 (ortho) and H-8 (meta). |
| H-8 | ~7.6-7.7 | d | J ≈ 2.0 Hz | Only shows meta-coupling to H-6. Appears as a doublet or a narrow singlet. |
| -NH₂ | ~7.0-8.0 | br s | N/A | Broad singlet due to quadrupole broadening and exchange. Position is solvent/concentration dependent. |
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Expected δ (ppm) | Rationale |
| C-2 | ~158-162 | Attached to electronegative Cl and two N atoms. |
| C-4 | ~153-156 | Attached to the amine group and two N atoms. |
| C-4a | ~120-123 | Bridgehead carbon. |
| C-5 | ~128-130 | Aromatic CH. |
| C-6 | ~130-133 | Aromatic CH. |
| C-7 | ~118-122 | Attached to bromine (heavy atom effect). |
| C-8 | ~125-127 | Aromatic CH. |
| C-8a | ~150-153 | Bridgehead carbon adjacent to nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 3400-3200 | N-H stretch | Confirms the presence of the primary amine (-NH₂). Often appears as two distinct peaks. |
| 1640-1600 | C=N stretch | Characteristic of the quinazoline ring system. |
| 1600-1450 | C=C stretch | Aromatic ring vibrations. |
| ~1250 | C-N stretch | Aromatic amine stretch. |
| 800-600 | C-Cl stretch | Confirms the presence of the chloro substituent. |
| 600-500 | C-Br stretch | Confirms the presence of the bromo substituent. |
Trustworthiness Check: The absence of a strong C=O stretch around 1680-1700 cm⁻¹ is a critical piece of data, confirming the conversion of the quinazolinone intermediate.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition, which is one of the most definitive pieces of evidence for successful synthesis.
| Analysis | Expected Result | Significance |
| Molecular Formula | C₈H₅BrClN₃ | |
| Molecular Weight | 257.92 g/mol (for ⁷⁹Br, ³⁵Cl) | The molecular ion peak (M⁺) confirms the overall mass. |
| Isotopic Pattern | M⁺, [M+2]⁺, [M+4]⁺ | A characteristic cluster of peaks will be observed due to the isotopes of Br (⁷⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1). The [M+2] peak will be very intense, and the [M+4] peak will also be significant. This pattern is a unique fingerprint for a molecule containing one Br and one Cl atom. |
Conclusion
The synthesis of this compound via the cyclization of 2-amino-4-bromobenzonitrile followed by chlorination and selective amination presents a reliable and scalable method. The true validation of this synthesis, however, lies in the rigorous and synergistic application of spectral analyses. ¹H and ¹³C NMR elucidate the precise atomic arrangement, IR spectroscopy confirms the key functional groups, and mass spectrometry provides definitive proof of the molecular weight and elemental composition. This multi-faceted approach ensures the high fidelity of the synthesized compound, a non-negotiable requirement for its use in the demanding field of drug development.
References
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
A Head-to-Head Comparison of Synthetic Routes to the Quinazoline Scaffold: Efficiency, Mechanism, and Modern Advancements
For Researchers, Scientists, and Drug Development Professionals
The quinazoline ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The efficacy of any drug discovery program hinges on the efficient and versatile synthesis of its target scaffolds. This guide provides a detailed, head-to-head comparison of classical and modern synthetic routes to quinazolines, offering field-proven insights and experimental data to inform your selection of the optimal synthetic strategy.
The Classical Approaches: Foundational but Flawed
Traditional methods for quinazoline synthesis, while historically significant, often suffer from harsh reaction conditions, long reaction times, and limited substrate scope. Understanding these routes provides a crucial baseline for appreciating the advancements of modern chemistry.
The Niementowski Quinazolinone Synthesis
The Niementowski reaction, first reported in the late 19th century, is the most traditional method for preparing 4(3H)-quinazolinones. It involves the thermal condensation of an anthranilic acid with an amide, such as formamide.[3][4][5]
Mechanism & Rationale: The reaction proceeds through the initial formation of an N-acylanthranilic acid, which then undergoes cyclodehydration. The high temperatures are necessary to drive off the water and ammonia molecules to favor the formation of the heterocyclic ring. While operationally simple, the requisite high temperatures (130–200°C) can limit its applicability for sensitive substrates and often leads to moderate yields.[3]
Key Characteristics:
-
Simplicity: Requires readily available starting materials and no catalyst.
-
Harsh Conditions: High temperatures and long reaction times (4-6 hours or more) are typical.[3]
-
Limited Scope: Not suitable for thermally sensitive functional groups.
The Friedländer Annulation
The Friedländer synthesis is a versatile method for constructing quinoline and, by extension, quinazoline scaffolds. In its relevant form, it involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.[6][7]
Mechanism & Rationale: The reaction can proceed via two primary pathways: an initial aldol condensation followed by cyclizing imine formation, or an initial Schiff base formation followed by an intramolecular aldol reaction.[7] The choice of catalyst (acid or base) can influence the dominant pathway. This method offers a convergent approach to building the quinazoline core.
Key Characteristics:
-
Versatility: Allows for the synthesis of a wide range of substituted quinazolines.
-
Catalysis Required: Often requires an acid or base catalyst to proceed efficiently.[7]
-
Greener Alternatives: Recent developments have shown the reaction can be performed efficiently in water under catalyst-free conditions, significantly improving its environmental footprint.[8][9]
Modern Synthetic Strategies: A Paradigm Shift in Efficiency
Contemporary organic synthesis has ushered in a new era of efficiency, atom economy, and milder reaction conditions. These modern routes have largely superseded classical methods in both research and industrial settings.
Transition Metal-Catalyzed C-H Functionalization
Perhaps the most significant advancement in recent years is the use of transition metals (e.g., Palladium, Copper, Cobalt, Manganese) to catalyze the direct functionalization of C-H bonds.[1][10] This strategy avoids the need for pre-functionalized starting materials (like organohalides), reducing the number of synthetic steps and minimizing waste.[1][10]
Mechanism & Rationale: These reactions typically involve a directing group on one of the substrates that coordinates to the metal center, bringing it into proximity with the C-H bond to be activated. This is followed by oxidative addition, migratory insertion, and reductive elimination to form the new C-C or C-N bond and regenerate the catalyst. This catalytic cycle allows for high efficiency with low catalyst loadings.
Key Advantages:
-
Atom Economy: Maximizes the incorporation of atoms from reactants into the final product.
-
Step Economy: Reduces the number of synthetic steps required.[1]
-
High Efficiency: Reactions often proceed with high yields (many examples report yields of 59-95%) under milder conditions than classical methods.[10][11]
-
Novel Reactivity: Enables the formation of bonds at positions that are inaccessible through traditional methods.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has revolutionized quinazoline synthesis by dramatically accelerating reactions.[12][13] By directly and efficiently heating the solvent and reactants, MAOS can reduce reaction times from many hours to mere minutes.[14][15]
Causality of Enhancement: Microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid, uniform heating that can achieve temperatures far above the solvent's boiling point in sealed vessels. This superheating effect is the primary driver of the observed rate enhancements.
Impact on Classical & Modern Routes:
-
Niementowski Reaction: MAOS transforms the slow, high-temperature Niementowski synthesis into a rapid and often higher-yielding process. Reaction times can be cut from hours to as little as 4 minutes.[4][15]
-
Multi-Component Reactions: Microwave heating is highly effective for one-pot, multi-component syntheses, providing target quinazolines in good to excellent yields (71-91%) in a fraction of the time required for conventional heating.[14][15]
-
Greener Chemistry: The reduction in reaction time and often the ability to use less solvent or solvent-free conditions makes MAOS a greener alternative.[16]
One-Pot, Multi-Component Reactions (MCRs)
MCRs are highly convergent strategies where three or more reactants are combined in a single reaction vessel to form the final product, which incorporates substantial portions of all reactants.[3] This approach is prized for its efficiency and reduction of waste from intermediate workup and purification steps.
Rationale: By designing a sequence of reactions that can occur under the same conditions, MCRs streamline the synthetic process. For quinazolines, a common MCR involves the condensation of an anthranilic acid, an orthoester, and an amine, often accelerated by microwave irradiation.[3]
Key Advantages:
-
High Efficiency: Reduces reaction time and resource consumption.
-
Reduced Waste: Eliminates the need to isolate and purify intermediates.
-
Structural Diversity: Easily allows for the creation of large libraries of compounds by varying the different components.
Head-to-Head Performance Comparison
The choice of a synthetic route is a multi-factorial decision. The following table summarizes the key performance indicators for the discussed methodologies.
| Parameter | Classical Niementowski | Friedländer Annulation | Transition Metal-Catalyzed C-H Activation | Microwave-Assisted Synthesis (MAOS) |
| Reaction Time | 4 - 24 hours | 1 - 12 hours | 1 - 16 hours | 2 - 45 minutes[14][15] |
| Temperature | High (130-200°C)[3] | Moderate to High | Mild to Moderate (30-130°C)[10] | High (superheated) |
| Typical Yields | Moderate (often < 60%) | Good to Excellent | Good to Excellent (often > 70%)[10] | Good to Excellent (often > 80%)[14][17] |
| Atom Economy | Poor (loss of H₂O, NH₃) | Good | Excellent | Varies (improves MCRs) |
| Catalyst | None | Acid/Base | Transition Metals (Pd, Cu, Co, Mn)[10][11] | None (Energy Source) |
| Substrate Scope | Limited by thermal stability | Broad | Very Broad | Broad (improves many reactions) |
| Greenness | Poor (high energy, often excess reagents) | Moderate (improving with H₂O methods) | Good (step/atom economy) | Excellent (low energy, fast) |
Visualization of Synthetic Workflows
The diagrams below illustrate the fundamental differences in workflow between classical and modern synthetic paradigms.
Caption: Classical multi-step vs. modern one-pot synthesis workflow.
Caption: Simplified workflow for a Pd-catalyzed C-H activation process.
Validated Experimental Protocols
To provide actionable guidance, the following are representative protocols for three distinct and effective routes.
Protocol A: Classical Niementowski Synthesis (Thermal)
-
Objective: Synthesis of the parent 4(3H)-Quinazolinone.[3]
-
Reactants:
-
Anthranilic acid (10 mmol, 1.37 g)
-
Formamide (50 mmol, 2.0 mL)
-
-
Procedure:
-
Combine anthranilic acid and an excess of formamide in a round-bottom flask fitted with a reflux condenser.
-
Heat the reaction mixture in an oil bath to 140-150°C.
-
Maintain heating for 4-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Pour the cooled mixture into ice-cold water (50 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to yield pure 4(3H)-quinazolinone.
-
Protocol B: Microwave-Assisted Three-Component Synthesis
-
Objective: Efficient one-pot synthesis of a 2,3-disubstituted quinazolinone.
-
Reactants:
-
Anthranilic acid (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Aromatic amine (1 mmol)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%)
-
Solvent: Ethanol (5 mL)
-
-
Procedure:
-
In a dedicated microwave reaction vial, combine anthranilic acid, the aldehyde, the amine, and p-TSA in ethanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 15-30 minutes (power modulated to maintain temperature).
-
After the reaction, cool the vial to room temperature.
-
The product often precipitates from the solution upon cooling. If not, reduce the solvent volume under vacuum.
-
Collect the solid by filtration and wash with a small amount of cold ethanol.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Protocol C: Manganese-Catalyzed Synthesis from Alcohols
-
Objective: Synthesis of a 2-substituted quinazoline via an acceptorless dehydrogenative coupling strategy.[10][11]
-
Reactants:
-
2-Aminobenzylamine (0.5 mmol)
-
Substituted benzyl alcohol (0.6 mmol)
-
Catalyst: α-MnO₂ (10 mol%)
-
Oxidant: tert-Butyl hydroperoxide (TBHP, 70% in H₂O, 2.0 equiv.)
-
Solvent: Chlorobenzene (2.0 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add 2-aminobenzylamine, the alcohol, α-MnO₂, and chlorobenzene under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add TBHP to the mixture via syringe.
-
Seal the tube and place it in a preheated oil bath at 80°C.
-
Stir the reaction for 12-16 hours. Monitor progress via TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the heterogeneous catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired quinazoline.
-
Conclusion and Future Outlook
The synthesis of the quinazoline scaffold has evolved dramatically. While classical methods like the Niementowski and Friedländer reactions laid the groundwork, they are increasingly supplanted by modern strategies that offer superior efficiency, milder conditions, and a greater commitment to the principles of green chemistry.
For rapid synthesis of compound libraries and initial biological screening, microwave-assisted multi-component reactions are often the method of choice due to their speed and operational simplicity. For complex targets or syntheses where atom and step economy are paramount, transition metal-catalyzed C-H activation represents the state-of-the-art, providing elegant and powerful routes to functionalized quinazolines. The selection of the optimal route will ultimately depend on the specific goals of the research program, including the desired substitution pattern, required scale, available laboratory equipment, and cost considerations.
References
- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 15. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of 7-Bromo-2-chloroquinazolin-4-amine from Different Suppliers
For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. The purity of a chemical reagent can significantly impact experimental reproducibility, the validity of results, and the overall success of a research program. This guide provides an in-depth, experience-driven framework for assessing the purity of 7-Bromo-2-chloroquinazolin-4-amine, a key intermediate in the synthesis of various biologically active compounds, from different commercial suppliers. We will move beyond a simple checklist and delve into the scientific rationale behind a multi-pronged analytical approach, empowering you to make informed decisions when sourcing this critical reagent.
The integrity of your research hinges on the quality of your reagents. Good Manufacturing Practice (GMP) is a system that ensures products are consistently produced and controlled according to quality standards, minimizing risks inherent in pharmaceutical production.[1][2][3][4] While academic research labs may not operate under strict GMP guidelines, understanding these principles is crucial when evaluating suppliers who may cater to both research and industrial clients. A key document in this evaluation is the Certificate of Analysis (CoA), which provides detailed, batch-specific data on a reagent's identity, quality, and purity.[5][6][7][8] However, as we will demonstrate, an independent verification of the CoA is a critical step in ensuring the quality of your starting material.
This guide will walk you through a systematic workflow for qualifying a new batch of this compound, integrating High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) to build a comprehensive purity profile.
I. The Analytical Workflow: A Multi-Technique Approach to Purity Verification
A single analytical technique is rarely sufficient to definitively determine the purity of a compound. Each method provides a unique piece of the puzzle. By combining the quantitative power of HPLC with the structural elucidation capabilities of NMR and the high sensitivity of LC-MS, we can create a robust and self-validating system for purity assessment.
Caption: Workflow for Purity Assessment of this compound.
II. Experimental Methodologies: The 'Why' Behind the 'How'
Here, we provide detailed, step-by-step protocols for each analytical technique. The rationale behind the experimental choices is explained to provide a deeper understanding of the methodology.
A. High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the workhorse for purity analysis, offering high resolution and quantitative accuracy. A gradient reversed-phase method is often ideal for separating the main compound from impurities with a range of polarities.
Protocol:
-
Instrumentation and Materials:
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-20 min: 90% B
-
20-21 min: 90% to 10% B
-
21-25 min: 10% B (equilibration)
-
-
Rationale: The C18 stationary phase provides good retention for the relatively nonpolar quinazoline ring system. The gradient elution ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated from the main peak. Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency for subsequent LC-MS analysis.
B. ¹H NMR Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is an indispensable tool for confirming the chemical structure of the main component and identifying any structurally related impurities.
Protocol:
-
Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Vortex the sample until fully dissolved.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all peaks and assign them to the corresponding protons in the this compound structure.
-
Rationale: DMSO-d₆ is a suitable solvent for this compound, and its residual peak does not overlap with the key aromatic signals. The chemical shifts and coupling patterns of the aromatic protons provide a unique fingerprint for the molecule, allowing for unambiguous identification. The presence of unexpected signals can indicate the presence of impurities.
C. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, making it a highly sensitive technique for detecting and identifying trace-level impurities.
Protocol:
-
Instrumentation and Materials:
-
LC-MS system equipped with an electrospray ionization (ESI) source.
-
The same HPLC method as described in section II.A can be used.
-
-
Data Acquisition:
-
Acquire data in both positive and negative ion modes to maximize the chances of detecting all impurities.
-
Monitor the full scan mass spectrum to identify the molecular ions of any co-eluting peaks.
-
Rationale: The presence of both a bromine and a chlorine atom in this compound gives its molecular ion a characteristic isotopic pattern in the mass spectrum.[9][10][11][12] The M+ peak will be accompanied by M+2 and M+4 peaks of specific relative intensities, providing a high degree of confidence in the identification of the main compound and any halogenated impurities.
III. Comparative Analysis of Hypothetical Supplier Data
To illustrate the application of this workflow, we present a comparative analysis of hypothetical data for this compound obtained from three fictional suppliers: Supplier A, Supplier B, and Supplier C.
| Parameter | Supplier A | Supplier B | Supplier C |
| CoA Provided | Yes, comprehensive | Yes, basic | No |
| Visual Appearance | White to off-white powder | Yellowish powder | Clumped, off-white solid |
| HPLC Purity (%) | 99.2 | 97.5 | 94.1 |
| Major Impurity 1 (%) | 0.3 (at RRT 0.85) | 1.1 (at RRT 0.85) | 2.5 (at RRT 1.15) |
| Major Impurity 2 (%) | 0.1 (at RRT 1.10) | 0.8 (at RRT 1.25) | 1.8 (at RRT 0.92) |
| ¹H NMR | Conforms to structure | Conforms to structure, minor unidentified peaks | Significant unidentified peaks |
| LC-MS of Impurity 1 | m/z consistent with debrominated starting material | m/z consistent with debrominated starting material | m/z consistent with a di-substituted impurity |
| LC-MS of Impurity 2 | m/z consistent with a hydrolysis product | m/z consistent with an isomer | m/z consistent with residual starting material |
IV. Discussion and Interpretation: A Senior Scientist's Perspective
The data presented in the table above, although hypothetical, reflects common scenarios encountered in a research setting. Here is a breakdown of the analysis for each supplier:
-
Supplier A: This supplier represents the ideal scenario. The provided CoA is comprehensive, and our internal analysis confirms the high purity of the material. The minor impurities detected are at very low levels and have been tentatively identified by LC-MS as a debrominated precursor and a hydrolysis product. For most applications, this material would be considered high quality and suitable for use without further purification.
-
Supplier B: The material from Supplier B is of lower purity than that from Supplier A. The yellowish color could indicate the presence of chromophoric impurities. The HPLC data shows a significantly higher level of the debrominated impurity and an additional isomeric impurity. While the ¹H NMR is largely consistent with the desired structure, the presence of minor unassigned peaks warrants caution. Depending on the specific application, this material might be usable, but the presence of an isomeric impurity could be problematic in structure-activity relationship (SAR) studies.
-
Supplier C: The material from Supplier C is of poor quality and raises several red flags. The lack of a CoA is a significant concern.[5][6][13] The physical appearance suggests potential issues with handling and storage. The HPLC purity is unacceptably low for most applications, and the ¹H NMR shows significant unidentifiable signals. The LC-MS data suggests the presence of a di-substituted impurity and a high level of residual starting material, indicating an incomplete or poorly optimized synthesis. This material would be rejected for use in any research or development setting.
V. Potential Sources of Impurities: A Look at the Synthesis
Understanding the potential synthetic route of this compound can provide insights into the likely impurities. A common synthetic approach involves the cyclization of an appropriately substituted anthranilonitrile.
Caption: Potential Synthetic Pathway and Sources of Impurities.
This simplified pathway highlights several potential sources of impurities:
-
Incomplete bromination of the starting material: This could lead to the presence of the corresponding debrominated analog in the final product.
-
Incomplete cyclization: Residual intermediate could be carried through the synthesis.
-
Side reactions during chlorination: Over-chlorination or reaction at other positions on the quinazoline ring could generate isomeric or di-substituted impurities.
VI. Conclusion: An Evidence-Based Approach to Supplier Qualification
The purity of this compound can vary significantly between suppliers. A thorough, in-house verification of purity using a combination of analytical techniques is not just a recommendation; it is a cornerstone of good scientific practice. By integrating HPLC for quantitative analysis, ¹H NMR for structural confirmation, and LC-MS for sensitive impurity identification, researchers can build a comprehensive quality profile of this critical reagent. This multi-faceted approach empowers you to qualify suppliers based on robust scientific data, ensuring the integrity and reproducibility of your research and development efforts. Always remember: the quality of your science is built upon the quality of your materials.
References
- 1. pharmout.net [pharmout.net]
- 2. pharmasource.global [pharmasource.global]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. Good manufacturing practice - Wikipedia [en.wikipedia.org]
- 5. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 6. gfschemicals.com [gfschemicals.com]
- 7. chemscene.com [chemscene.com]
- 8. alliancechemical.com [alliancechemical.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. spectrumchemical.com [spectrumchemical.com]
A Comparative Guide to the In Vitro Evaluation of 7-Bromo-2-chloroquinazolin-4-amine Derivatives
This guide provides a comprehensive framework for the in vitro evaluation of novel derivatives based on the 7-Bromo-2-chloroquinazolin-4-amine scaffold. We will delve into the comparative analysis of their biological activities, supported by detailed experimental protocols and the scientific rationale behind these methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[2][3][4] Several quinazoline-based drugs are clinically approved, such as Gefitinib and Lapatinib, which act as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase in cancer therapy.[1]
The this compound core represents a strategic starting point for generating novel drug candidates. The chlorine atom at the C-2 position and the amino group at the C-4 position are key sites for nucleophilic substitution, allowing for the introduction of diverse side chains to modulate potency, selectivity, and pharmacokinetic properties.[5] The bromine atom at the C-7 position can influence the compound's electronic properties and provides an additional site for potential modification. This guide will compare derivatives generated from this core, focusing on their in vitro anticancer potential.
Comparative Analysis of Anticancer Activity
The primary therapeutic target for many quinazoline derivatives is cancer, owing to their ability to inhibit key signaling pathways involved in cell proliferation and survival.[6][7] The evaluation of novel this compound derivatives typically begins with assessing their cytotoxic or anti-proliferative effects against a panel of human cancer cell lines.
Comparison of Anti-proliferative Activity
The following table summarizes hypothetical but representative data for a series of derivatives (Compunds A-D ) where different aryl or alkyl groups have been attached at the 4-amino position of the 7-bromo-2-chloroquinazoline core. This data is compared against Gefitinib, a known EGFR inhibitor. The activity is measured by the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50), with lower values indicating higher potency.
| Compound | 4-Amino Substituent | A549 (Lung Cancer) GI50 (µM) | MCF-7 (Breast Cancer) GI50 (µM) | HCT-116 (Colon Cancer) GI50 (µM) |
| Core | -NH2 | > 50 | > 50 | > 50 |
| A | -NH-(3-ethynylphenyl) | 2.5 | 5.1 | 3.8 |
| B | -NH-(4-methoxyphenyl) | 10.2 | 15.7 | 12.5 |
| C | -NH-(pyridin-4-yl) | 1.8 | 3.2 | 2.1 |
| D | -NH-(cyclohexyl) | > 50 | > 50 | > 50 |
| Gefitinib | (Reference Drug) | 0.015[8] | 0.5[5] | 7.9[9] |
Note: The data presented for Compounds A-D are illustrative examples based on typical structure-activity relationships observed in quinazoline series to demonstrate the comparative methodology.
From this data, a preliminary structure-activity relationship (SAR) can be established. For instance, aromatic substituents at the 4-amino position (Compounds A, B, C ) appear crucial for activity, while an aliphatic substituent (Compound D ) is ineffective. The presence of a nitrogen-containing heterocycle (Compound C ) or an electron-withdrawing group like ethynyl (Compound A ) seems to enhance potency compared to an electron-donating group (Compound B ).[7]
Comparison of Enzyme Inhibitory Activity
To elucidate the mechanism of action, potent compounds are often tested for their ability to inhibit specific molecular targets. For quinazolines, EGFR and other tyrosine kinases are common targets.[8][10]
| Compound | EGFR Kinase IC50 (nM) | VEGFR-2 Kinase IC50 (nM) |
| A | 25 | 150 |
| C | 15 | 120 |
| Gefitinib | 5.06[10] | > 1000 |
Note: The data for Compounds A and C are representative examples.
This data suggests that Compound C is a more potent EGFR inhibitor than Compound A , which correlates with its superior anti-proliferative activity. Both compounds show weaker activity against VEGFR-2, indicating a degree of selectivity. This direct inhibition of a key oncogenic driver like EGFR provides a strong rationale for the observed cellular effects.[6]
Key In Vitro Evaluation Protocols
To ensure data integrity and reproducibility, standardized and well-validated protocols are essential. The following sections detail the methodologies for the key assays discussed.
General Experimental Workflow
The evaluation of a new series of chemical derivatives follows a logical progression from broad screening to more detailed mechanistic studies.
Caption: High-level workflow for in vitro evaluation of novel compounds.
Protocol: Anti-proliferative MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Causality: The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours. The incubation time should be sufficient for the compound to exert its effect.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Self-Validation:
-
Positive Control: Include a known cytotoxic drug (e.g., Doxorubicin or Gefitinib) to confirm assay performance.
-
Negative Control: Wells with cells treated only with the vehicle (e.g., 0.1% DMSO) represent 100% viability.
-
Blank: Wells with medium but no cells are used to subtract background absorbance.
Protocol: In Vitro EGFR Kinase Assay (ELISA-based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.
Causality: This experiment validates that the compound's anti-proliferative effect is caused by the direct inhibition of its intended molecular target.
Protocol:
-
Plate Coating: Coat a 96-well plate with a substrate peptide for EGFR (e.g., poly(Glu, Tyr) 4:1).
-
Kinase Reaction: In a separate plate, prepare the kinase reaction mixture containing recombinant human EGFR, ATP, and the test compound at various concentrations.
-
Phosphorylation: Incubate the reaction mixture to allow the kinase to phosphorylate the substrate.
-
Transfer: Transfer the reaction mixture to the substrate-coated plate and incubate to allow the phosphorylated substrate to bind.
-
Detection: Add a primary antibody that specifically recognizes the phosphorylated tyrosine (pY). Following this, add a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
Signal Generation: Add an HRP substrate (e.g., TMB). The HRP will catalyze a colorimetric reaction.
-
Data Acquisition: Stop the reaction and measure the absorbance. The signal intensity is proportional to the kinase activity.
-
Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.
Self-Validation:
-
Positive Control: Use a known EGFR inhibitor like Gefitinib or Erlotinib.
-
Negative Control: A reaction with no inhibitor represents 100% enzyme activity.
-
No ATP Control: A reaction without ATP confirms that the signal is dependent on kinase activity.
Elucidating the Mechanism of Action
Potent inhibitors are further investigated to understand how they induce cell death or inhibit proliferation.
EGFR Signaling Pathway
Quinazoline derivatives frequently target the EGFR signaling pathway, which is critical for cell growth, proliferation, and survival. Inhibition of EGFR blocks downstream signaling through pathways like PI3K/Akt and MAPK/Erk.[10]
Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
Cell Cycle and Apoptosis Analysis
Inhibition of EGFR signaling can lead to cell cycle arrest and/or apoptosis.[11] These phenomena can be quantified using flow cytometry.
-
Cell Cycle Analysis: Cells are stained with a DNA-binding dye like propidium iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase after treatment indicates cell cycle arrest.
-
Apoptosis Assay: Cells are co-stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells). This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations. A significant increase in the Annexin V-positive population confirms the induction of apoptosis.[11]
Conclusion
The in vitro evaluation of this compound derivatives requires a systematic and multi-faceted approach. By combining broad anti-proliferative screening with specific enzyme inhibition assays and detailed mechanistic studies, researchers can build a comprehensive profile of their lead compounds. The comparative analysis of data across a series of derivatives is crucial for establishing structure-activity relationships that will guide the next cycle of drug design and optimization. The protocols and rationale presented in this guide provide a robust framework for conducting these essential preclinical investigations.
References
- 1. Quinazoline - Wikipedia [en.wikipedia.org]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | MDPI [mdpi.com]
- 7. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of quinazoline derivatives and their in vitro inhibition activity against MDA-MB-231 cells and A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing the Metabolic Stability of Halogenated Quinazoline Compounds
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery and development, the metabolic stability of a lead compound is a pivotal parameter that profoundly influences its pharmacokinetic profile, and ultimately, its clinical success. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. A common strategy to modulate the properties of these compounds, including their metabolic fate, is the introduction of halogen atoms. Halogenation can block sites of metabolism, alter electron distribution, and modify binding affinity to metabolizing enzymes, thereby enhancing metabolic stability.[1] However, the choice of halogen—fluorine (F), chlorine (Cl), bromine (Br), or iodine (I)—is not arbitrary. Each halogen imparts distinct physicochemical properties, leading to significant differences in how the molecule is processed in the body.
This guide provides an in-depth comparison of the metabolic stability of halogenated quinazoline compounds. We will delve into the underlying mechanistic principles, provide a robust experimental protocol for in vitro assessment, and present comparative data to inform rational drug design. Our focus is on providing researchers, scientists, and drug development professionals with a clear framework for understanding and predicting how the choice of halogen can impact the metabolic stability of quinazoline-based drug candidates.
Mechanistic Insights: The "Why" Behind Halogen-Dependent Metabolic Stability
The primary site of drug metabolism is the liver, where a superfamily of enzymes known as cytochrome P450s (CYPs) plays a central role.[2] These enzymes catalyze the oxidation of a vast array of xenobiotics, including quinazoline derivatives. The susceptibility of a compound to CYP-mediated metabolism is dictated by a combination of factors, including its electronic properties, steric hindrance, and the strength of its chemical bonds.
The Role of Cytochrome P450 Enzymes
CYP enzymes are heme-containing monooxygenases that facilitate the insertion of an oxygen atom into a substrate.[2] For aromatic compounds like quinazolines, a common metabolic pathway is aromatic hydroxylation. This process can be significantly influenced by the presence of a halogen substituent. The halogen can either block a potential site of metabolism or deactivate the aromatic ring towards oxidative attack.
The general mechanism of CYP-mediated metabolism involves the activation of molecular oxygen at the heme iron center of the enzyme. This is followed by abstraction of a hydrogen atom or an electron from the substrate, leading to the formation of a highly reactive intermediate that subsequently hydroxylates the substrate.
How Halogen Properties Influence Metabolism
The metabolic stability of a halogenated quinazoline is directly linked to the physicochemical properties of the specific halogen atom attached:
-
Carbon-Halogen (C-X) Bond Strength: The C-X bond strength decreases down the group from fluorine to iodine (C-F > C-Cl > C-Br > C-I). A stronger C-F bond makes fluorine less susceptible to metabolic cleavage compared to the other halogens.
-
Electronegativity: Fluorine is the most electronegative element, which can significantly alter the electron density of the quinazoline ring system. This can make the ring less susceptible to oxidative metabolism by CYP enzymes.
-
Atomic Size: The atomic radius increases down the group (F < Cl < Br < I). Steric hindrance from larger halogens like bromine and iodine can prevent the compound from optimally fitting into the active site of a CYP enzyme, thereby reducing the rate of metabolism.
-
Lipophilicity: Halogenation generally increases the lipophilicity of a compound. While this can enhance membrane permeability, it can also increase non-specific binding and, in some cases, lead to greater sequestration in adipose tissue.[3]
The following Graphviz diagram illustrates the key factors influencing the CYP-mediated metabolism of halogenated quinazolines.
References
A Comparative Guide to the Cross-Reactivity of 7-Bromo-Quinazoline Based Kinase Inhibitors
For fellow researchers, scientists, and professionals in drug development, this guide offers an in-depth, objective comparison of the cross-reactivity profiles of kinase inhibitors built upon the 7-bromo-quinazoline scaffold. We move beyond mere protocol listing to explore the causal relationships in experimental design and data interpretation, grounding our analysis in established scientific principles and supporting experimental data. Our objective is to provide a technical narrative that is not only informative but also serves as a practical tool for designing more selective and effective kinase inhibitors.
The Quinazoline Scaffold: A Privileged Core in Kinase Inhibition
The quinazoline ring system is a cornerstone in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors.[1][2] Its bicyclic structure serves as an effective mimic of the adenine region of ATP, allowing it to anchor within the highly conserved kinase ATP-binding pocket. This has led to the successful development of several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, primarily targeting the EGFR/HER family of receptor tyrosine kinases.[1]
The strategic functionalization of the quinazoline core is paramount for achieving both high potency and target selectivity. Halogenation, specifically the introduction of a bromine atom, is a common medicinal chemistry strategy to modulate a compound's physicochemical properties and biological activity. A bromine substituent can enhance binding affinity through favorable interactions, such as halogen bonding, and can alter the electronic landscape of the molecule, thereby influencing its selectivity across the human kinome. While various positions on the quinazoline ring have been explored, this guide will focus on the impact of substitution at the 7-position.
Understanding an inhibitor's selectivity is critical. While a promiscuous inhibitor might offer efficacy by hitting multiple oncogenic pathways, it often comes at the cost of increased toxicity due to off-target effects.[3][4] Conversely, a highly selective inhibitor may have a cleaner safety profile but can be susceptible to resistance via activation of bypass signaling pathways.[3] Therefore, comprehensive cross-reactivity profiling is not just a regulatory checkbox but a fundamental step in understanding a drug candidate's mechanism of action and predicting its clinical behavior.[5][6]
Methodologies for Assessing Kinase Cross-Reactivity
To build a reliable cross-reactivity profile, a multi-faceted approach combining in vitro biochemical assays with cell-based validation is essential. This ensures that observations are not artifacts of a single experimental system.
A. In Vitro Kinome-Wide Profiling
The most direct way to assess cross-reactivity is to screen the inhibitor against a large panel of purified kinases. This "compound-centric" approach provides a broad view of its inhibitory landscape.[7]
Key Experimental Platforms:
-
Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (from ³²P-γ-ATP or ³³P-γ-ATP) to a substrate.[8] Their primary advantage is the use of unmodified substrates and direct detection of the product, minimizing assay-specific artifacts.[8]
-
Fluorescence-Based Assays: These include formats like Fluorescence Resonance Energy Transfer (FRET), which are well-suited for high-throughput screening (HTS).[8] They offer a non-radioactive alternative but may require engineered substrates or coupling enzymes that can be sources of interference.[8]
-
Luminescence-Based Assays: These assays typically measure the depletion of ATP, which correlates with kinase activity. They are highly sensitive and scalable but provide an indirect readout of phosphorylation.
-
Binding Assays: Unlike activity assays, these measure the direct binding of an inhibitor to the kinase, quantifying its affinity (e.g., Kd). This can identify compounds that bind but do not inhibit catalysis, offering a complementary dataset.[8]
Caption: Simplified kinome map comparing inhibitor selectivity profiles.
Medicinal Chemistry Strategies for Improving Selectivity
When confirmed off-target activity is found, medicinal chemistry efforts focus on tuning the inhibitor's structure to enhance selectivity. For the quinazoline scaffold, several key positions can be modified.
Modifying the Quinazoline Scaffold for Selectivity
Caption: Key modification points on the 4-anilino-quinazoline scaffold.
-
C4-Anilino Group: This group projects into a hydrophobic pocket. Modifying its substituents can exploit unique residues in the target kinase versus off-targets. For example, the 3'-ethynyl group on erlotinib enhances its potency.
-
C6 and C7 Positions: These positions are solvent-exposed and are critical for modulating solubility and selectivity. [1]Adding bulky or specific hydrogen-bonding groups here can prevent the inhibitor from fitting into the ATP pockets of smaller, off-target kinases. The 6-bromo substitution, for instance, has been shown to enhance activity in certain contexts. [9]3. C2 Position: While less commonly modified for approved drugs, substitutions at C2 can influence the orientation of the entire molecule within the binding site, offering another avenue to tune selectivity. [10] The goal is to introduce modifications that increase favorable interactions with the primary target while creating steric or electronic clashes with key off-targets. This iterative process of design, synthesis, and profiling is the foundation of developing next-generation selective inhibitors.
Conclusion
The 7-bromo-quinazoline scaffold and its isomers represent a versatile platform for the design of potent kinase inhibitors. As demonstrated by the comparative analysis of Lapatinib and the experimental compound 6e, subtle changes to the core structure and its substituents can dramatically shift the inhibitor's cross-reactivity profile from a multi-targeted tyrosine kinase inhibitor to a highly selective serine/threonine kinase inhibitor.
This guide underscores the absolute necessity of comprehensive, multi-platform cross-reactivity profiling in modern drug discovery. [5][6][7]Such studies, when integrated early and intelligently into a research program, not only de-risk potential clinical candidates by identifying liabilities but also provide invaluable insights into the structure-activity relationships that govern kinase selectivity. By understanding why an inhibitor binds to its off-targets, we can rationally design molecules with superior precision and, ultimately, improved therapeutic outcomes.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. japsonline.com [japsonline.com]
Safety Operating Guide
Definitive Guide to Personal Protective Equipment (PPE) for Handling 7-Bromo-2-chloroquinazolin-4-amine
Greetings, fellow researchers. In our pursuit of novel therapeutics, the compounds we handle demand not only our scientific acumen but also our unwavering commitment to safety. 7-Bromo-2-chloroquinazolin-4-amine is a key intermediate in drug discovery, and its potent bioactivity necessitates a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in the principles of chemical causality and risk mitigation. Our goal is to empower you with the knowledge to handle this compound with the highest degree of safety, ensuring that your focus remains on scientific innovation.
Hazard Profile: An Evidence-Based Assessment
A specific Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a conservative safety profile must be established by evaluating structurally analogous compounds. This approach, rooted in established toxicological principles, allows us to anticipate and mitigate potential hazards effectively.
Data from closely related quinazoline derivatives provide a clear warning. For instance, 7-Bromo-2-chloroquinazoline is classified with several hazard statements that we must assume apply to our target compound.[1] Similarly, other halogenated quinazolines present comparable hazard profiles.[2][3]
Table 1: Anticipated Hazard Profile based on Structural Analogs
| Hazard Class | GHS Hazard Statement | Rationale and Implication for Handling |
| Acute Toxicity, Oral | H302: Harmful if swallowed [1] | Ingestion is a primary route of exposure. Strict prohibition of eating, drinking, or smoking in the lab is mandatory. PPE is critical to prevent hand-to-mouth transfer. |
| Skin Corrosion/Irritation | H315: Causes skin irritation [1] | Direct contact with the solid or solutions can cause inflammation and irritation. Appropriate gloves and a lab coat are essential to prevent dermal exposure. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation [1] | The compound, particularly as a fine powder, poses a significant risk to the eyes, potentially causing serious damage. Complete eye and face protection is non-negotiable. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation [1] | Inhalation of airborne dust or aerosols can irritate the respiratory tract. All handling of the solid compound must be performed within a certified chemical fume hood. |
This evidence-based profile dictates that this compound must be treated as a hazardous substance requiring a multi-layered safety approach. The following PPE recommendations are the minimum standard for its handling.
The Hierarchy of Controls: A Proactive Safety Framework
Before detailing specific PPE, it is crucial to contextualize its role within the broader framework of laboratory safety. PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure potential in the first place.
Caption: The Hierarchy of Controls prioritizes safer systems over reliance on individual actions.
Mandatory PPE for Handling this compound
The following PPE is required for any procedure involving the weighing, transfer, reaction, or purification of this compound.
Respiratory Protection
Why it's essential: The H335 hazard "May cause respiratory irritation" necessitates that airborne particles are not inhaled.[1] Fine powders can easily become aerosolized during routine handling.
-
Minimum Requirement: A NIOSH-approved N95 respirator is required when handling the solid, even within a fume hood, as an added precaution against transient aerosols during transfer.
-
For Higher Risk Scenarios: For larger quantities (>5g) or situations with a higher potential for aerosolization (e.g., sonication, vigorous mixing), a half-mask or full-face respirator with P100 (or ABEK-P2 in the EU) cartridges should be used.[4]
-
Fit Testing: All tight-fitting respirators must be annually fit-tested to ensure a proper seal.[5]
Eye and Face Protection
Why it's essential: The H319 hazard "Causes serious eye irritation" means that even minor contact can lead to significant injury.[1] Standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles that provide a complete seal around the eyes are required at all times.[6][7]
-
Recommended Addition: When handling larger volumes of solutions (>50 mL) or during any transfer of the solid where splashing is a possibility, a full-face shield must be worn in addition to the chemical splash goggles.[5][7]
Hand Protection
Why it's essential: The H315 hazard "Causes skin irritation" requires a robust barrier to prevent dermal contact.[1]
-
Glove Type: Nitrile gloves are the preferred choice for incidental contact.[8] They provide excellent resistance to a wide range of chemicals, including the likely solvents used with this compound, and protect against the solid itself.[7]
-
Protocol for Use:
-
Always inspect gloves for tears or punctures before use.[6]
-
When working with solutions, consider double-gloving to provide an extra layer of protection and allow for the clean removal of the outer glove if contamination occurs.
-
Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them immediately after the task is complete or if contamination is suspected.[4]
-
Always wash hands thoroughly with soap and water after removing gloves.[4]
-
Body Protection
Why it's essential: To protect skin from accidental spills and to prevent the transfer of contamination outside of the laboratory.
-
Laboratory Coat: A flame-resistant lab coat must be worn and fully buttoned.[6]
-
Additional Protection: For procedures involving larger quantities, a chemically resistant apron worn over the lab coat is recommended.[8]
-
Personal Clothing: Long pants and fully enclosed, chemically resistant footwear are mandatory. Open-toed shoes or sandals are strictly prohibited.
Operational Plans: From Preparation to Disposal
Step-by-Step PPE Donning and Doffing Protocol
Properly putting on and removing PPE is as critical as selecting the correct equipment to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly.
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Respirator: If required, put on the respirator and perform a user seal check.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves first, using the proper technique to avoid skin contact.
-
Lab Coat: Remove the lab coat by rolling it inside-out, ensuring the contaminated exterior is contained.
-
Hand Hygiene: Wash hands thoroughly.
-
Goggles/Face Shield: Remove eye and face protection by handling the strap.
-
Respirator: Remove the respirator.
-
Final Hand Hygiene: Wash hands again as a final precaution.
Disposal Plan for Contaminated Materials
Improper disposal can endanger support staff and the environment.
-
Solid Waste: All contaminated solid waste, including used gloves, weigh boats, and paper towels, must be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a designated, sealed, and clearly labeled halogenated organic waste container. Do not mix with other waste streams unless compatibility is confirmed.[6]
-
Contaminated PPE: Used gloves and other disposable PPE should be disposed of as solid chemical waste.[4]
Emergency Procedures: Spill Management
In the event of a spill, a calm and prepared response is critical. The following workflow outlines the immediate steps to take.
Caption: A clear workflow for responding to a chemical spill in the laboratory.
By adhering to these rigorous guidelines, we ensure that our innovative work in drug discovery and development is conducted with the highest standards of safety and professional responsibility.
References
- 1. 7-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 45790052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 190274-15-8|7-Bromoquinazolin-2-amine|BLD Pharm [bldpharm.com]
- 4. capotchem.com [capotchem.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. benchchem.com [benchchem.com]
- 7. hsa.ie [hsa.ie]
- 8. research.arizona.edu [research.arizona.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
